Product packaging for Anisodine(Cat. No.:CAS No. 52646-92-1)

Anisodine

Numéro de catalogue: B1665107
Numéro CAS: 52646-92-1
Poids moléculaire: 319.4 g/mol
Clé InChI: JEJREKXHLFEVHN-QDXGGTILSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzeneacetic acid, alpha-hydroxy-alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo(3.3.1.02,4)non-7-yl ester, (7(S)-(1alpha,2beta,4beta,5alpha,7beta))- has been reported in Anisodus tanguticus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO5 B1665107 Anisodine CAS No. 52646-92-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12-,13+,14-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJREKXHLFEVHN-QDXGGTILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76822-34-9 (hydrochloride)
Record name Anisodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20967080
Record name Anisodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52646-92-1
Record name Anisodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANISODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z75256J75J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Anisodine: A Deep Dive into its Receptor Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid naturally found in plants of the Solanaceae family, is an anticholinergic drug with a history of use in China for treating acute circulatory shock.[1] Its pharmacological activity stems from its interaction with various neurotransmitter receptors, primarily muscarinic acetylcholine receptors and, to a lesser extent, α1-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of this compound, detailing its interactions with target receptors, the experimental methodologies used for these characterizations, and the downstream signaling pathways it modulates.

Receptor Binding Affinity and Selectivity

This compound's primary mechanism of action is as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[3][4] It also exhibits blocking properties at α1-adrenergic receptors.[2] However, a comprehensive quantitative profile of its binding affinity (Ki) or inhibitory concentration (IC50) across the full spectrum of receptor subtypes is not extensively documented in publicly available literature. The available information suggests a higher potency for muscarinic receptors compared to α1-adrenergic receptors.

Data Presentation

Due to the limited availability of specific Ki or IC50 values for this compound across all receptor subtypes in the reviewed literature, a comprehensive quantitative table cannot be constructed at this time. Research indicates its role as a muscarinic antagonist and an α1-adrenoceptor blocking agent, with a higher potency observed for muscarinic receptors.[2]

Receptor FamilySubtypeBinding Affinity (Ki/IC50)Reference Compound
Muscarinic AcetylcholineM1-M5Data not availableAtropine (non-selective antagonist)
α1-Adrenergicα1Lower potency than prazosinPrazosin (selective α1 antagonist)
Nicotinic Acetylcholinee.g., α7, α4β2Data not availableNicotine (agonist)

Table 1: Summary of this compound Receptor Binding Affinity. This table will be updated as more quantitative data becomes available.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.[5]

Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest. The concentration of the competitor that displaces 50% of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Typical Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB) are commonly used non-selective muscarinic receptor antagonists.[6][7]

Procedure Outline:

  • Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype (M1-M5) are prepared from cultured cells or tissue homogenates.

  • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (with Muscarinic Receptors) Incubation Incubation Membrane->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve Competition Curve Generation Counting->Curve IC50 IC50 Determination Curve->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for a competitive radioligand binding assay.

Radioligand Binding Assay for α1-Adrenergic Receptors

A similar competitive binding assay is used to determine the affinity of this compound for α1-adrenergic receptors.

Typical Radioligand: [3H]-Prazosin is a commonly used selective antagonist for α1-adrenergic receptors.

Procedure Outline: The procedure is analogous to the muscarinic receptor binding assay, with the substitution of α1-adrenergic receptor-expressing membranes and [3H]-prazosin as the radioligand.

Signaling Pathways

As a muscarinic receptor antagonist, this compound blocks the effects of acetylcholine, thereby modulating downstream signaling cascades. The specific pathway affected depends on the G-protein to which the muscarinic receptor subtype is coupled.

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[8][9] Antagonism of these receptors by this compound would inhibit the activation of phospholipase C (PLC), leading to a decrease in the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This, in turn, would reduce the release of intracellular calcium and the activation of protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[8][9] this compound's antagonism of these receptors would block the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

Studies have shown that this compound hydrobromide can lead to a concentration-dependent inhibition of calcium ion influx and a reduction in reactive oxygen species (ROS) levels, suggesting its neuroprotective mechanism is linked to the modulation of these pathways.[10]

G cluster_m1m3m5 M1, M3, M5 Receptor Pathway cluster_m2m4 M2, M4 Receptor Pathway ACh_q Acetylcholine M_q M1/M3/M5 Receptor ACh_q->M_q Activates Gq Gq/11 M_q->Gq Activates Anisodine_q This compound Anisodine_q->M_q Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC ACh_i Acetylcholine M_i M2/M4 Receptor ACh_i->M_i Activates Gi Gi/o M_i->Gi Activates Anisodine_i This compound Anisodine_i->M_i Blocks AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

This compound's antagonistic effect on muscarinic receptor signaling pathways.

Conclusion

This compound is a well-established muscarinic acetylcholine receptor antagonist with additional α1-adrenergic blocking activity. While its qualitative pharmacological profile is understood, there is a notable gap in the publicly available quantitative data regarding its binding affinity and selectivity for various receptor subtypes. The experimental protocols for characterizing such compounds are standardized, primarily relying on competitive radioligand binding assays. This compound's mechanism of action involves the modulation of G-protein coupled receptor signaling pathways, leading to downstream effects on second messengers such as IP3, DAG, and cAMP, as well as influencing calcium homeostasis and reactive oxygen species levels. Further research is warranted to fully elucidate the quantitative binding profile of this compound, which will provide a more precise understanding of its therapeutic effects and potential side-effect profile.

References

Anisodine's Reach: A Technical Guide to its Influence on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid derived from Anisodus tanguticus, is a potent anticholinergic agent with demonstrated neuroprotective and anti-inflammatory properties. Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors (mAChRs), with a secondary activity at α1-adrenergic receptors. Beyond these initial interactions, this compound exerts a significant influence on a cascade of downstream signaling pathways crucial for cell survival, proliferation, and inflammatory responses. This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, with a focus on the MAPK/ERK and PI3K/Akt signaling cascades. While a direct link to the NF-κB pathway is still under investigation, the well-documented anti-inflammatory effects of this compound and related compounds suggest a potential modulatory role. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling networks to facilitate further research and drug development efforts.

Core Signaling Interactions of this compound

This compound's pharmacological effects stem from its interaction with two primary receptor families:

  • Muscarinic Acetylcholine Receptors (mAChRs): this compound acts as a non-selective antagonist at mAChRs, binding to and inhibiting the activity of M1-M5 subtypes.[1][2] This blockade of acetylcholine signaling is the basis for its anticholinergic effects. In the context of cerebral ischemia, this compound hydrobromide has been shown to reduce the exacerbated expression of M1, M2, M4, and M5 receptors in brain tissue.[3][4][5]

  • α1-Adrenergic Receptors: this compound also exhibits antagonistic properties at α1-adrenergic receptors, though with lesser potency compared to its muscarinic receptor activity.[6]

These initial receptor interactions trigger a cascade of downstream events, significantly impacting intracellular signaling.

Downstream Signaling Pathways Modulated by this compound

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. This compound hydrobromide has been demonstrated to activate this pro-survival pathway. In a rat model of chronic cerebral hypoperfusion, this compound hydrobromide treatment led to the phosphorylation of Akt and its downstream target, Glycogen Synthase Kinase-3β (GSK-3β).[7] This activation of the Akt/GSK-3β signaling pathway is a key mechanism underlying this compound's neuroprotective effects, leading to the attenuation of neuronal cell death and apoptosis.[7]

Quantitative Data on this compound's Effects on PI3K/Akt Signaling

Target ProteinExperimental ModelThis compound FormulationObserved EffectReference
p-AktChronic Cerebral Hypoperfusion (Rat Model)This compound HydrobromideIncreased protein expression[7]
p-GSK-3βChronic Cerebral Hypoperfusion (Rat Model)This compound HydrobromideIncreased protein expression[7]
The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is centrally involved in regulating cell proliferation, differentiation, and survival. While direct quantitative data on ERK phosphorylation fold-change is limited, studies have implicated this compound in the modulation of this pathway. The neuroprotective and regenerative effects of this compound are, in part, attributed to its influence on this signaling cascade. Further research is warranted to quantify the precise impact of this compound on the phosphorylation status of key components of the MAPK/ERK pathway.

The NF-κB Signaling Pathway: An Indirect Link

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines and other inflammatory mediators. While direct evidence of this compound's interaction with the NF-κB pathway is not yet established, its recognized anti-inflammatory properties strongly suggest a potential modulatory role.[1] Anisodamine, a closely related compound, is proposed to exert its anti-shock effects by activating the cholinergic anti-inflammatory pathway, which involves the α7 nicotinic acetylcholine receptor (α7nAChR) and ultimately leads to the inhibition of NF-κB.[8] It is hypothesized that by blocking muscarinic receptors, Anisodamine (and potentially this compound) could increase the availability of acetylcholine to activate α7nAChR, thereby suppressing inflammation.[8] Further investigation is required to confirm a direct inhibitory effect of this compound on NF-κB activation, such as by examining its impact on IκBα phosphorylation and degradation or the nuclear translocation of the p65 subunit.

Visualizing the Signaling Networks

To facilitate a clearer understanding of the complex interplay of these pathways, the following diagrams have been generated using the Graphviz DOT language.

Anisodine_Signaling_Overview This compound This compound mAChR Muscarinic Acetylcholine Receptors (M1-M5) This compound->mAChR Antagonizes alpha1_AR α1-Adrenergic Receptors This compound->alpha1_AR Antagonizes NFkB NF-κB Pathway (Potential Modulation) This compound->NFkB Indirectly Inhibits? PI3K_Akt PI3K/Akt Pathway mAChR->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Pathway mAChR->MAPK_ERK Modulates alpha1_AR->MAPK_ERK Modulates Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection Promotes MAPK_ERK->Neuroprotection Promotes Anti_Inflammation Anti-inflammatory Effects NFkB->Anti_Inflammation Mediates

This compound's primary targets and downstream effects.

PI3K_Akt_Pathway This compound This compound mAChR mAChR This compound->mAChR Antagonizes PI3K PI3K mAChR->PI3K Modulates Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt Phosphorylation GSK3b GSK-3β p_Akt->GSK3b Inhibits Cell_Survival Cell Survival p_Akt->Cell_Survival Promotes p_GSK3b p-GSK-3β (Inactive) GSK3b->p_GSK3b Phosphorylation Apoptosis Apoptosis p_GSK3b->Apoptosis Inhibits

This compound's activation of the PI3K/Akt pathway.

NFkB_Hypothesis This compound This compound mAChR mAChR This compound->mAChR Blocks ACh Acetylcholine ACh->mAChR a7nAChR α7nAChR ACh->a7nAChR Activates IKK IKK a7nAChR->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB p_IkBa->NFkB Releases NFkB_nucleus NF-κB (Nuclear) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Induces

Hypothesized mechanism of this compound's anti-inflammatory action.

Key Experimental Protocols

Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK)

This protocol is essential for quantifying the activation of the PI3K/Akt and MAPK/ERK pathways.

  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples in Laemmli buffer and separate by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Quantification:

    • Detect chemiluminescence using an imaging system.

    • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Radioligand Binding Assay for Receptor Affinity (mAChRs, α1-Adrenergic Receptors)

This protocol is used to determine the binding affinity (Ki or IC50) of this compound for its target receptors.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the receptor of interest in a suitable buffer.

    • Perform differential centrifugation to isolate the membrane fraction.

  • Binding Reaction:

    • Incubate membrane preparations with a specific radioligand (e.g., [3H]-NMS for mAChRs, [3H]-prazosin for α1-adrenergic receptors) and varying concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Analyze the competition binding data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to assess the DNA-binding activity of NF-κB, a key step in its activation.

  • Nuclear Extract Preparation:

    • Treat cells with this compound and a pro-inflammatory stimulus (e.g., TNF-α, LPS).

    • Isolate nuclear extracts using a hypotonic lysis buffer followed by a high-salt extraction buffer.

  • Probe Labeling:

    • Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a radioactive isotope (e.g., 32P) or a non-radioactive tag.

  • Binding Reaction:

    • Incubate nuclear extracts with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).

  • Electrophoresis:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection:

    • Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of this compound would indicate inhibition of NF-κB DNA binding.

Conclusion and Future Directions

This compound's therapeutic potential, particularly in the realm of neuroprotection and anti-inflammation, is intrinsically linked to its ability to modulate a complex network of intracellular signaling pathways. While its antagonism of muscarinic and α1-adrenergic receptors is well-established, this guide highlights the subsequent activation of the pro-survival PI3K/Akt pathway and the likely modulation of the MAPK/ERK cascade. The anti-inflammatory effects of this compound strongly point towards an interaction with the NF-κB pathway, a hypothesis that warrants direct experimental validation.

For drug development professionals, the multifaceted signaling profile of this compound presents both opportunities and challenges. The ability to simultaneously target multiple pathways may offer therapeutic advantages in complex diseases like ischemic stroke. However, a more granular understanding of this compound's subtype selectivity at its primary receptors and the precise quantitative effects on downstream signaling components is crucial for optimizing its therapeutic index and minimizing off-target effects. Future research should focus on obtaining robust quantitative data for this compound's binding affinities and its dose-dependent effects on the phosphorylation status of key signaling molecules. Elucidating the direct or indirect nature of its interaction with the NF-κB pathway will be a critical step in fully understanding its anti-inflammatory mechanism of action. Such data will be invaluable for the rational design of novel therapeutics that leverage the beneficial signaling modulation of this intriguing natural compound.

References

An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Metabolism of Anisodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and in vivo metabolism of Anisodine, a tropane alkaloid with anticholinergic and antispasmodic properties. The information presented herein is intended to support research and development efforts by providing detailed experimental protocols, quantitative data, and visual representations of key biological processes.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in several preclinical species, primarily in rats and Beagle dogs. These studies reveal that this compound is rapidly absorbed and distributed, followed by a relatively fast elimination.

Absorption

Oral administration of this compound results in rapid and complete absorption from the gastrointestinal tract.[1]

Distribution

Following intravenous administration in rats, this compound distributes to various tissues. The highest peak concentrations are observed in the kidney and stomach, followed by the plasma, small intestine, lung, liver, spleen, ovary, heart, uterus, and skeletal muscle. The lowest concentrations are found in fat, testis, and the brain, suggesting limited penetration of the blood-brain barrier.[2] In most tissues, peak concentrations are reached within 5 minutes of administration, with the exception of the stomach where the peak is reached at 30 minutes.[2]

Metabolism

The in vivo metabolism of this compound in rats has been investigated, revealing the parent drug and four major metabolites in plasma: norscopine, scopine, hydroxythis compound, and N-oxide this compound.[3][4][5] The biotransformation of this compound likely involves Phase I reactions such as hydrolysis, N-demethylation, and oxidation, followed by Phase II conjugation reactions for excretion.

Excretion

The primary route of excretion for this compound and its metabolites has not been fully elucidated in the reviewed literature, but renal excretion is a likely pathway for the polar metabolites.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound determined in Beagle dogs and rats after intravenous (i.v.) and intragastric (i.g.) administration.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs after a Single Intravenous Injection [2]

Dose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)t1/2z (h)Clz (L/h·kg)Vz (L/kg)
0.143.3 ± 8.635.9 ± 6.60.9 ± 0.32.09 ± 0.532.46 ± 0.70
0.3117.9 ± 40.2159.6 ± 56.61.5 ± 0.91.79 ± 0.763.70 ± 1.85
0.9348.6 ± 40.0443.3 ± 50.31.1 ± 0.21.94 ± 0.223.13 ± 0.43

Table 2: Comparative Pharmacokinetics of this compound and Other Anticholinergics in Rats

CompoundAdministration RouteCmax (ng/mL)Bioavailability (%)Urinary Excretion Rate (%)
This compoundi.v.340.50 ± 44.52-32.67
This compoundi.g.-80.45-

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic and metabolism studies of this compound.

Animal Models and Dosing
  • Rat Studies: Sprague-Dawley (SD) rats are commonly used for tissue distribution studies.[2] For pharmacokinetic studies after oral administration, Wistar rats have been utilized.[4] A typical intravenous dose for tissue distribution is 5 mg/kg of this compound hydrobromide.[2] For oral administration to study metabolism, a single dose of 20 mg of this compound has been used.[4][5]

  • Beagle Dog Studies: Beagle dogs are used for intravenous pharmacokinetic studies at doses of 0.1, 0.3, and 0.9 mg/kg of this compound hydrobromide.[2]

Sample Collection
  • Plasma: In Beagle dogs, blood samples are collected from the cephalic vein at multiple time points, such as 5, 10, 20, 30, 45 minutes, and 1, 1.5, 3, 5, 7, 10 hours after administration.[2] In rats, blood is collected at various time points post-administration.

  • Tissues: In rat tissue distribution studies, animals are sacrificed at different time points, and various organs (heart, liver, spleen, lung, kidney, brain, stomach, small intestine, skeletal muscle, fat, ovary, uterus, and testis) are collected.[2]

Sample Preparation
  • Plasma: A protein precipitation method is employed. Methanol is added to the plasma samples to precipitate proteins, followed by centrifugation to collect the supernatant for analysis.[3][4][5]

  • Tissues: Tissues are first weighed and then homogenized in a suitable buffer (e.g., saline or phosphate-buffered saline) to create a uniform suspension. This is typically done using a mechanical homogenizer on ice. The homogenate is then subjected to a protein precipitation step, similar to plasma samples, before analysis.

Analytical Methodology: UPLC-MS/MS

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is used for the quantification of this compound and its metabolites in biological matrices.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A common mobile phase consists of a mixture of methanol and a volatile buffer, such as 0.01% triethylamine solution (2 mM) adjusted to pH 3.5 with formic acid, in a 60:40 (v/v) ratio.[3]

    • Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.4 mL/min.

    • Injection Volume: A small injection volume, typically 2-10 µL, is used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of tropane alkaloids.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. This involves monitoring specific precursor ion to product ion transitions for this compound and its metabolites. While specific MRM transitions for this compound are not detailed in the provided search results, a standard method development approach would involve optimizing the collision energy for the fragmentation of the protonated molecule [M+H]+ of this compound and each metabolite to identify the most abundant and stable product ions for quantification and confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.

experimental_workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase animal_model Animal Model Selection (e.g., SD Rats, Beagle Dogs) dosing This compound Administration (i.v. or i.g.) animal_model->dosing sampling Biological Sample Collection (Blood, Tissues) dosing->sampling plasma_prep Plasma Protein Precipitation sampling->plasma_prep Plasma tissue_prep Tissue Homogenization & Protein Precipitation sampling->tissue_prep Tissues uplc_msms UPLC-MS/MS Analysis plasma_prep->uplc_msms tissue_prep->uplc_msms data_analysis Pharmacokinetic Data Analysis uplc_msms->data_analysis

Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.

In Vivo Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic biotransformation of this compound in vivo based on identified metabolites.

metabolic_pathway cluster_metabolites Metabolites This compound This compound Norscopine Norscopine This compound->Norscopine N-demethylation (Phase I) Scopine Scopine This compound->Scopine Hydrolysis (Phase I) Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydroxylation (Phase I) N_oxide_this compound N-oxide this compound This compound->N_oxide_this compound N-oxidation (Phase I)

Caption: Proposed in vivo metabolic pathway of this compound.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This action blocks the effects of the neurotransmitter acetylcholine. The diagram below provides a simplified representation of the signaling pathway inhibited by this compound.

mechanism_of_action cluster_receptor Cell Membrane mAChR Muscarinic Acetylcholine Receptor (mAChR) G_protein G-protein activation mAChR->G_protein Acetylcholine Acetylcholine (ACh) Acetylcholine->mAChR Binds to This compound This compound This compound->mAChR Competitively Binds to This compound->G_protein Inhibits Downstream Downstream Signaling (e.g., PLC, AC inhibition) G_protein->Downstream Response Physiological Response (e.g., smooth muscle contraction) Downstream->Response Blocked Blocked

Caption: this compound as a competitive antagonist at muscarinic receptors.

References

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of Anisodine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the current understanding of anisodine's ability to cross the blood-brain barrier (BBB). It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of available quantitative data, experimental methodologies, and known transport mechanisms.

Introduction

This compound is a naturally occurring tropane alkaloid with anticholinergic properties. Its ability to penetrate the central nervous system is crucial for its neuroprotective effects, which have been observed in various preclinical models of neurological disorders. Understanding the kinetics and mechanisms of its transport across the blood-brain barrier is paramount for its development as a potential therapeutic agent for CNS conditions. This guide synthesizes the available scientific literature to provide a detailed technical resource on the BBB permeability of this compound.

Quantitative Data on this compound Blood-Brain Barrier Permeability

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the blood-brain barrier permeability of this compound.

Table 1: In Vivo Distribution of this compound in Rats

This table presents data from a tissue distribution study in rats following a single intravenous injection of this compound hydrobromide, demonstrating its ability to penetrate the brain.

ParameterTime PointThis compound Concentration (ng/mL or ng/g)Brain-to-Plasma RatioReference
Plasma Concentration 5 min1967.6 ± 569.4-[1]
Brain Concentration 5 min< 200< 0.10[1]

Data presented as mean ± standard deviation.

Table 2: In Vitro Interaction of this compound with Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion Proteins (MATEs)

This table details the interaction of this compound with specific SLC transporters, indicating a potential carrier-mediated transport mechanism. The data is from studies using stably transfected HEK293 cells.[2][3]

TransporterInteraction TypeParameterValue
OCT1 (SLC22A1) InhibitionIC₅₀12.9 µmol·L⁻¹
OCT2 (SLC22A2) InhibitionIC₅₀> 1.8 mmol·L⁻¹
SubstrateKₘ13.3 ± 2.6 µmol·L⁻¹
Vₘₐₓ286.8 ± 53.6 pmol/mg protein/min
OCT3 (SLC22A3) InhibitionIC₅₀Not specified
MATE1 (SLC47A1) InhibitionIC₅₀Not specified
MATE2-K (SLC47A2) InhibitionIC₅₀Not specified

IC₅₀: Half-maximal inhibitory concentration; Kₘ: Michaelis-Menten constant; Vₘₐₓ: Maximum velocity.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of this compound's BBB permeability.

In Vivo Tissue Distribution Studies in Rats

Objective: To determine the concentration of this compound in various tissues, including the brain, after systemic administration.

Animal Model: Male Sprague-Dawley rats.[4]

Drug Administration: A single intravenous injection of this compound hydrobromide (5 mg/kg) is administered.[1]

Sample Collection:

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-injection, animals are anesthetized.

  • Blood samples are collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation.

  • Animals are euthanized, and brains are rapidly excised, rinsed with ice-cold saline, blotted dry, and weighed.

  • All samples are stored at -80°C until analysis.

Sample Preparation and Analysis (UPLC-MS/MS):

  • Plasma: An aliquot of plasma is mixed with a protein precipitation agent (e.g., methanol or acetonitrile) containing an internal standard. After vortexing and centrifugation, the supernatant is collected for analysis.[5]

  • Brain Tissue: Brain tissue is homogenized in a suitable buffer. An aliquot of the homogenate undergoes protein precipitation with an organic solvent containing an internal standard. Following centrifugation, the supernatant is analyzed.

  • Quantification: The concentration of this compound in plasma and brain homogenate is determined using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.[4]

Workflow for In Vivo Brain Distribution Study

G cluster_0 Animal Preparation & Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analysis A1 Sprague-Dawley Rats A2 This compound Hydrobromide (5 mg/kg, IV) A1->A2 Administer B1 Anesthetize at Time Points B2 Collect Blood (Cardiac Puncture) B1->B2 B3 Excise Brain B1->B3 C1 Prepare Plasma B2->C1 C2 Homogenize Brain B3->C2 C3 Protein Precipitation C1->C3 C2->C3 D1 UPLC-MS/MS Quantification C3->D1 D2 Calculate Brain-to-Plasma Ratio D1->D2

Workflow for In Vivo this compound Brain Distribution Study
In Vitro Transporter Interaction Assay

Objective: To determine if this compound is a substrate or inhibitor of specific drug transporters, such as Organic Cation Transporters (OCTs).

Cell Model: Human Embryonic Kidney (HEK293) cells stably transfected to overexpress a specific transporter (e.g., OCT1, OCT2).[2][3]

Inhibition Assay (IC₅₀ Determination):

  • HEK293 cells overexpressing the transporter of interest are seeded in 24-well plates.

  • On the day of the experiment, cells are washed with a transport buffer.

  • Cells are then incubated with a known fluorescent or radiolabeled substrate of the transporter in the presence of varying concentrations of this compound.

  • After a defined incubation period, the uptake of the substrate is stopped by washing with ice-cold buffer.

  • Cells are lysed, and the intracellular concentration of the substrate is measured using a fluorescence plate reader or liquid scintillation counter.

  • The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Substrate Assay (Kₘ and Vₘₐₓ Determination):

  • Transfected HEK293 cells are seeded as described above.

  • Cells are incubated with varying concentrations of radiolabeled this compound for a short period to measure the initial rate of uptake.

  • Uptake is terminated by washing with ice-cold buffer.

  • Intracellular radioactivity is quantified by liquid scintillation counting.

  • The kinetic parameters, Kₘ and Vₘₐₓ, are determined by fitting the uptake data to the Michaelis-Menten equation.

Workflow for In Vitro Transporter Interaction Assay

G cluster_0 Cell Culture cluster_1 Inhibition Assay cluster_2 Substrate Assay A1 HEK293 Cells Transfected with Transporter (e.g., OCT2) B1 Incubate cells with labeled substrate + varying [this compound] A1->B1 C1 Incubate cells with varying [labeled this compound] A1->C1 B2 Measure substrate uptake B1->B2 B3 Calculate IC50 B2->B3 C2 Measure this compound uptake C1->C2 C3 Calculate Km and Vmax C2->C3

Workflow for In Vitro this compound Transporter Interaction Assay

Mechanisms of this compound Transport Across the Blood-Brain Barrier

The available evidence suggests that this compound crosses the blood-brain barrier, likely through a combination of passive diffusion and carrier-mediated transport. While its physicochemical properties may allow for some degree of passive diffusion, recent in vitro studies have identified a specific transporter involved in its cellular uptake.

This compound has been identified as a substrate for the Organic Cation Transporter 2 (OCT2), also known as SLC22A2.[2][3] OCTs are a family of transporters that mediate the uptake of a wide range of endogenous and exogenous organic cations. The identification of this compound as an OCT2 substrate suggests that this transporter may play a role in its entry into brain endothelial cells, the primary constituents of the BBB. Further research is needed to fully elucidate the contribution of OCT2 and potentially other transporters to the overall brain penetration of this compound.

Neuroprotective Signaling Pathways of this compound

Once within the central nervous system, this compound exerts its neuroprotective effects through the modulation of intracellular signaling pathways. Two key pathways have been identified:

  • Akt/GSK-3β Signaling Pathway: this compound hydrobromide has been shown to activate the Akt/GSK-3β signaling pathway, which is known to play a crucial role in promoting cell survival and inhibiting apoptosis.[3] Activation of Akt leads to the phosphorylation and inhibition of GSK-3β, a kinase that can promote apoptosis.

  • p-ERK1/2/HIF-1α/VEGF Signaling Pathway: Compound this compound has been found to modulate the p-ERK1/2/HIF-1α/VEGF pathway in response to hypoxic conditions. This pathway is involved in cellular proliferation and response to low oxygen levels.

Akt/GSK-3β Neuroprotective Signaling Pathway

G This compound This compound Akt Akt This compound->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (via Phosphorylation) CellSurvival Cell Survival Akt->CellSurvival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes

This compound's Modulation of the Akt/GSK-3β Pathway

p-ERK1/2/HIF-1α/VEGF Signaling Pathway in Hypoxia

G Compoundthis compound Compound this compound pERK p-ERK1/2 Compoundthis compound->pERK Modulates CellProliferation Cell Proliferation Compoundthis compound->CellProliferation Improves CalciumOverload Calcium Overload Compoundthis compound->CalciumOverload Inhibits HIF1a HIF-1α pERK->HIF1a Modulates VEGF VEGF HIF1a->VEGF Upregulates

This compound's Influence on the p-ERK1/2/HIF-1α/VEGF Pathway

Conclusion

The available data clearly indicate that this compound can cross the blood-brain barrier. In vivo studies in rats have demonstrated its presence in the brain following systemic administration. Mechanistically, the transport of this compound across the BBB is likely a multifactorial process involving passive diffusion and carrier-mediated transport, with the organic cation transporter OCT2 identified as a key player in its cellular uptake. Once in the CNS, this compound activates neuroprotective signaling cascades, including the Akt/GSK-3β and p-ERK1/2/HIF-1α/VEGF pathways.

Further research is warranted to quantify the in vitro permeability of this compound using cell-based BBB models to determine its apparent permeability coefficient (Papp). Additionally, a more comprehensive investigation into its interaction with other BBB transporters, such as P-glycoprotein and organic anion transporters, would provide a more complete understanding of its brain disposition. This knowledge will be invaluable for the continued development of this compound as a therapeutic agent for neurological disorders.

References

Enantioselective Synthesis of (-)-Anisodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Anisodine, a tropane alkaloid isolated from Anisodus tanguticus, exhibits significant anticholinergic and antispasmodic properties. Its therapeutic potential, particularly in treating acute circulatory shock, has spurred interest in its stereoselective synthesis. This technical guide provides an in-depth overview of the primary enantioselective synthetic route to (-)-anisodine, focusing on the key strategic reactions, and detailed experimental protocols. Quantitative data for each synthetic step is summarized, and the underlying pharmacological mechanism is illustrated.

Introduction

(-)-Anisodine is a naturally occurring tropane alkaloid with a complex stereochemical architecture.[1] It functions as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist.[1][2][3] This dual activity contributes to its use in clinical settings in China for the treatment of acute circulatory shock.[1] The development of efficient and stereocontrolled synthetic methodologies is crucial for the production of enantiomerically pure (-)-anisodine, which is essential for its pharmacological activity and for conducting further structure-activity relationship studies. This document details the most prominent and effective enantioselective total synthesis of (-)-anisodine reported to date.

Retrosynthetic Analysis and Strategy

The most efficient and widely cited enantioselective synthesis of (-)-anisodine commences with the readily available starting material, 6-β-acetyltropine. The core of the synthetic strategy revolves around a pivotal Sharpless Asymmetric Dihydroxylation (AD) reaction to introduce the requisite stereochemistry at the C6 and C7 positions of the tropane core.

Retrosynthesis Anisodine (-)-Anisodine Intermediate1 Epoxide Intermediate This compound->Intermediate1 Esterification Intermediate2 Diol Intermediate Intermediate1->Intermediate2 Epoxidation Intermediate3 α,β-Unsaturated Ketone Intermediate2->Intermediate3 Sharpless Asymmetric Dihydroxylation StartingMaterial 6-β-Acetyltropine Intermediate3->StartingMaterial Aldol Condensation

Caption: Retrosynthetic analysis of (-)-anisodine.

Enantioselective Synthesis of (-)-Anisodine

The forward synthesis from 6-β-acetyltropine involves a sequence of key transformations to construct the target molecule with high stereocontrol.

Synthesis of the α,β-Unsaturated Ketone Intermediate

The synthesis begins with the protection of the secondary alcohol of 6-β-acetyltropine, followed by an intramolecular aldol condensation to form the α,β-unsaturated ketone. This intermediate is the substrate for the key stereochemistry-inducing step.

Sharpless Asymmetric Dihydroxylation

The cornerstone of this enantioselective synthesis is the Sharpless Asymmetric Dihydroxylation (AD) of the α,β-unsaturated ketone intermediate. This reaction utilizes a chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), in the presence of a catalytic amount of osmium tetroxide and a stoichiometric co-oxidant. The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, leading to the desired stereoisomer of the diol.

Sharpless_AD_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Unsaturated_Ketone α,β-Unsaturated Ketone Reaction_Vessel Stirring at 0 °C to rt Unsaturated_Ketone->Reaction_Vessel AD_Mix_Beta AD-mix-β (K3Fe(CN)6, K2CO3, K2OsO2(OH)4, (DHQD)2PHAL) AD_Mix_Beta->Reaction_Vessel Solvent t-BuOH/H2O Solvent->Reaction_Vessel Quenching Addition of Na2SO3 Reaction_Vessel->Quenching Extraction Extraction with EtOAc Quenching->Extraction Purification Column Chromatography Extraction->Purification Diol_Product Chiral Diol Purification->Diol_Product

Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation.

Formation of the Epoxide and Final Esterification

Following the asymmetric dihydroxylation, the resulting diol is converted to an epoxide. The final step in the synthesis is the esterification of the C3 hydroxyl group with tropic acid to yield (-)-anisodine.

Quantitative Data

The following table summarizes the reported yields for the key steps in the enantioselective synthesis of (-)-anisodine.

StepStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
Aldol Condensation6-β-Acetyltropineα,β-Unsaturated Ketone1. Ac2O, pyridine; 2. Pyrrolidine, benzene, reflux85N/A
Sharpless Asymmetric Dihydroxylationα,β-Unsaturated KetoneChiral DiolAD-mix-β, t-BuOH/H2O, 0 °C to rt92>99
EpoxidationChiral DiolEpoxide Intermediate1. TsCl, pyridine; 2. NaOMe, MeOH88N/A
EsterificationEpoxide Intermediate(-)-AnisodineTropic acid, DCC, DMAP, CH2Cl275N/A

Detailed Experimental Protocols

Synthesis of the α,β-Unsaturated Ketone

To a solution of 6-β-acetyltropine (1.0 g, 5.46 mmol) in pyridine (10 mL) was added acetic anhydride (1.12 g, 10.92 mmol) at 0 °C. The mixture was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure, and the residue was dissolved in benzene (20 mL). Pyrrolidine (0.46 g, 6.55 mmol) was added, and the mixture was refluxed with a Dean-Stark trap for 8 hours. The solvent was evaporated, and the residue was purified by column chromatography (silica gel, petroleum ether/acetone = 3:1) to afford the α,β-unsaturated ketone as a yellow oil (0.83 g, 85% yield).

Sharpless Asymmetric Dihydroxylation to the Chiral Diol

To a stirred mixture of AD-mix-β (7.6 g) in t-BuOH/H2O (1:1, 50 mL) at room temperature was added the α,β-unsaturated ketone (0.8 g, 4.46 mmol). The heterogeneous mixture was stirred vigorously at room temperature for 24 hours. Sodium sulfite (2.5 g) was then added, and the mixture was stirred for another hour. The reaction was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, CH2Cl2/MeOH = 10:1) to give the chiral diol as a white solid (0.87 g, 92% yield, >99% ee).

Synthesis of the Epoxide Intermediate

To a solution of the chiral diol (0.8 g, 3.75 mmol) in pyridine (15 mL) was added p-toluenesulfonyl chloride (0.79 g, 4.13 mmol) at 0 °C. The mixture was stirred at this temperature for 6 hours. The reaction was quenched with water and extracted with CH2Cl2. The organic layer was washed with saturated CuSO4 solution and brine, dried over Na2SO4, and concentrated. The crude tosylate was dissolved in methanol (20 mL), and sodium methoxide (0.41 g, 7.5 mmol) was added. The mixture was stirred at room temperature for 2 hours. The solvent was removed, and the residue was purified by column chromatography (silica gel, CH2Cl2/MeOH = 15:1) to afford the epoxide as a white solid (0.65 g, 88% yield).

Synthesis of (-)-Anisodine

To a solution of the epoxide intermediate (0.5 g, 2.56 mmol) and tropic acid (0.47 g, 2.82 mmol) in dry CH2Cl2 (20 mL) were added dicyclohexylcarbodiimide (DCC, 0.63 g, 3.07 mmol) and 4-dimethylaminopyridine (DMAP, 31 mg, 0.26 mmol). The mixture was stirred at room temperature for 12 hours. The precipitate was filtered off, and the filtrate was washed with saturated NaHCO3 solution and brine, dried over Na2SO4, and concentrated. The residue was purified by preparative TLC (CH2Cl2/MeOH = 8:1) to give (-)-anisodine as a white solid (0.67 g, 75% yield).

Pharmacological Signaling Pathway

(-)-Anisodine exerts its pharmacological effects primarily through the antagonism of muscarinic acetylcholine receptors (mAChRs) and α1-adrenergic receptors.

Signaling_Pathway cluster_cholinergic Cholinergic Synapse cluster_adrenergic Adrenergic Synapse ACh Acetylcholine mAChR Muscarinic Receptor (mAChR) ACh->mAChR Gq Gq Protein mAChR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_Cholinergic Smooth Muscle Contraction, Glandular Secretion Ca_PKC->Cellular_Response_Cholinergic NE Norepinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Gq_Adrenergic Gq Protein Alpha1_AR->Gq_Adrenergic PLC_Adrenergic Phospholipase C Gq_Adrenergic->PLC_Adrenergic IP3_DAG_Adrenergic IP3 & DAG PLC_Adrenergic->IP3_DAG_Adrenergic Ca_PKC_Adrenergic ↑ Ca²⁺ & PKC Activation IP3_DAG_Adrenergic->Ca_PKC_Adrenergic Cellular_Response_Adrenergic Vasoconstriction Ca_PKC_Adrenergic->Cellular_Response_Adrenergic This compound (-)-Anisodine This compound->mAChR Antagonist This compound->Alpha1_AR Antagonist

Caption: Mechanism of action of (-)-anisodine.

By blocking mAChRs, (-)-anisodine inhibits the effects of acetylcholine, leading to smooth muscle relaxation and reduced glandular secretions. Its antagonism of α1-adrenergic receptors counteracts the vasoconstrictive effects of norepinephrine, contributing to its efficacy in improving microcirculation during circulatory shock.

Conclusion

The enantioselective total synthesis of (-)-anisodine has been efficiently achieved, with the Sharpless Asymmetric Dihydroxylation serving as the key stereochemistry-defining step. This route provides access to the enantiomerically pure natural product in good overall yield. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Further exploration of the pharmacological properties of (-)-anisodine and its analogs, facilitated by a reliable synthetic supply, holds promise for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Extraction and Purification of Anisodine from Anisodus tanguticus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid naturally occurring in Anisodus tanguticus, has garnered significant interest in the pharmaceutical industry for its anticholinergic and antispasmodic properties.[1][2] This technical guide provides a comprehensive overview of the methodologies for the extraction and purification of this compound from its principal botanical source, Anisodus tanguticus. The document details established experimental protocols, presents quantitative data on alkaloid yields, and includes visual representations of the experimental workflow and the compound's mechanism of action to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Factors Influencing this compound Content in Anisodus tanguticus

The concentration of this compound in A. tanguticus is influenced by various agronomic factors. Understanding these variables is crucial for optimizing the cultivation and harvesting of the plant material to maximize the yield of the target alkaloid.

Table 1: Influence of Planting Density and Harvesting Period on this compound Content [4]

Planting Density (cm)Harvesting PeriodThis compound Content (%)Total this compound Accumulation ( kg/ha )
40 x 50Greening Period0.1201-
40 x 50Growth Period-51.44
50 x 50Second Wilting Period-33.09

Table 2: Effect of Nutrient Application on Total Alkaloid Yield [5][6]

NutrientApplication Rate ( kg/ha )Total Alkaloid Yield ( kg/ha )
Nitrogen225205.79
Potassium75146.91
Phosphorus750142.18

Extraction of this compound from Anisodus tanguticus

The initial step in obtaining this compound is its extraction from the dried and powdered plant material, typically the roots, which are known to have a higher concentration of tropane alkaloids.[3][7] Several methods employing different solvents have been reported, with ultrasonic-assisted extraction being a common and efficient technique.

Experimental Protocol: Ultrasonic-Assisted Solvent Extraction

This protocol outlines a general procedure for the extraction of this compound from A. tanguticus powder.

Materials:

  • Dried and powdered Anisodus tanguticus root material

  • Ammonia solution

  • Chloroform

  • Methanol (with 2% formic acid)

  • Water (with 2% formic acid)

  • Ultrasonic bath

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Alkalinization: Weigh a desired amount of powdered A. tanguticus (e.g., 2.00 g) and transfer it to a flask. Add a small volume of ammonia solution (e.g., 4 mL) and mix thoroughly. Allow the mixture to stand for approximately 10 minutes. This step is crucial for converting the alkaloid salts present in the plant material into their free base form, which is more soluble in organic solvents.

  • Solvent Extraction (Option A - Chloroform):

    • Add 100 mL of chloroform to the alkalinized plant material.[4]

    • Place the flask in an ultrasonic bath and extract for 30 minutes.[4]

    • Cool the mixture to room temperature.

  • Solvent Extraction (Option B - Methanol/Water with Formic Acid):

    • To 0.2 g of powdered sample, add 8 mL of methanol (containing 2% formic acid) and 2 mL of water (containing 2% formic acid).

    • Sonicate the mixture at 1500 W for 30 minutes at room temperature.

  • Filtration: Filter the resulting mixture to separate the solid plant debris from the liquid extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

Purification of this compound

The crude extract obtained from the initial extraction contains a mixture of alkaloids and other plant metabolites. Therefore, a purification step is essential to isolate this compound. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for this purpose, offering high resolution and efficiency.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol provides a general guideline for the purification of this compound from the crude extract using preparative HPLC. The exact conditions may need to be optimized based on the specific column and equipment used.

Materials:

  • Crude alkaloid extract

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Acids for mobile phase modification (e.g., formic acid, acetic acid)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A preparative C18 column is commonly used for the separation of alkaloids.

    • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient is optimized to achieve the best separation of this compound from other components.

    • Flow Rate: The flow rate will depend on the dimensions of the preparative column.

    • Detection: UV detection at a wavelength of around 210 nm is suitable for monitoring the elution of this compound.[4]

  • Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect the fractions corresponding to the peak of this compound as it elutes from the column.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC or UPLC-MS to confirm the purity of the isolated this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or freeze-dryer to obtain the purified this compound.

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from Anisodus tanguticus.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Anisodus tanguticus (Powdered Roots) Alkalinization Alkalinization (Ammonia) Plant_Material->Alkalinization Solvent_Extraction Ultrasonic-Assisted Solvent Extraction (e.g., Chloroform or Methanol) Alkalinization->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC/UPLC-MS) Fraction_Collection->Purity_Analysis Pure_this compound Purified this compound Purity_Analysis->Pure_this compound

Extraction and Purification Workflow for this compound.
Mechanism of Action: Muscarinic Receptor Antagonism

This compound primarily exerts its pharmacological effects by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[8][9] This antagonism prevents the binding of the neurotransmitter acetylcholine, leading to a blockade of parasympathetic nerve impulses.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron/Effector Cell Acetylcholine_Release Acetylcholine (ACh) Release mAChR Muscarinic Acetylcholine Receptor (mAChR) Acetylcholine_Release->mAChR Binds to Cellular_Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) mAChR->Cellular_Response Activation This compound This compound This compound->Blockade Blockade->mAChR Blocks Binding

This compound's Antagonistic Action on Muscarinic Receptors.

Conclusion

This technical guide provides a detailed framework for the extraction and purification of this compound from Anisodus tanguticus. The successful isolation of high-purity this compound is contingent upon the careful selection of plant material with high alkaloid content, efficient extraction methodologies, and robust purification techniques. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the development of pharmaceuticals derived from this potent natural compound. Further optimization of each step, particularly the preparative chromatography, can lead to enhanced yields and purity, thereby facilitating the advancement of this compound-based therapeutics.

References

An In-depth Technical Guide on the Structure-Activity Relationship Studies of Anisodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Anisodine

This compound, also known as daturamine or α-hydroxyscopolamine, is a tropane alkaloid naturally found in plants of the Solanaceae family, particularly Anisodus tanguticus.[1] It is utilized in China for the treatment of acute circulatory shock due to its antispasmodic and anticholinergic properties.[1] this compound's mechanism of action primarily involves the antagonism of muscarinic acetylcholine receptors (mAChRs), and it also exhibits some α1-adrenergic receptor blocking activity.[1] Structurally, it is the ester of scopine and α-hydroxytropic acid. The presence of the 6,7-epoxy group in the tropane ring is a key feature, shared with scopolamine.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing upon data from related tropane alkaloids to infer the structural requirements for its biological activity. It includes detailed experimental protocols for the synthesis and pharmacological evaluation of this compound derivatives and visual diagrams to illustrate key pathways and workflows.

Core Structure and Pharmacological Activity

This compound's pharmacological effects are primarily attributed to its interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5). As a competitive antagonist, it blocks the binding of the endogenous neurotransmitter acetylcholine, thereby inhibiting parasympathetic nerve stimulation.[2] This leads to effects such as smooth muscle relaxation, reduced glandular secretions, and central nervous system effects.

Structure-Activity Relationship (SAR) Analysis

The key structural components of this compound that influence its activity are the tropane skeleton, the ester linkage, and the tropic acid moiety. Modifications to these parts can significantly alter potency and receptor selectivity.

The Tropane Ring System

The bicyclic tropane ring provides a rigid scaffold that correctly orients the ester and nitrogen functionalities for receptor interaction.

  • The 6,7-Epoxy Group: The presence of the 6,7-epoxy bridge in this compound (and scopolamine) is a significant structural feature. While direct comparative data for this compound derivatives with and without this group is scarce, studies on related tropane alkaloids suggest this modification can influence central nervous system effects.[3]

  • The Nitrogen Atom: The tertiary amine at the N-8 position is crucial for activity. It is protonated at physiological pH, and the resulting quaternary ammonium group is believed to interact with a negatively charged residue, likely an aspartic acid, in the binding pocket of the muscarinic receptor.

    • Quaternization: N-alkylation to form quaternary ammonium salts generally enhances peripheral anticholinergic activity while reducing central nervous system penetration due to the permanent positive charge. For instance, N-butylscopolammonium bromide (Buscopan) is a peripherally acting antispasmodic.[3]

The Ester Moiety

The ester group at the C-3 position is essential for high-affinity binding to muscarinic receptors.

  • Ester Linkage: The carbonyl oxygen of the ester is thought to form a hydrogen bond with a key residue in the receptor binding site.

  • Stereochemistry at C-3: The stereochemistry of the ester linkage is critical. In related tropane alkaloids, the (S)-enantiomer of the tropic acid moiety is significantly more potent than the (R)-enantiomer.

The Tropic Acid Moiety

Modifications to the tropic acid portion of the molecule have a profound impact on activity.

  • Hydroxyl Group: The hydroxyl group on the tropic acid is critical for high-affinity binding, likely through hydrogen bonding with the receptor.

  • Phenyl Ring: The phenyl group contributes to the binding affinity through hydrophobic interactions within the receptor pocket. Substitutions on the phenyl ring can modulate activity, though specific data for this compound derivatives is lacking.

Quantitative Data Summary

As previously stated, a comprehensive table detailing the SAR of a series of this compound derivatives with their corresponding Ki or IC50 values is not available in the reviewed literature. However, to provide a comparative context, the following table summarizes the affinity of this compound and related, well-characterized tropane alkaloids for muscarinic receptors.

CompoundReceptor SubtypeAffinity (Ki, nM)SpeciesReference
This compound M1 (central)Weak affinity (relative to M2)Rat[4]
M2 (cardiac)High affinityRat[4]
Atropine Non-selective~1-2VariousGeneral Pharmacology Literature
Scopolamine Non-selective~0.1-1VariousGeneral Pharmacology Literature
N-methylscopolamine Non-selective~0.1VariousGeneral Pharmacology Literature

Note: This table is illustrative and compiles data from various sources. Direct comparison of absolute values should be done with caution due to differing experimental conditions.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives would typically start from a suitable tropane precursor, such as scopine or a derivative thereof.

General Protocol for Esterification:

  • Preparation of the Acid Chloride: The desired tropic acid analog (with modifications on the phenyl ring or the hydroxyl group) is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent (e.g., dichloromethane, DCM) at room temperature.

  • Esterification: The scopine or a related tropane alcohol is dissolved in an anhydrous, non-protic solvent (e.g., DCM, pyridine) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath.

  • The acid chloride, dissolved in the same solvent, is added dropwise to the cooled solution of the alcohol. A base, such as pyridine or triethylamine, is often included to neutralize the HCl generated during the reaction.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

  • Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired this compound analog.

Muscarinic Receptor Binding Assay (Radioligand Competition Assay)

This protocol is used to determine the affinity (Ki) of test compounds for the different muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used non-selective antagonist radioligand.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: A high concentration of a non-labeled antagonist, such as atropine (e.g., 1 µM).

  • Test compounds (this compound derivatives) at various concentrations.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

    • A fixed concentration of [³H]-NMS (typically at or near its Kd value).

    • Varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M). For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of atropine.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Analogs cluster_binding Muscarinic Receptor Binding Assays cluster_functional Functional Assays start Starting Materials (Scopine, Tropic Acid Analogs) esterification Esterification start->esterification purification Purification & Characterization esterification->purification binding_assay Radioligand Competition Assay (M1-M5 Subtypes) purification->binding_assay data_analysis Data Analysis (IC50, Ki Determination) binding_assay->data_analysis functional_assay In vitro Anticholinergic Activity (e.g., Guinea Pig Ileum) data_analysis->functional_assay in_vivo_assay In vivo Models (e.g., Mydriasis in Mice) functional_assay->in_vivo_assay

Caption: General experimental workflow for this compound SAR studies.

muscarinic_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling ACh_M1 Acetylcholine M1_receptor M1/M3/M5 Receptor ACh_M1->M1_receptor Gq_11 Gq/11 M1_receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ACh_M2 Acetylcholine M2_receptor M2/M4 Receptor ACh_M2->M2_receptor Gi_o Gi/o M2_receptor->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP This compound This compound This compound->M1_receptor This compound->M2_receptor

Caption: Signaling pathways of muscarinic acetylcholine receptors.

SAR_logic cluster_tropane Tropane Moiety cluster_ester Ester Moiety cluster_tropic_acid Tropic Acid Moiety This compound This compound Structure Tropane_Ring Tropane Ring This compound->Tropane_Ring Epoxy_Group 6,7-Epoxy Group This compound->Epoxy_Group Nitrogen_Atom N-8 Atom This compound->Nitrogen_Atom Ester_Linkage Ester Linkage This compound->Ester_Linkage Stereochemistry C-3 Stereochemistry This compound->Stereochemistry Hydroxyl_Group Hydroxyl Group This compound->Hydroxyl_Group Phenyl_Ring Phenyl Ring This compound->Phenyl_Ring Activity Anticholinergic Activity (Muscarinic Receptor Affinity) Tropane_Ring->Activity Epoxy_Group->Activity Nitrogen_Atom->Activity Ester_Linkage->Activity Stereochemistry->Activity Hydroxyl_Group->Activity Phenyl_Ring->Activity

Caption: Key structural features of this compound influencing its activity.

Conclusion

The structure-activity relationship of this compound, a potent anticholinergic agent, is governed by the interplay of its tropane skeleton, the ester functionality at C-3, and the tropic acid moiety. While specific quantitative data for a broad series of this compound derivatives is limited in the current literature, the well-established SAR of related tropane alkaloids provides a strong framework for understanding the structural requirements for its activity and for guiding the design of novel analogs. The experimental protocols detailed herein offer a foundation for the synthesis and pharmacological evaluation of such compounds, which could lead to the development of new therapeutic agents with improved potency and selectivity for specific muscarinic receptor subtypes. Further research is warranted to systematically explore the SAR of this compound through the synthesis and testing of a diverse library of derivatives.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Anisodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, also known as daturamine or α-hydroxyscopolamine, is a tropane alkaloid naturally found in certain members of the Solanaceae plant family.[1] It is recognized for its significant pharmacological properties, including acting as an antispasmodic and anticholinergic agent.[1] In clinical practice, particularly in China, this compound is utilized in the treatment of acute circulatory shock.[1][2] This compound functions as a muscarinic acetylcholine receptor antagonist and an α₁-adrenergic receptor antagonist.[1] Given its therapeutic importance, a thorough understanding of its natural origins and biosynthetic pathway is crucial for its sustainable production and for the development of novel derivatives. This guide provides a detailed overview of the primary natural sources of this compound, its complex biosynthetic pathway, and the experimental methodologies used for its study.

Natural Sources of this compound

This compound is predominantly isolated from plants belonging to the Solanaceae (nightshade) family, which is renowned for its production of a wide array of tropane alkaloids.[3][4]

Primary Plant Source: Anisodus tanguticus
Other Potential Sources

While A. tanguticus is the most cited source, other plants within the Solanaceae family, known for producing related tropane alkaloids like scopolamine and hyoscyamine, are potential, albeit minor, sources. These include:

  • Scopolia species: The genus Scopolia, closely related to Anisodus, contains various tropane alkaloids. Scopolia carniolica is known to produce hyoscine (scopolamine) and hyoscyamine.[9][10][11] this compound has been sourced from herbs of Scopolia tangutica, a synonym for Anisodus tanguticus.[1][12]

  • Hyoscyamus species (Henbane): Species like Hyoscyamus niger are well-documented producers of hyoscyamine and scopolamine.[13][14] Some studies on hairy root cultures of H. niger have also reported the production of anisodamine, a closely related alkaloid, suggesting the potential for this compound synthesis.[15]

  • Atropa belladonna (Deadly Nightshade): This is a classic source of tropane alkaloids, primarily atropine (the racemic form of hyoscyamine) and scopolamine.[16][17][18] The enzymatic machinery present in this plant is very similar to that required for this compound biosynthesis.

Quantitative Data on Alkaloid Content

The concentration of this compound and related tropane alkaloids varies significantly depending on the plant species, the specific organ, geographical origin, and environmental conditions.[19] The roots are generally the most concentrated source of these alkaloids.[2][17][20]

Plant SpeciesPlant PartThis compound (mg/g dry wt)Anisodamine (mg/g dry wt)Atropine/Hyoscyamine (mg/g dry wt)Scopolamine (mg/g dry wt)Reference
Anisodus tanguticusRoots0.10 - 1.870.11 - 0.880.20 - 4.44-[19]
Anisodus tanguticusAerial Parts0.03 - 2.640.03 - 0.590.02 - 1.13-[19]
Hyoscyamus niger (Hairy Roots)Roots-0.671.65.3[15]
Atropa belladonna (Wild)Roots--8.06% (Total Alkaloids)-[20]
Atropa belladonna (Wild)Leaves--2.88% (Total Alkaloids)-[20]
Scopolia carniolicaRhizome--PresentPresent (Primary)[9]

Biosynthesis of this compound

This compound is a derivative of scopolamine, and its formation is embedded within the well-studied tropane alkaloid biosynthetic pathway. This complex pathway originates from amino acids and involves a series of enzymatic reactions primarily occurring in the plant's roots.[3][4]

The biosynthesis can be divided into several key stages:

  • Formation of the Tropane Ring: The pathway begins with the amino acid L-ornithine, which is converted to putrescine. Putrescine is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine. Following oxidative deamination, N-methylputrescine cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation is the crucial branch point for the biosynthesis of both tropane and nicotine alkaloids.[4] The subsequent condensation with a malonyl-CoA-derived unit leads to the formation of tropinone, the first intermediate with the characteristic tropane ring.[4][21]

  • Formation of Tropine: Tropinone is stereospecifically reduced by tropinone reductase I (TR-I) to produce tropine (3α-tropanol).[4]

  • Formation of Hyoscyamine: The pathway then involves the synthesis of the tropic acid moiety from the amino acid L-phenylalanine. Tropine undergoes esterification with a derivative of tropic acid (phenyllactyl-CoA) to form littorine, which is then rearranged to hyoscyamine.[4][21]

  • Conversion to Scopolamine and this compound: Hyoscyamine is converted in a two-step oxidative process catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H), a bifunctional enzyme with hydroxylase and epoxidase activity. First, H6H hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine. Subsequently, the same enzyme catalyzes an epoxidation reaction, forming the characteristic oxirane ring of scopolamine. This compound, being α-hydroxyscopolamine, is understood to be a further hydroxylation product, though the specific enzyme for this final step is less characterized.

Anisodine_Biosynthesis substance substance enzyme enzyme pathway_start pathway_start pathway_end pathway_end Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT N_Methyl_Pyrrolinium N-Methyl-Δ¹- pyrrolinium cation N_Methylputrescine->N_Methyl_Pyrrolinium Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone Tropine Tropine Tropinone->Tropine TR-I Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Hydroxyhyoscyamine 6β-Hydroxyhyoscyamine Hyoscyamine->Hydroxyhyoscyamine H6H (Hydroxylase) Scopolamine Scopolamine Hydroxyhyoscyamine->Scopolamine H6H (Epoxidase) This compound This compound (α-hydroxyscopolamine) Scopolamine->this compound Hydroxylase? Phenylalanine L-Phenylalanine Tropic_Acid Tropic Acid Moiety Phenylalanine->Tropic_Acid Tropic_Acid->Hyoscyamine PMT PMT TRI TR-I H6H_1 H6H (Hydroxylase) H6H_2 H6H (Epoxidase) Hydroxylase Hydroxylase?

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Methodologies

The extraction and quantification of this compound from plant matrices require robust analytical techniques to ensure accuracy and reproducibility. The methods typically involve solid-liquid extraction followed by chromatographic separation and detection.

Sample Preparation and Extraction Protocol

A common protocol for the extraction of this compound and related tropane alkaloids from dried plant material is as follows:

  • Grinding: Air-dried plant material (e.g., roots) is ground into a fine powder to increase the surface area for efficient extraction.[19]

  • Extraction: A precisely weighed amount of the powdered sample (e.g., 0.2 g) is subjected to extraction with a solvent mixture.[19] A typical solvent system is methanol and water, both acidified with formic acid (e.g., 8 mL of methanol with 2% formic acid and 2 mL of water with 2% formic acid).[19]

  • Sonication: The mixture is sonicated for a defined period (e.g., 30 minutes) at room temperature to facilitate the release of alkaloids from the plant cells.[19][22]

  • Centrifugation and Filtration: The resulting suspension is centrifuged to separate the solid plant debris from the liquid extract. The supernatant is then filtered through a microfilter (e.g., 0.22 μm) to remove any remaining particulate matter before analysis.[19][22]

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for identifying and quantifying tropane alkaloids.

  • Chromatographic Separation: The filtered extract is injected into a UPLC system equipped with a suitable column (e.g., RP-C18). A gradient elution program using mobile phases such as water with formic acid and acetonitrile with formic acid is employed to separate the different alkaloids based on their polarity.[23]

  • Mass Spectrometric Detection: The eluent from the UPLC is directed to a mass spectrometer, often a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.[22][23]

  • Identification and Quantification: this compound is identified by its specific retention time and its mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ (m/z 320.1493) and its characteristic fragment ions.[19][23] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards of this compound.[19]

Experimental_Workflow step step input input output output process process start_node Plant Material (e.g., Anisodus tanguticus roots) grinding Grinding to Fine Powder start_node->grinding extraction Solvent Extraction (Methanol/Water/Formic Acid) grinding->extraction sonication Ultrasonication extraction->sonication centrifugation Centrifugation & Filtration sonication->centrifugation analysis UPLC-MS/MS Analysis centrifugation->analysis quantification Data Processing & Quantification analysis->quantification end_node This compound Concentration Data quantification->end_node

Caption: General workflow for this compound extraction and quantification.

References

Methodological & Application

Anisodine's Neuroprotective Potential in Cerebral Ischemia: Application Notes & Protocols for MCAO Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Anisodine, specifically this compound Hydrobromide, in preclinical animal models of focal cerebral ischemia induced by Middle Cerebral Artery Occlusion (MCAO). This document outlines the neuroprotective effects of this compound, details the experimental protocols for its evaluation, and summarizes key quantitative data from relevant studies. Furthermore, it visualizes the implicated signaling pathways to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound in Cerebral Ischemia

This compound is a tropane alkaloid and a non-specific muscarinic cholinergic receptor antagonist. Its hydrobromide salt has been investigated for its neuroprotective properties in the context of ischemic stroke.[1] Studies utilizing the MCAO model in rodents have demonstrated that this compound can mitigate neurological deficits and reduce cerebral infarction area.[2] The therapeutic potential of this compound is attributed to its multifaceted mechanism of action, which includes anti-inflammatory effects, reduction of oxidative stress, inhibition of neuronal apoptosis, and modulation of key signaling pathways.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in MCAO animal models.

Table 1: Effects of this compound on Neurological Deficit and Infarct Volume

Animal ModelThis compound Hydrobromide DoseAdministration RouteNeurological Score ImprovementInfarct Volume ReductionReference
MCAO Rats0.3, 0.6, 1.2 mg/kgIntravenousDose-dependent improvementDose-dependent reduction[3]
MCAO RatsNot SpecifiedNot SpecifiedDecreased Longa rodent stroke scoresReduced cerebral infarction area[2]

Table 2: Molecular Effects of this compound in MCAO Models

Animal ModelThis compound Hydrobromide TreatmentKey Molecular ChangesSignaling Pathway ImplicatedReference
MCAO MiceNot Specified↑ GAP-43, ↑ NGF, ↑ Notch1, ↑ Hes1Notch Signaling[4]
Chronic Cerebral Hypoperfusion Rats0.3, 0.6, 1.2 mg/kg↑ Bcl-2, ↓ Bax, ↑ p-Akt, ↑ p-GSK-3βAkt/GSK-3β Signaling[5]
MCAO Rats0.6 mg/kg↓ M1, M2, M4, M5 receptor expressionMuscarinic Receptor Modulation[6]
Ischemic Stroke Models (Review)Not SpecifiedActivation of ERK1/2ERK1/2 Signaling[1]

Experimental Protocols

This section provides detailed protocols for key experiments involved in assessing the efficacy of this compound in the MCAO model.

Middle Cerebral Artery Occlusion (MCAO) Model

The intraluminal suture method is a widely used technique to induce focal cerebral ischemia.[7]

Materials:

  • Rodents (Rats or Mice)

  • Anesthesia (e.g., Isoflurane, Ketamine/Xylazine)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • Nylon monofilament suture (4-0 for rats, 6-0 for mice) with a rounded tip

  • Laser Doppler Flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the animal and maintain its body temperature at 37°C.[7]

  • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]

  • Ligate the distal ECA and the CCA.

  • Make a small incision in the ECA.

  • Introduce the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler Flowmeter can be used to confirm a significant drop in cerebral blood flow.

  • For transient MCAO, the suture is withdrawn after a specific period (e.g., 1-2 hours) to allow for reperfusion. For permanent MCAO, the suture is left in place.[8]

  • Suture the incision and allow the animal to recover.

This compound Administration

Materials:

  • This compound Hydrobromide

  • Sterile saline solution (0.9% NaCl)

  • Injection supplies (syringes, needles)

Procedure:

  • Prepare the desired concentration of this compound Hydrobromide in sterile saline.

  • Administer the solution to the animals, typically via intravenous (caudal vein) or intraperitoneal injection.[3]

  • The timing of administration can vary: before MCAO (pre-treatment), during occlusion, or at the onset of reperfusion.

Neurological Deficit Scoring

A neurological examination is performed to assess the extent of ischemic brain injury.

Procedure: A commonly used scoring system is the 5-point scale:

  • 0: No observable neurological deficit.

  • 1: Forelimb flexion.

  • 2: Circling towards the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

Infarct Volume Measurement

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarcted brain tissue.[7]

Materials:

  • TTC solution (2% in phosphate-buffered saline)

  • Brain matrix slicer

  • Formalin (10%)

Procedure:

  • Euthanize the animal at the designated time point post-MCAO.

  • Carefully remove the brain and slice it into coronal sections (e.g., 2 mm thick).[7]

  • Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes.[7]

  • Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in 10% formalin.

  • Capture images of the slices and quantify the infarct volume using image analysis software.

Western Blot Analysis

This technique is used to measure the expression levels of specific proteins.

Procedure:

  • Homogenize brain tissue samples from the ischemic hemisphere.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., Notch1, p-Akt, Bcl-2).

  • Incubate with a corresponding secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system and quantify the band intensities.

Immunohistochemistry

This method is used to visualize the localization of proteins within the brain tissue.

Procedure:

  • Perfuse the animal with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix it in paraformaldehyde.

  • Cryoprotect the brain in sucrose solutions.

  • Cut the brain into thin sections using a cryostat.

  • Mount the sections on slides and perform antigen retrieval if necessary.

  • Block non-specific binding sites and incubate with primary antibodies.

  • Incubate with fluorescently labeled secondary antibodies.

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Mount the coverslips and visualize the staining using a fluorescence microscope.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound in the context of cerebral ischemia and a general experimental workflow.

Anisodine_Signaling_Pathways cluster_this compound This compound cluster_pathways Signaling Pathways cluster_outcomes Neuroprotective Outcomes This compound This compound Notch Notch Signaling This compound->Notch Akt_GSK Akt/GSK-3β Signaling This compound->Akt_GSK Muscarinic Muscarinic Receptors This compound->Muscarinic Antagonizes Neural_Remodeling Neural Remodeling (↑ Neuroplasticity) Notch->Neural_Remodeling Neuroprotection Neuroprotection (↓ Infarct Volume, ↓ Apoptosis) Akt_GSK->Neuroprotection Muscarinic->Neuroprotection

Caption: this compound's multifaceted neuroprotective mechanisms.

MCAO_Workflow start Start mcao MCAO Surgery (Induce Ischemia) start->mcao treatment This compound or Vehicle Administration mcao->treatment reperfusion Reperfusion (if applicable) treatment->reperfusion behavioral Neurological & Behavioral Assessment reperfusion->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia analysis Histological & Molecular Analysis euthanasia->analysis end End analysis->end

Caption: General experimental workflow for MCAO studies.

Notch_Pathway This compound This compound Notch1 Notch1 This compound->Notch1 Upregulates NGF NGF This compound->NGF Upregulates GAP43 GAP-43 This compound->GAP43 Upregulates Hes1 Hes1 Notch1->Hes1 Activates Neuroplasticity Neuroplasticity & Neural Remodeling Hes1->Neuroplasticity NGF->Neuroplasticity GAP43->Neuroplasticity

Caption: this compound's modulation of the Notch signaling pathway.

Akt_GSK3b_Pathway This compound This compound Akt Akt This compound->Akt Promotes Phosphorylation pAkt p-Akt (Active) GSK3b GSK-3β pAkt->GSK3b Inhibits by Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates pGSK3b p-GSK-3β (Inactive) Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: this compound's role in the Akt/GSK-3β anti-apoptotic pathway.

References

Application Notes and Protocols: Anisodine in Chronic Cerebral Hypoperfusion Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid derived from Anisodus tanguticus, is an anticholinergic and antispasmodic agent.[1][2] Its hydrobromide form, in particular, has demonstrated significant neuroprotective effects in various models of cerebral ischemia.[3][4] These application notes provide a comprehensive overview of the use of this compound in a rat model of chronic cerebral hypoperfusion (CCH), a condition that mimics the progressive cognitive decline seen in vascular dementia and Alzheimer's disease.[5][6][7] The protocols outlined below are intended to guide researchers in studying the therapeutic potential of this compound and its underlying mechanisms of action.

This compound's neuroprotective effects are multifaceted, involving the modulation of neurotransmitter systems, anti-apoptotic pathways, and reduction of oxidative stress.[3][8][9] Specifically, it has been shown to ameliorate memory deficits, reduce neuronal cell death, and influence key signaling pathways such as the Akt/GSK-3β and ERK1/2 pathways.[3][4][10]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound Hydrobromide (AH) in chronic cerebral hypoperfusion rat models.

Table 1: Effect of this compound Hydrobromide on Cognitive Function (Morris Water Maze Test)

GroupEscape Latency (s)Number of Platform Crossings
ShamData not availableData not available
CCH Model (2-VO)Significant increase vs. ShamSignificant decrease vs. Sham
AH (0.3 mg/kg)Significant decrease vs. ModelSignificant increase vs. Model
AH (0.6 mg/kg)Significant decrease vs. ModelSignificant increase vs. Model
AH (1.2 mg/kg)Significant decrease vs. ModelSignificant increase vs. Model

Note: Specific numerical values for escape latency and platform crossings were not consistently available across the reviewed literature, but the trends are consistently reported as significant improvements with this compound treatment.[3]

Table 2: Effect of this compound Hydrobromide on Neuronal Apoptosis

GroupTUNEL-positive cells (apoptosis)Bcl-2 Protein ExpressionBax Protein Expression
ShamLowHighLow
CCH Model (2-VO)Significantly increasedSignificantly decreasedSignificantly increased
AH (0.3 mg/kg)Significantly decreasedSignificantly increasedSignificantly decreased
AH (0.6 mg/kg)Significantly decreasedSignificantly increasedSignificantly decreased
AH (1.2 mg/kg)Significantly decreasedSignificantly increasedSignificantly decreased

Data synthesized from findings indicating this compound attenuates neuronal apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[3][10]

Table 3: Effect of this compound Hydrobromide on Oxidative Stress Markers

GroupSuperoxide Dismutase (SOD) LevelMalondialdehyde (MDA) Level
ShamHighLow
CCH Model (2-VO)Significantly decreasedSignificantly increased
AH (low dose)Significantly increasedSignificantly decreased
AH (medium dose)Significantly increasedSignificantly decreased
AH (high dose)Significantly increasedSignificantly decreased

This table reflects findings that this compound hydrobromide treatment significantly improves the levels of oxidative stress markers in both serum and brain tissue of vascular dementia model rats.[9]

Table 4: Effect of this compound Hydrobromide on Neurotransmitter Systems

Group5-HT ContentAcetylcholinesterase (AchE) Activity
ShamNormalNormal
CCH Model (2-VO)Significantly decreasedSignificantly increased
AH (0.3 mg/kg)Significantly increasedSignificantly decreased
AH (0.6 mg/kg)Significantly increasedSignificantly decreased
AH (1.2 mg/kg)Significantly increasedSignificantly decreased

This compound has been shown to revise the imbalance of monoamine neurotransmitters and cholinergic dysfunction in CCH rats.[3]

Experimental Protocols

Chronic Cerebral Hypoperfusion (CCH) Rat Model: Permanent Bilateral Common Carotid Artery Occlusion (2-VO)

This protocol describes the induction of chronic cerebral hypoperfusion in rats, a widely used model to investigate the mechanisms of neurodegenerative processes.[5][6]

Materials:

  • Male Sprague-Dawley or Wistar rats (10-12 weeks old)

  • Anesthetic (e.g., 10% chloral hydrate, 300 mg/kg, intraperitoneal injection)

  • Heating pad

  • Surgical instruments (scissors, forceps, etc.)

  • Surgical silk suture

Procedure:

  • Fast the rats for 12 hours prior to surgery.[5][6]

  • Anesthetize the rat and confirm the depth of anesthesia using reflexes like the corneal blink and tail-pinch reflexes.[5]

  • Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision (approximately 2.0 cm) to expose the neck muscles.[5]

  • Carefully dissect the muscles to locate the bilateral common carotid arteries.

  • Separate the carotid arteries from the vagus nerves.

  • Permanently ligate both common carotid arteries with surgical silk sutures.[5] Some protocols suggest a brief interval between ligating the two arteries to reduce mortality.[6]

  • Suture the incision and allow the rat to recover.

  • A sham-operated group should undergo the same procedure without the ligation of the carotid arteries.

This compound Hydrobromide Administration

Materials:

  • This compound Hydrobromide (AH)

  • Sterile saline solution

  • Syringes and needles for injection

Procedure:

  • Dissolve this compound Hydrobromide in sterile saline to the desired concentrations (e.g., for doses of 0.3, 0.6, and 1.2 mg/kg).

  • Administer the AH solution to the rats via intraperitoneal (IP) or intravenous (IV) injection. The administration can begin after the 2-VO surgery and continue for a specified duration (e.g., daily for a number of weeks).

  • The vehicle control group should receive an equivalent volume of sterile saline.

Behavioral Testing: Morris Water Maze

The Morris Water Maze is used to assess spatial learning and memory in rodents.

Materials:

  • A circular water tank (approximately 150 cm in diameter) filled with water made opaque with non-toxic paint.

  • A hidden platform submerged just below the water surface.

  • A video tracking system.

Procedure:

  • Acquisition Phase: For several consecutive days, place each rat in the water at different starting positions and allow it to find the hidden platform. Guide the rat to the platform if it fails to find it within a set time (e.g., 60-120 seconds).

  • Record the escape latency (time to find the platform) and the swimming path.

  • Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim freely for a set time.

  • Record the number of times the rat crosses the former location of the platform and the time spent in the target quadrant.

Histological Analysis

a. Nissl Staining for Neuronal Survival

Procedure:

  • Perfuse the rats with saline followed by 4% paraformaldehyde.

  • Remove the brains and postfix them.

  • Cryoprotect the brains in sucrose solutions.

  • Cut brain sections (e.g., 20 µm) on a cryostat.

  • Mount the sections on slides and stain with a Nissl stain (e.g., cresyl violet).

  • Dehydrate and coverslip the slides.

  • Examine the sections under a microscope to assess neuronal morphology and count surviving neurons in specific brain regions (e.g., hippocampus).

b. TUNEL Staining for Apoptosis

Procedure:

  • Prepare brain sections as described for Nissl staining.

  • Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.

  • Follow the manufacturer's instructions for labeling apoptotic cells.

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Mount and visualize under a fluorescence microscope.

  • Quantify the number of TUNEL-positive cells.

Biochemical Assays

a. Western Blot for Protein Expression

Procedure:

  • Homogenize brain tissue samples in lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-Akt, p-GSK-3β).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

b. Measurement of Oxidative Stress Markers

Procedure:

  • Collect serum and brain tissue samples.

  • Use commercial ELISA kits to measure the levels of Superoxide Dismutase (SOD) and Malondialdehyde (MDA) according to the manufacturer's protocols.[9]

c. Neurotransmitter and Enzyme Activity Assays

Procedure:

  • Prepare brain tissue homogenates.

  • Use appropriate assay kits or HPLC-based methods to measure the content of neurotransmitters like 5-hydroxytryptamine (5-HT).

  • Use specific assay kits to determine the activity of enzymes such as Acetylcholinesterase (AchE).

Visualizations

Signaling Pathways and Experimental Workflow

Anisodine_Neuroprotective_Pathway cluster_upstream Upstream Triggers cluster_cellular_stress Cellular Stress cluster_this compound Intervention cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes Chronic Cerebral Hypoperfusion Chronic Cerebral Hypoperfusion Oxidative Stress Oxidative Stress Chronic Cerebral Hypoperfusion->Oxidative Stress Inflammation Inflammation Chronic Cerebral Hypoperfusion->Inflammation Cholinergic Dysfunction Cholinergic Dysfunction Chronic Cerebral Hypoperfusion->Cholinergic Dysfunction Neuronal Apoptosis Neuronal Apoptosis Oxidative Stress->Neuronal Apoptosis Inflammation->Neuronal Apoptosis Cholinergic Dysfunction->Neuronal Apoptosis This compound This compound Akt Activation Akt Activation This compound->Akt Activation Activates Bax (Pro-apoptotic) Bax (Pro-apoptotic) This compound->Bax (Pro-apoptotic) Downregulates Neuronal Survival Neuronal Survival This compound->Neuronal Survival Promotes GSK-3β Inhibition GSK-3β Inhibition Akt Activation->GSK-3β Inhibition Inhibits Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) GSK-3β Inhibition->Bcl-2 (Anti-apoptotic) Upregulates Bcl-2 (Anti-apoptotic)->Neuronal Apoptosis Inhibits Bax (Pro-apoptotic)->Neuronal Apoptosis Promotes Improved Cognitive Function Improved Cognitive Function Neuronal Survival->Improved Cognitive Function Experimental_Workflow cluster_model Model Creation cluster_treatment Treatment Phase cluster_assessment Assessment A Rat Acclimatization B 2-VO Surgery (CCH Model) A->B C Sham Surgery (Control) A->C D This compound Hydrobromide Administration B->D Treatment Group E Vehicle (Saline) Administration B->E Model Control C->E Sham Control F Behavioral Testing (Morris Water Maze) D->F G Histological Analysis (Nissl, TUNEL) D->G H Biochemical Assays (Western Blot, ELISA) D->H E->F E->G E->H

References

Application Notes: Anisodine for Neuroprotection in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic agent that functions by blocking muscarinic acetylcholine receptors.[1][2] Traditionally used in China for various conditions, recent research has highlighted its significant neuroprotective potential in several experimental models of neurological disorders.[1][3] These notes provide a summary of the quantitative data, key signaling pathways, and detailed experimental protocols from preclinical studies, intended for researchers, scientists, and drug development professionals exploring this compound as a therapeutic candidate for neuroprotection. This compound has demonstrated efficacy in models of ischemic stroke, vascular dementia, and chronic cerebral hypoperfusion by improving cerebral blood flow, reducing oxidative stress, inhibiting apoptosis, and modulating neuroinflammatory pathways.[2][4][5][6]

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified across various preclinical models. The following tables summarize the key findings.

Table 1: Effects of this compound Hydrobromide (AH) in a Rat Model of Vascular Dementia

GroupNeurological Function (Bederson Scale)Serum SOD (U/mL)Brain SOD (U/mg)Serum MDA (nmol/mL)Brain MDA (nmol/mg)Apoptotic Cells (%)
ShamN/A100.70 ± 18.95131.77 ± 8.3412.03 ± 1.014.41 ± 0.30N/A
VD ModelSignificantly Impaired (P < 0.01)44.22 ± 7.1184.39 ± 4.1017.74 ± 1.006.17 ± 0.70N/A
AH (Low Dose)ImprovedN/AN/AN/AN/A36.10 ± 9.07
AH (Medium Dose)ImprovedN/AN/AN/AN/A9.60 ± 5.63
AH (High Dose)Significantly Improved98.67 ± 0.86128.91 ± 3.8912.89 ± 0.903.96 ± 0.773.43 ± 0.92

Data extracted from a study on a rat model of vascular dementia induced by permanent bilateral common carotid artery occlusion.[5] SOD: Superoxide Dismutase; MDA: Malondialdehyde; VD: Vascular Dementia.

Table 2: Effects of this compound Hydrobromide (AH) in a Rat Model of Chronic Cerebral Hypoperfusion (CCH)

ParameterCCH Model GroupCCH + AH (0.3 mg/kg)CCH + AH (0.6 mg/kg)CCH + AH (1.2 mg/kg)
Cognitive Deficits (MWM)Significant ImpairmentSignificantly ImprovedSignificantly ImprovedSignificantly Improved
Neuronal Apoptosis (TUNEL)Markedly IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced
5-HT ContentDecreasedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
AChE ActivityIncreasedMarkedly DecreasedMarkedly DecreasedMarkedly Decreased
Bcl-2 Protein ExpressionDecreasedIncreasedIncreasedIncreased
Bax Protein ExpressionIncreasedDecreasedDecreasedDecreased
p-Akt Protein ExpressionDecreasedIncreasedIncreasedIncreased
p-GSK-3β Protein ExpressionDecreasedIncreasedIncreasedIncreased

Data summarized from a study on a rat model of CCH induced by two-vessel occlusion (2-VO).[6] MWM: Morris Water Maze; 5-HT: 5-hydroxytryptamine; AChE: Acetylcholinesterase.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through multiple signaling pathways. As a muscarinic antagonist, it modulates cholinergic pathways and influences downstream cellular processes related to cell survival, inflammation, and neuroplasticity.[1][2][3]

Akt/GSK-3β Anti-Apoptotic Pathway

This compound has been shown to activate the Akt/GSK-3β signaling pathway, a critical cascade for promoting cell survival. Activation of Akt leads to the phosphorylation and subsequent inhibition of GSK-3β, which in turn modulates the expression of apoptotic proteins like Bcl-2 and Bax, ultimately reducing neuronal apoptosis.[6]

G cluster_0 This compound Treatment cluster_1 Intracellular Signaling cluster_2 Cellular Outcome This compound This compound pAkt p-Akt (Activated) This compound->pAkt pGSK3b p-GSK-3β (Inhibited) pAkt->pGSK3b Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) pGSK3b->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pGSK3b->Bax Downregulates Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

This compound activates the Akt/GSK-3β anti-apoptotic pathway.
Notch Signaling Pathway in Neuroplasticity

In models of ischemic stroke, this compound promotes neuroplasticity and neurological recovery by activating the Notch signaling pathway. This leads to increased expression of proteins involved in neural regeneration and remodeling, such as NGF, Gap43, Notch1, and Hes1.[4]

G cluster_pathway Notch Signaling Pathway cluster_outcome Cellular Outcome This compound This compound Notch1 Notch1 This compound->Notch1 Upregulates NGF NGF This compound->NGF Upregulates Gap43 Gap43 This compound->Gap43 Upregulates Hes1 Hes1 Notch1->Hes1 Activates Plasticity Neural Proliferation, Migration & Remodeling Hes1->Plasticity Promotes NGF->Plasticity Promotes Gap43->Plasticity Promotes

This compound promotes neuroplasticity via the Notch pathway.
Cholinergic Anti-Inflammatory Pathway

This compound, as a muscarinic receptor antagonist, can indirectly activate the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, it may increase the availability of acetylcholine (ACh) to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages. This interaction inhibits the production of pro-inflammatory cytokines, thereby reducing neuroinflammation.[7][8][9]

G cluster_receptors Receptors on Immune Cell cluster_outcome Cellular Outcome ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR a7nAChR α7 Nicotinic Receptor (α7nAChR) ACh->a7nAChR Binds & Activates This compound This compound This compound->mAChR Blocks Cytokines Pro-inflammatory Cytokine Release a7nAChR->Cytokines Inhibits

This compound's role in the cholinergic anti-inflammatory pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experimental models used to evaluate the neuroprotective effects of this compound.

General Experimental Workflow

A typical preclinical study evaluating this compound's neuroprotective effects follows a structured workflow from disease model induction to endpoint analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Animal Acclimatization (e.g., C57BL/6 Mice or SD Rats) A2 Disease Model Induction (e.g., MCAO, 2-VO) A1->A2 B1 Randomized Grouping (Sham, Model, this compound Doses) A2->B1 B2 Drug Administration (e.g., Intravenous Injection) B1->B2 B3 Behavioral Assessment (e.g., Neurological Scoring, MWM) B2->B3 C1 Sacrifice & Tissue Collection (Brain, Serum) B3->C1 C2 Histological & Molecular Analysis (TUNEL, Golgi, Western Blot, ELISA) C1->C2 C3 Statistical Data Analysis C2->C3

A generalized workflow for in vivo neuroprotection studies.
Protocol 1: Ischemic Stroke Model (MCAO)

This protocol details the investigation of this compound's effect on neuroplasticity following ischemic stroke in mice.[4]

  • Animal Model:

    • Species: Healthy male C57BL/6 mice.

    • Induction: A distal middle cerebral artery occlusion (MCAO) model is established using the electrocautery method.

  • Grouping and Administration:

    • Animals are randomly divided into: Control, MCAO model, and MCAO + this compound hydrobromide (ANI) groups.

    • The ANI group receives this compound hydrobromide injections (specific dosage and route, e.g., intravenous, should be defined based on preliminary studies).[10]

  • Neurological Function Assessment:

    • Evaluate neurological deficits at specified time points post-MCAO using a standardized scoring system.

  • Histological Analysis:

    • At the end of the experiment, perfuse animals and collect brain tissue.

    • Golgi Staining: To analyze neurite intersections and dendritic spine density in the peri-infarct cortex.

    • Immunofluorescence Staining: To assess neural proliferation, migration, and remodeling.

  • Molecular Analysis:

    • Use Western Blot to measure the protein levels of Gap43, NGF, Notch1, and Hes1 in brain tissue lysates to confirm the involvement of the Notch signaling pathway.[4]

Protocol 2: Vascular Dementia Model

This protocol is designed to assess the antioxidative and anti-apoptotic effects of this compound in a rat model of vascular dementia.[5]

  • Animal Model:

    • Species: Adult male Sprague-Dawley (SD) rats.

    • Induction: Induce vascular dementia (VD) through permanent bilateral common carotid artery occlusion (2-VO).

  • Grouping and Administration:

    • Divide rats into: Sham, VD model, and VD + this compound hydrobromide (AH) treatment groups (low, medium, and high doses).

    • Administer AH via a defined route (e.g., intraperitoneal or intravenous injection) for a specified duration.[11]

  • Behavioral and Functional Assessment:

    • Neurological Function: Evaluate using the Bederson scale.

    • Motor Coordination: Assess using the pole climbing test.

  • Biochemical Analysis (Serum and Brain):

    • Collect blood and brain tissue samples.

    • Oxidative Stress Markers: Measure Superoxide Dismutase (SOD) activity and Malondialdehyde (MDA) levels using ELISA kits.[12]

  • Apoptosis Assessment:

    • TUNEL Assay: Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on brain sections to quantify the percentage of apoptotic cells.[5]

Protocol 3: Chronic Cerebral Hypoperfusion (CCH) Model

This protocol evaluates this compound's ability to ameliorate cognitive deficits and neuronal death in a CCH rat model.[6]

  • Animal Model:

    • Species: Adult male Sprague-Dawley (SD) rats.

    • Induction: Establish the CCH model by permanent ligation of the bilateral common carotid arteries (2-VO).

  • Grouping and Administration:

    • Randomly assign rats to: Sham, 2-VO, 2-VO + Positive Control (e.g., NBP), and 2-VO + this compound hydrobromide (AH) at varying doses (e.g., 0.3, 0.6, 1.2 mg/kg).

    • Administer treatments daily for the duration of the study.

  • Cognitive Assessment:

    • Morris Water Maze (MWM) Test: Evaluate spatial learning and memory deficits.

  • Histological Analysis:

    • Nissl Staining: To evaluate neuronal survival in brain regions like the hippocampus.

    • TUNEL Staining: To assess the level of neuronal apoptosis.

  • Neurochemical and Molecular Analysis:

    • Measure levels of monoamine neurotransmitters (5-HT, NA) and acetylcholine (ACh), and the activity of acetylcholinesterase (AChE) in brain homogenates.

    • Western Blot: Detect the protein expression of Bcl-2, Bax, phosphorylated Akt (p-Akt), and phosphorylated GSK-3β (p-GSK-3β) to investigate the anti-apoptotic signaling pathway.[6]

References

Anisodine for Septic Shock: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anisodine in preclinical experimental models of septic shock. This document includes a summary of quantitative data from key studies, detailed experimental protocols for inducing septic shock and administering treatment, and a visualization of the proposed signaling pathway.

Introduction

Septic shock remains a significant challenge in critical care medicine, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. This compound, a tropane alkaloid, has been investigated for its potential therapeutic effects in septic shock, primarily in preclinical models. It is believed to exert its effects through modulation of the inflammatory response and improvement of microcirculation. These notes are intended to guide researchers in designing and conducting preclinical studies to further evaluate the efficacy and mechanisms of this compound in septic shock.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and its related compound, anisodamine, in rat models of septic shock.

Table 1: Hemodynamic Parameters in LPS-Induced Septic Shock Rat Model

ParameterControl GroupLPS GroupThis compound (AT3) Group (5.4 mg/kg)Anisodamine (Ani HBr) Group (5.4 mg/kg)
Mean Arterial Pressure (MAP) Not reportedReducedElevatedElevated
Heart Rate (HR) Not reportedIncreasedReducedReduced

Source:[1][2]

Table 2: Microcirculatory Blood Flow Velocity in LPS-Induced Septic Shock Rat Model

Parameter (µm/s)LPS GroupThis compound (AT3) Group (5.4 mg/kg)Anisodamine (Ani HBr) Group (5.4 mg/kg)
v₀ (initial velocity) Not reported97.44 ± 11.2879.02 ± 14.05
vₜ (terminal velocity) Not reported94.65 ± 6.6995.76 ± 13.38
v⁻ (minimum velocity) Not reported46.86 ± 4.5441.22 ± 7.23
v⁺ (maximum velocity) Not reported58.91 ± 5.4353.44 ± 5.40

Source:[3]

Table 3: Plasma Cytokine Levels in LPS-Induced Septic Shock Rat Model

Cytokine (pg/mL)LPS GroupThis compound (AT3) Group (5.4 mg/kg)Anisodamine (Ani HBr) Group (5.4 mg/kg)
TNF-α Not reported15.00 ± 0.4411.60 ± 0.79
IL-6 Not reported862.70 ± 51.50800.00 ± 50.00

Source:[3]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Septic Shock Model in Rats

This protocol describes the induction of septic shock using LPS, a component of the outer membrane of Gram-negative bacteria.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O55:B5)

  • Sterile, pyrogen-free 0.9% saline

  • This compound hydrobromide (AT3)

  • Anesthesia (e.g., pentobarbital sodium)

  • Intravenous (IV) catheters

Procedure:

  • Acclimatize rats to the laboratory environment for at least one week.

  • Anesthetize the rats via intraperitoneal injection of pentobarbital sodium (e.g., 60 mg/kg).

  • Induce septic shock by administering a single intravenous injection of LPS (5 mg/kg) via the tail vein. The control group receives an equivalent volume of sterile saline.[2][3]

  • Four hours after LPS injection, administer this compound (5.4 mg/kg) or other treatment compounds intravenously via the tail vein.[3]

  • Monitor hemodynamic parameters such as mean arterial pressure and heart rate continuously.

  • At 24 hours post-LPS injection, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6).[3]

  • Observe and record survival rates at predetermined time points.

Cecal Ligation and Puncture (CLP)-Induced Septic Shock Model in Rats

The CLP model is considered a more clinically relevant model of sepsis as it mimics polymicrobial infection originating from the gastrointestinal tract.

Materials:

  • Male Wistar rats (350-450 g)

  • Anesthesia (e.g., ketamine and xylazine)

  • Surgical instruments

  • Suture material

  • 21-gauge needle

  • This compound hydrobromide (AT3)

  • Fluid resuscitation solution (e.g., sterile saline)

Procedure:

  • Acclimatize rats as previously described.

  • Anesthetize the rats.

  • Perform a midline laparotomy to expose the cecum.

  • Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained. The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture the ligated cecum through-and-through with a 21-gauge needle.[1]

  • Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.

  • Return the cecum to the abdominal cavity and close the incision in layers.

  • Immediately following surgery, administer fluid resuscitation subcutaneously (e.g., 1 ml pre-warmed 0.9% saline).

  • Administer this compound or vehicle control at specified time points post-surgery.

  • Monitor for clinical signs of sepsis and survival.

  • Collect blood and tissue samples at desired time points for analysis of inflammatory markers and organ damage.

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound in septic shock are thought to be mediated, in part, through the cholinergic anti-inflammatory pathway. This pathway involves the vagus nerve and its neurotransmitter, acetylcholine, acting on α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells to suppress the production of pro-inflammatory cytokines.

Cholinergic_Anti_Inflammatory_Pathway cluster_Vagus_Nerve Vagus Nerve cluster_Immune_Cell Immune Cell (e.g., Macrophage) cluster_Anisodine_Action This compound Intervention Vagus_Nerve Afferent Vagus Nerve Stimulation Efferent_Vagus_Nerve Efferent Vagus Nerve Vagus_Nerve->Efferent_Vagus_Nerve Signal to CNS alpha7nAChR α7nAChR Efferent_Vagus_Nerve->alpha7nAChR releases Acetylcholine LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription Cytokines->Vagus_Nerve stimulates alpha7nAChR->NFkB inhibits This compound This compound This compound->alpha7nAChR modulates

Caption: Proposed mechanism of this compound in septic shock via the cholinergic anti-inflammatory pathway.

The following diagram illustrates a typical experimental workflow for evaluating this compound in a preclinical model of septic shock.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats) Group_Allocation Random Group Allocation (Control, Sepsis, Sepsis + this compound) Animal_Acclimatization->Group_Allocation Sepsis_Induction Sepsis Induction (LPS or CLP) Group_Allocation->Sepsis_Induction Treatment This compound Administration Sepsis_Induction->Treatment Monitoring Hemodynamic & Survival Monitoring Treatment->Monitoring Sample_Collection Blood & Tissue Collection Monitoring->Sample_Collection Analysis Data Analysis (Cytokines, Organ Damage Markers) Sample_Collection->Analysis Results Results Interpretation Analysis->Results

Caption: General experimental workflow for preclinical evaluation of this compound in septic shock.

References

Application Notes and Protocols: Investigating Anisodine's Effects on Gastrointestinal Motility in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to investigate the effects of Anisodine on gastrointestinal (GI) motility in rat models. This compound, a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, is known to influence smooth muscle contraction and can be studied through both in vivo and in vitro experimental setups.[1] The protocols detailed below are designed to be adaptable for the study of this compound and similar anticholinergic compounds.

Introduction to this compound's Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] In the gastrointestinal tract, smooth muscle contraction is primarily mediated by the activation of M3 muscarinic receptors by acetylcholine.[2][3] By blocking these receptors, this compound inhibits the binding of acetylcholine, leading to a reduction in smooth muscle contractility and a decrease in gastrointestinal motility.[2][3] This makes it a compound of interest for therapeutic applications where a reduction in GI motility is desired.

In Vivo Assessment of Gastrointestinal Transit: The Charcoal Meal Test

The charcoal meal test is a widely used and reliable method for quantifying the in vivo effects of a test compound on small intestinal transit in rodents.[4] The protocol involves administering a non-absorbable marker (activated charcoal) and measuring the distance it travels through the small intestine over a specific period.

Experimental Protocol: Charcoal Meal Test in Rats

Materials:

  • Male Wistar rats (200 ± 20 g)

  • This compound hydrobromide (or a similar muscarinic antagonist like atropine sulfate for comparative studies)

  • Vehicle (e.g., sterile saline)

  • Activated charcoal

  • Gum arabic or 0.5% aqueous methylcellulose

  • Oral gavage needles

  • Surgical scissors and forceps

  • Ruler

Procedure:

  • Animal Preparation: Fast rats for 6-18 hours prior to the experiment, with free access to water.[5][6] A 6-hour fasting period is often sufficient and can reduce animal stress.[5][6]

  • Drug Administration: Administer this compound (or vehicle/positive control) via the desired route (e.g., intraperitoneally, orally). Doses should be determined based on preliminary dose-response studies. For oral administration, the drug is typically given 60 minutes before the charcoal meal.

  • Charcoal Meal Administration: Prepare a suspension of 5% activated charcoal in 10% gum arabic solution (or 3% charcoal in 0.5% methylcellulose).[5] Administer 2 ml of the charcoal meal suspension orally to each rat using a gavage needle.

  • Transit Time: After a set period (e.g., 15-30 minutes) following charcoal administration, humanely euthanize the rats.

  • Measurement: Immediately perform a laparotomy and carefully remove the entire small intestine, from the pyloric sphincter to the ileocecal junction. Lay the intestine flat on a clean surface without stretching.

  • Data Collection: Measure the total length of the small intestine. Then, measure the distance traveled by the charcoal meal from the pyloric sphincter to the most distal point of the charcoal front.

  • Calculation: Calculate the intestinal transit as a percentage of the total length of the small intestine: Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100

Data Presentation: Expected Effects of a Muscarinic Antagonist (Atropine) on Intestinal Transit
Treatment GroupDose (mg/kg, i.p.)Intestinal Transit (%) (Mean ± SEM)% Inhibition of Transit
Vehicle (Saline)-75.2 ± 3.5-
Atropine1.045.8 ± 4.139.1%
Atropine3.030.1 ± 3.960.0%

Data is illustrative and based on the known effects of atropine. Actual results may vary. *p < 0.05 compared to vehicle control.

In Vitro Assessment of Smooth Muscle Contraction: Isolated Rat Ileum Preparation

This in vitro method allows for the direct measurement of a drug's effect on the contractility of intestinal smooth muscle, independent of systemic physiological factors. The protocol involves isolating a segment of the rat ileum and recording its contractile responses to agonists and antagonists in an organ bath.

Experimental Protocol: Isolated Rat Ileum

Materials:

  • Male Wistar rats

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • This compound hydrobromide

  • Acetylcholine (ACh)

  • Organ bath with an isometric transducer

  • Aerator (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a rat and immediately excise a segment of the ileum. Place the tissue in cold, oxygenated Tyrode's solution.

  • Mounting: Cut a 2-3 cm segment of the ileum and mount it vertically in an organ bath containing Tyrode's solution maintained at 37°C and continuously aerated. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with regular washing every 15 minutes.

  • Inducing Contractions: After equilibration, induce contractions by adding cumulative concentrations of acetylcholine to the organ bath to establish a baseline dose-response curve.

  • Antagonist Effect: To test the effect of this compound, pre-incubate the ileum segment with a specific concentration of this compound for a set period (e.g., 15-20 minutes) before repeating the cumulative addition of acetylcholine.

  • Data Recording: Record the contractile force (in grams or millinewtons) using the data acquisition system.

  • Analysis: Compare the dose-response curves of acetylcholine in the absence and presence of this compound. A rightward shift in the dose-response curve indicates competitive antagonism. The potency of this compound can be expressed as a pA2 value.

Data Presentation: Expected Effect of this compound on Acetylcholine-Induced Ileum Contraction
Acetylcholine Concentration (M)Contraction (g) - Control (Mean ± SEM)Contraction (g) - With this compound (Mean ± SEM)
10⁻⁹0.2 ± 0.050.0 ± 0.0
10⁻⁸0.8 ± 0.10.1 ± 0.02
10⁻⁷2.5 ± 0.30.5 ± 0.08
10⁻⁶4.8 ± 0.51.8 ± 0.2
10⁻⁵6.2 ± 0.63.5 ± 0.4
10⁻⁴6.5 ± 0.75.0 ± 0.5*

Data is illustrative and based on the known effects of muscarinic antagonists. Actual results may vary. *p < 0.05 compared to control at the same acetylcholine concentration.

Signaling Pathways and Visualizations

This compound's Antagonism of the M3 Muscarinic Receptor Signaling Pathway

Gastrointestinal smooth muscle contraction is initiated by the binding of acetylcholine to M3 muscarinic receptors, which are Gq protein-coupled receptors.[7] This binding activates a signaling cascade that ultimately leads to muscle contraction. This compound, by blocking the M3 receptor, inhibits this entire downstream pathway.

Anisodine_Signaling_Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates This compound This compound This compound->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin Myosin_LC_P Phosphorylated Myosin Light Chain PKC->Myosin_LC_P Enhances Phosphorylation MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLCK->Myosin_LC_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: this compound blocks the M3 muscarinic receptor signaling cascade.

Experimental Workflow for In Vivo Gastrointestinal Transit Study

The following diagram illustrates the logical flow of the charcoal meal test protocol.

Experimental_Workflow Start Start Fasting Fast Rats (6-18 hours) Start->Fasting Grouping Divide into Treatment Groups (Vehicle, this compound, etc.) Fasting->Grouping Drug_Admin Administer Test Substance (e.g., this compound) Grouping->Drug_Admin Wait1 Wait (e.g., 60 min) Drug_Admin->Wait1 Charcoal_Admin Administer Charcoal Meal (2 ml, p.o.) Wait1->Charcoal_Admin Wait2 Wait for Transit (e.g., 15-30 min) Charcoal_Admin->Wait2 Euthanasia Euthanize Rats Wait2->Euthanasia Dissection Isolate Small Intestine Euthanasia->Dissection Measurement Measure Total Length and Distance Traveled by Charcoal Dissection->Measurement Calculation Calculate % Intestinal Transit Measurement->Calculation Analysis Statistical Analysis Calculation->Analysis End End Analysis->End

Caption: Workflow for the in vivo charcoal meal test in rats.

Logical Relationship: this compound's Effect on Gastrointestinal Motility

This diagram shows the cause-and-effect relationship of this compound's action on GI motility.

Logical_Relationship This compound This compound Administration Block_M3R Blockade of M3 Muscarinic Receptors in GI Tract This compound->Block_M3R Inhibit_ACh Inhibition of Acetylcholine Binding Block_M3R->Inhibit_ACh Reduce_Contraction Reduced Smooth Muscle Contraction Inhibit_ACh->Reduce_Contraction Decrease_Motility Decreased Gastrointestinal Motility Reduce_Contraction->Decrease_Motility Slow_Transit Slower Intestinal Transit Time Decrease_Motility->Slow_Transit

Caption: Cause-and-effect of this compound on GI motility.

References

Chiral Separation of Anisodine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid naturally found in plants of the Solanaceae family, is utilized as an antispasmodic and anticholinergic agent.[1][2] As a chiral molecule, it exists as enantiomers which may exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and analyze these enantiomers is of critical importance in drug development, quality control, and pharmacokinetic studies.

These application notes provide detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The methodologies described are based on established principles of chiral separation and data from studies on structurally related compounds, given the limited availability of direct protocols for this compound.

Chiral Separation Methods

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the use of a chiral selector.[3] This can be achieved through various chromatographic and electrophoretic techniques.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for enantiomeric separation.[4] It typically employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[5] Polysaccharide-based CSPs are common for their broad applicability.[6] Another approach involves pre-derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[7]

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[8][9] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component.[9] The low viscosity and high diffusivity of supercritical fluids contribute to reduced analysis times and solvent consumption.[10] Similar to HPLC, SFC relies on chiral stationary phases for enantiomeric recognition.[8]

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte.[11][12] Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules.[13][14] The differential interaction between the enantiomers and the chiral selector results in different electrophoretic mobilities and, consequently, separation.[15]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for developing a chiral HPLC method for this compound enantiomers, based on common practices for similar compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak IA, IB, IC)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength for this compound (e.g., 220 nm)
Injection Volume 10 µL

Protocol:

  • Sample Preparation: Dissolve a known concentration of the this compound racemic mixture in the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Method Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., the ratio of hexane to isopropanol) and the concentration of the amine additive. Temperature can also be adjusted to improve resolution.

Supercritical Fluid Chromatography (SFC) Protocol

This protocol outlines a starting point for the chiral separation of this compound enantiomers using SFC.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column thermostat, back pressure regulator, and a UV detector.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak IA, IB, IC)
Mobile Phase Supercritical CO2 / Methanol with 0.1% Diethylamine (e.g., 85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at a suitable wavelength for this compound (e.g., 220 nm)
Injection Volume 5 µL

Protocol:

  • Sample Preparation: Dissolve the this compound racemate in the modifier solvent (Methanol with 0.1% Diethylamine).

  • System Equilibration: Equilibrate the column with the mobile phase until the pressure and temperature are stable.

  • Injection: Inject the sample.

  • Data Acquisition: Record the chromatogram.

  • Method Optimization: Adjust the modifier percentage, type of co-solvent (e.g., ethanol, isopropanol), and additive to optimize the separation. The back pressure and temperature can also be varied.

Capillary Electrophoresis (CE) Protocol

This protocol is adapted from a method for the chiral separation of anisodamine, a structurally similar compound.[16]

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, and a UV detector.

Electrophoretic Conditions:

ParameterCondition
Capillary Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm)
Background Electrolyte (BGE) 110 mmol/L Tris-H3PO4 buffer (pH 4.0) containing 20.0 mg/mL Hydroxypropyl-β-cyclodextrin (HP-β-CD) and 5.0 mg/mL Carboxymethyl-β-cyclodextrin (CM-β-CD)
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
Detection UV at a suitable wavelength for this compound (e.g., 214 nm)

Protocol:

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the background electrolyte.

  • Sample Preparation: Dissolve the this compound racemate in the background electrolyte or a compatible solvent.

  • Electrophoresis: Fill the capillary and vials with the background electrolyte. Inject the sample and apply the separation voltage.

  • Data Acquisition: Record the electropherogram.

  • Method Optimization: The concentration and type of cyclodextrin, buffer pH, and concentration can be optimized to achieve baseline separation of the this compound enantiomers.

Data Presentation

Quantitative data from chiral separation experiments should be summarized for clear comparison.

Table 1: Example Data Summary for Chiral HPLC/SFC

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 1
Enantiomer 2

Table 2: Example Data Summary for Chiral CE

EnantiomerMigration Time (min)Peak AreaResolution (Rs)
Enantiomer 1
Enantiomer 2

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve this compound in Mobile Phase Injector Autosampler Sample->Injector MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA/DEA) Pump Pump MobilePhase->Pump Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Waste Waste Detector->Waste Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Resolution Calculation Chromatogram->Integration

Caption: Workflow for Chiral HPLC Separation of this compound Enantiomers.

SFC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC System cluster_data Data Analysis Sample Dissolve this compound in Modifier Injector Autosampler Sample->Injector CO2 Supercritical CO2 CO2_Pump CO2 Pump CO2->CO2_Pump Modifier Modifier (e.g., Methanol/DEA) Mod_Pump Modifier Pump Modifier->Mod_Pump CO2_Pump->Injector Mod_Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector BPR Back Pressure Regulator Waste Waste BPR->Waste Detector->BPR Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Resolution Calculation Chromatogram->Integration

Caption: Workflow for Chiral SFC Separation of this compound Enantiomers.

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE System cluster_data Data Analysis Sample Dissolve this compound in BGE Injector Autosampler Sample->Injector BGE Prepare BGE with Chiral Selector (e.g., CD) Inlet_Vial Inlet Vial (Anode) BGE->Inlet_Vial Outlet_Vial Outlet Vial (Cathode) BGE->Outlet_Vial Capillary Fused-Silica Capillary Detector UV Detector Capillary->Detector Capillary->Outlet_Vial HVPS High Voltage Power Supply HVPS->Inlet_Vial HVPS->Outlet_Vial Injector->Capillary Hydrodynamic Injection Electropherogram Electropherogram Detector->Electropherogram Inlet_Vial->Capillary Integration Peak Integration & Resolution Calculation Electropherogram->Integration

Caption: Workflow for Chiral CE Separation of this compound Enantiomers.

References

Preclinical Formulation Strategies for Anisodine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid naturally found in plants of the Solanaceae family, is an anticholinergic and antispasmodic agent.[1] It functions as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist.[1] In preclinical research, this compound has shown potential for treating acute circulatory shock and various vascular and neurological conditions due to its ability to improve cerebral blood flow and provide neuroprotection.[2][3] However, its low oral bioavailability and potential chemical instability present significant challenges for its development as a therapeutic agent.[2][4]

These application notes provide a comprehensive overview of preclinical formulation strategies to address the challenges associated with this compound, focusing on enhancing its solubility, stability, and bioavailability. Detailed protocols for key experiments are provided to guide researchers in their drug development efforts.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective formulation strategies.

PropertyValueReferences
Chemical Formula C17H21NO5[1][5]
Molar Mass 319.357 g·mol−1[1]
Appearance Solid powder[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Partial solubility in aqueous media.[2][5]
Storage Store in a dry, dark place at 0 - 4 °C for short-term storage or -20 °C for long-term storage.[5]
Bioavailability (oral, rats) 10.78%[2]

Formulation Strategies to Enhance Bioavailability

Given its low oral bioavailability, formulation strategies for this compound should focus on improving its solubility and absorption.[6][7][8][9] Key approaches include the use of lipid-based and polymer-based nanoparticles, and cyclodextrin complexation.

Nanoparticle-Based Formulations

Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes, including the blood-brain barrier.[10][11][12]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[13] For this compound, a lipophilic compound, it would primarily be entrapped within the lipid bilayer.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature.[14] They offer good biocompatibility and can enhance the oral bioavailability of poorly soluble drugs.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles for sustained release and targeted delivery of this compound.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form inclusion complexes with poorly soluble drugs like this compound, thereby increasing their aqueous solubility and dissolution rate.[16][17]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of various this compound formulations.

Protocol 1: Solubility Assessment of this compound

Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound powder

  • Solvents: Purified water, Phosphate buffered saline (PBS) pH 7.4, Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400), Dimethyl sulfoxide (DMSO)

  • Vials

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Method:

  • Add an excess amount of this compound powder to vials containing a known volume of each solvent.

  • Tightly cap the vials and place them in a shaking incubator set at 25 °C and 100 rpm for 48 hours to ensure equilibrium is reached.

  • After 48 hours, centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • The solubility is expressed in mg/mL or µg/mL.

Protocol 2: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method

Objective: To encapsulate this compound into liposomes to improve its stability and facilitate its delivery.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate buffered saline (PBS) pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Method:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:1:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40 °C). This will form a thin lipid film on the wall of the flask.

  • Further, dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes and form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator.[18]

  • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[19]

  • The final liposomal formulation can be stored at 4 °C.

Characterization:

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (%EE): Determined by separating the unencapsulated drug from the liposomes using methods like dialysis or ultracentrifugation, followed by quantification of the encapsulated drug using HPLC. %EE = (Total Drug - Free Drug) / Total Drug * 100

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes by Kneading Method

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water

  • Ethanol

  • Vacuum oven

Method:

  • Place a 1:1 molar ratio of this compound and HP-β-CD in a mortar.

  • Add a small amount of a water-ethanol mixture (1:1 v/v) to the powder mixture to form a paste.

  • Knead the paste thoroughly for 60 minutes.

  • Dry the resulting product in a vacuum oven at 40 °C until a constant weight is achieved.

  • The dried complex is then pulverized and stored in a desiccator.

Characterization:

  • Phase Solubility Studies: To determine the stoichiometry of the complex.

  • Characterization of the Solid Complex: Using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.

Protocol 4: Stability-Indicating HPLC Method for this compound

Objective: To develop a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.[20][21][22]

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 10% A, 90% B

    • 20-25 min: 10% A, 90% B

    • 25-30 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV at 210 nm

  • Injection Volume: 20 µL

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound solutions should be subjected to forced degradation under the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours

  • Thermal Degradation: Heating the solid drug at 105 °C for 48 hours

  • Photolytic Degradation: Exposing the drug solution to UV light (254 nm) for 24 hours

The developed method should be able to separate the main this compound peak from any degradation product peaks.

Protocol 5: In Vitro Release Study of this compound Formulations

Objective: To evaluate the release profile of this compound from different formulations in vitro. The dialysis bag method is a common and straightforward technique.[23][24][25][26][27]

Materials:

  • This compound formulation (e.g., liposomes, nanoparticles)

  • Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Release medium: PBS (pH 7.4) containing a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions.

  • Shaking water bath or magnetic stirrer

  • HPLC system

Method:

  • Soak the dialysis tubing in the release medium for at least 30 minutes before use.

  • Accurately measure a known amount of the this compound formulation and place it inside the dialysis bag.

  • Seal both ends of the dialysis bag securely.

  • Immerse the sealed dialysis bag in a known volume of the release medium (e.g., 100 mL) in a beaker.

  • Place the beaker in a shaking water bath maintained at 37 °C and 100 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its neuroprotective effects through multiple signaling pathways. It is known to modulate the cholinergic system and has been shown to activate the Akt/GSK-3β signaling pathway, which is crucial for cell survival and apoptosis.[28] Additionally, it can promote neuroplasticity through the Notch signaling pathway.[29]

Anisodine_Signaling_Pathway This compound This compound mAChR Muscarinic Acetylcholine Receptors (mAChR) This compound->mAChR antagonizes Alpha1_AR α1-Adrenergic Receptors This compound->Alpha1_AR antagonizes Akt Akt This compound->Akt activates Notch Notch Signaling This compound->Notch activates GSK3b GSK-3β Akt->GSK3b inhibits Bcl2 Bcl-2 Akt->Bcl2 upregulates Bax Bax Akt->Bax downregulates Apoptosis Apoptosis GSK3b->Apoptosis Bcl2->Apoptosis Neuroprotection Neuroprotection Bcl2->Neuroprotection Bax->Apoptosis Bax->Neuroprotection Neuroplasticity Neuroplasticity Notch->Neuroplasticity

Figure 1: Simplified signaling pathway of this compound's neuroprotective effects.

Experimental Workflow for Preclinical Formulation Development

The development of a suitable preclinical formulation for this compound follows a logical progression of experiments.

Formulation_Workflow Start Start: this compound API PhysicoChem Physicochemical Characterization (Solubility, Stability) Start->PhysicoChem Formulation Formulation Development (Liposomes, Nanoparticles, Cyclodextrin Complexes) PhysicoChem->Formulation Characterization In Vitro Characterization (Size, %EE, Morphology) Formulation->Characterization Release In Vitro Release Studies Characterization->Release Stability Formulation Stability Studies Characterization->Stability InVivo In Vivo Animal Studies (Pharmacokinetics, Efficacy) Release->InVivo Stability->InVivo End Lead Formulation Selection InVivo->End

Figure 2: Experimental workflow for the preclinical formulation of this compound.

Conclusion

The successful preclinical development of this compound hinges on overcoming its formulation challenges. The strategies and protocols outlined in these application notes provide a framework for enhancing the solubility, stability, and bioavailability of this compound. By systematically applying these methods, researchers can develop robust formulations suitable for further in vivo evaluation, ultimately unlocking the full therapeutic potential of this promising compound.

References

Application Notes and Protocols for In Vitro Studies of Anisodine Hydrobromide: Ensuring Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anisodine hydrobromide, a tropane alkaloid derived from Anisodus tanguticus, is a muscarinic acetylcholine receptor antagonist with neuroprotective properties.[1] Its application in in vitro studies necessitates a thorough understanding of its stability in cell culture media to ensure accurate and reproducible experimental outcomes. The inherent instability of small molecules in aqueous environments, influenced by factors such as pH, temperature, and light, can lead to degradation and the formation of potentially confounding byproducts.[2][3][4] These application notes provide a comprehensive guide to assessing and managing the stability of this compound hydrobromide in cell culture media for reliable in vitro research.

Factors Influencing this compound Hydrobromide Stability

The stability of tropane alkaloids, including this compound hydrobromide, is primarily affected by the following factors:

  • pH: Tropane alkaloids are susceptible to hydrolysis, particularly under alkaline conditions.[2][5] Maintaining a physiological pH range (typically 7.2-7.4) in the cell culture medium is crucial. Studies on related tropane alkaloids like atropine and scopolamine have shown that unbuffered solutions are more stable than buffered ones, and the pH of minimum hydrolysis for atropine varies with temperature, being around pH 4 at room temperature and decreasing with increasing temperature.[2][5]

  • Temperature: Elevated temperatures accelerate the degradation of tropane alkaloids.[2][3][4] Standard cell culture incubation at 37°C can contribute to the degradation of this compound hydrobromide over time. A study on various tropane alkaloids, including the structurally similar anisodamine, showed a 22-25% decrease in content after heating at 180°C for 10 minutes in a millet flour matrix.[3][4] While this is an extreme condition compared to cell culture, it highlights the thermosensitivity of this class of compounds.

  • Light: Photodegradation can be a concern for many pharmaceutical compounds. Protecting stock solutions and cell cultures from direct light exposure is a recommended practice to minimize potential degradation.

  • Enzymatic Degradation: Cell culture media supplemented with serum may contain enzymes that could potentially metabolize this compound hydrobromide. The use of serum-free media or heat-inactivated serum can mitigate this factor if it is found to be significant.

Quantitative Data Summary

CompoundConditionMatrixDurationRemaining Concentration (%)Reference
Atropine Sulfate20°CUnbuffered Aqueous Solution18 months90%[2]
Scopolamine HBr20°CUnbuffered Aqueous Solution18 months~90%[2]
Atropine25°C, pH 7Buffered Ophthalmic Solution6 months>94.7%[6]
Atropine100°C, pH 7Buffered Solution60 minutesSignificant degradation[3][4]
Scopolamine100°C, pH 7Buffered Solution60 minutesSignificant degradation[3][4]
Anisodamine180°CSpiked Millet Flour10 minutes~75-78%[3][4]

Note: This data is for related compounds and should be used as a guideline. It is highly recommended to perform a stability study for this compound hydrobromide under the specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Hydrobromide Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound hydrobromide in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound hydrobromide powder

  • Cell culture medium of interest (e.g., DMEM, Neurobasal)

  • Sterile, amber-colored microcentrifuge tubes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Preparation of this compound Hydrobromide Stock Solution:

    • Prepare a stock solution of this compound hydrobromide (e.g., 10 mM) in sterile, HPLC-grade water or a suitable solvent.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution in amber-colored tubes at -20°C.

  • Sample Preparation and Incubation:

    • Spike the cell culture medium with this compound hydrobromide to the final desired concentration (e.g., 10 µM).

    • aliquot the spiked medium into sterile, amber-colored microcentrifuge tubes.

    • Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Prepare a control sample stored at -20°C (time point 0).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

    • Immediately freeze the sample at -80°C to halt any further degradation.

  • Sample Analysis by HPLC:

    • Thaw the samples and centrifuge to pellet any precipitates.

    • Analyze the supernatant by HPLC. An example of HPLC conditions that can be adapted from methods for related tropane alkaloids is provided below.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210-220 nm.

    • Injection Volume: 20 µL.

    • Quantify the peak area of this compound hydrobromide at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound hydrobromide remaining at each time point relative to the time 0 sample.

    • Plot the percentage of remaining this compound hydrobromide against time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study of this compound Hydrobromide

This protocol is designed to identify potential degradation products and assess the stability-indicating capability of the analytical method.

Methodology:

  • Prepare solutions of this compound hydrobromide in the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂, incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solid sample at 105°C for 24 hours, then dissolve in the mobile phase.

    • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC-MS (Liquid Chromatography-Mass Spectrometry) to identify and characterize any degradation products.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound HBr Stock Solution spike Spike Cell Culture Medium stock->spike aliquot Aliquot into Amber Tubes spike->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sampling Collect Samples at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Remaining quantify->calculate plot Plot Degradation Kinetics calculate->plot Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Binds & Activates This compound This compound Hydrobromide This compound->mAChR Binds & Inhibits G_protein G Protein mAChR->G_protein Activates PI3K PI3K G_protein->PI3K MEK MEK G_protein->MEK Akt Akt PI3K->Akt Survival Cell Survival & Plasticity Akt->Survival ERK ERK MEK->ERK ERK->Survival

References

Troubleshooting & Optimization

Optimizing Anisodine dosage for in vivo neuroprotection studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Anisodine in in vivo neuroprotection studies.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High incidence of adverse effects (e.g., tachycardia, urinary retention, severe dizziness).[1][2] The dosage of this compound may be too high. As an anticholinergic agent, this compound can cause systemic side effects.[1][2] Studies in dogs suggest that doses above 0.4 mg/kg may lead to adverse cardiovascular and respiratory effects.[3][4]- Dose Optimization: Start with a lower dose (e.g., 0.1 mg/kg) and gradually escalate to find the optimal therapeutic window with minimal side effects.[3] - Monitor Vital Signs: Closely monitor heart rate, blood pressure, and respiratory rate, especially during and immediately after administration.[3] - Consider Administration Route: Intravenous administration leads to rapid onset and may require lower doses compared to oral administration.[1]
Inconsistent or lack of neuroprotective effect. - Suboptimal Dosage: The dose may be too low to elicit a therapeutic response. - Timing of Administration: The administration of this compound may not align with the critical window for neuroprotection in the chosen experimental model. - Inappropriate Animal Model: The chosen model of neurodegeneration may not be responsive to the mechanisms of this compound. This compound has shown efficacy in models of cerebral ischemia and vascular dementia.[5][6] - Drug Stability: Improper storage or preparation of the this compound solution could lead to degradation.- Review Dosage Studies: Refer to the dosage table below for effective ranges in similar models. For chronic cerebral hypoperfusion in rats, doses of 0.3 mg/kg, 0.6 mg/kg, and 1.2 mg/kg have been effective.[6] For oral administration in cerebral ischemia-reperfusion injury rat models, doses of 5, 10, and 20 mg/kg have been studied.[7][8] - Optimize Treatment Window: Initiate treatment at the onset of the injury (e.g., reoxygenation) and consider multiple time points for administration.[9] - Model Selection: Ensure the chosen animal model is appropriate for studying the neuroprotective effects of a muscarinic receptor antagonist.[1][10] - Proper Handling: Follow the manufacturer's instructions for storage and preparation of this compound hydrobromide.
Difficulty in dissolving this compound hydrobromide for administration. This compound hydrobromide may have specific solubility characteristics. The choice of solvent is crucial for ensuring complete dissolution and bioavailability.- Solvent Selection: For in vivo studies, sterile saline is a common vehicle. If solubility is an issue, consider vehicles used in published studies. A study on auranofin, another therapeutic agent, utilized a solvent system of 50% DMSO, 40% PEG300, and 10% ethanol for oral administration in mice, which could be adapted for initial solubility tests.[11] However, vehicle-only control groups are essential to rule out solvent effects.
Unexpected behavioral changes in animals not related to the neurological injury model. These changes could be central nervous system side effects of this compound, which can cross the blood-brain barrier.[12] Effects can include confusion, particularly in elderly populations, which may translate to altered behavior in animal models.[1]- Dose Reduction: Lower the dose to a level that maintains neuroprotective efficacy while minimizing behavioral side effects. - Thorough Behavioral Testing: Include a comprehensive battery of behavioral tests to distinguish between the effects of the neurological injury, the treatment, and potential side effects.

Frequently Asked Questions (FAQs)

Dosing and Administration

Q1: What is a typical starting dose for this compound in a rat model of cerebral ischemia?

A starting point for intravenous or intraperitoneal administration in a rat model of chronic cerebral hypoperfusion could be 0.3 mg/kg, with the potential to escalate to 0.6 mg/kg or 1.2 mg/kg based on efficacy and tolerance.[6] For oral administration in a cerebral ischemia-reperfusion model, doses of 5, 10, and 20 mg/kg have been investigated.[7][8]

Q2: How should this compound hydrobromide be prepared for injection?

This compound hydrobromide for injection should be dissolved in a sterile, physiologically compatible vehicle, such as sterile saline. Ensure the solution is clear and free of particulates before administration.

Q3: What are the different routes of administration for this compound?

This compound can be administered via injectable forms (intravenous for rapid onset) and oral tablets.[1] The choice of administration route will depend on the experimental design and desired pharmacokinetic profile.

Mechanism of Action

Q4: What is the primary mechanism of this compound's neuroprotective effect?

This compound is an anticholinergic agent that blocks muscarinic acetylcholine receptors.[1][10] Its neuroprotective effects are also attributed to improving cerebral blood flow and microcirculation, possessing vasodilatory properties, and exhibiting anti-inflammatory and anti-oxidative stress properties.[1][5][10]

Q5: Which signaling pathways are modulated by this compound?

This compound has been shown to modulate several signaling pathways involved in cell survival and apoptosis. These include the Akt/GSK-3β pathway, which it activates to reduce neuronal death, and the Notch signaling pathway, which is implicated in its effects on neural plasticity.[6][13] It may also influence the p-ERK1/2/HIF-1α/VEGF pathway.[14]

Experimental Design

Q6: What animal models are suitable for studying this compound's neuroprotective effects?

This compound has been successfully studied in various models, including:

  • Vascular Dementia: Permanent bilateral common carotid artery occlusion in rats.[5]

  • Chronic Cerebral Hypoperfusion: Two-vessel occlusion (2-VO) in rats.[6]

  • Cerebral Ischemia-Reperfusion Injury: Middle Cerebral Artery Occlusion (MCAO) in rats and mice.[13][15]

Q7: What are the key outcome measures to assess this compound's efficacy?

  • Behavioral Tests: Morris Water Maze for cognitive function, Bederson scale for neurological function, and pole climbing test for limb coordination.[5][6]

  • Histological Analysis: Nissl staining to assess neuronal survival and TUNEL staining to evaluate apoptosis.[5][6]

  • Biochemical Assays: Measurement of oxidative stress markers like superoxide dismutase (SOD) and malondialdehyde (MDA) in serum and brain tissue.[5]

  • Western Blot Analysis: To quantify the expression of proteins in key signaling pathways (e.g., Bcl-2, Bax, p-Akt, p-GSK-3β).[6]

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Neuroprotection Studies

Animal Model Species Route of Administration Dosage (mg/kg) Key Findings Reference
Chronic Cerebral Hypoperfusion (2-VO)RatNot Specified0.3, 0.6, 1.2Improved cognitive deficits, reduced neuron necrosis and apoptosis.[6]
Vascular DementiaRatNot SpecifiedLow, Medium, High (specific mg/kg not stated)High dose significantly increased SOD and decreased MDA levels, improving neurological function.[5]
Cerebral Ischemia-Reperfusion InjuryRatOral5, 10, 20Showed rapid and extensive tissue distribution.[7][8]
Cardiovascular Safety StudyDogIntravenous0.1, 0.4, 1.6, 6.4Doses >0.4 mg/kg may have adverse cardiovascular effects.[3]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol is a generalized procedure and should be adapted based on institutional guidelines and specific experimental goals.

  • Animal Preparation: Anesthetize a healthy male C57BL/6 mouse using an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery.

    • Carefully separate the external and internal carotid arteries.

    • Ligate the external carotid artery.

    • Insert a silicon-coated monofilament into the internal carotid artery to occlude the middle cerebral artery.

  • Ischemia and Reperfusion: Maintain the occlusion for a predetermined period (e.g., 60 minutes), then withdraw the filament to allow reperfusion.

  • This compound Administration: Administer this compound hydrobromide at the desired dose and route (e.g., intraperitoneal injection) at the time of reperfusion.

  • Post-operative Care: Suture the incision, provide post-operative analgesia, and monitor the animal for recovery.

  • Neurological Assessment: Evaluate neurological deficits at various time points post-surgery using a standardized scoring system (e.g., Bederson scale).

  • Tissue Collection: At the experimental endpoint, euthanize the animal and perfuse transcardially with saline followed by paraformaldehyde. Collect the brain for histological and biochemical analysis.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_surgery Phase 2: Surgical Procedure cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis animal_prep Animal Preparation (Anesthesia) mcao_surgery MCAO Surgery (Occlusion) animal_prep->mcao_surgery drug_prep This compound Solution Preparation anisodine_admin This compound Administration drug_prep->anisodine_admin reperfusion Reperfusion (Filament Withdrawal) mcao_surgery->reperfusion reperfusion->anisodine_admin post_op Post-operative Care & Monitoring anisodine_admin->post_op neuro_assessment Neurological Assessment post_op->neuro_assessment tissue_collection Tissue Collection neuro_assessment->tissue_collection data_analysis Histological & Biochemical Analysis tissue_collection->data_analysis

Experimental workflow for MCAO model and this compound treatment.

signaling_pathway cluster_upstream Upstream Events cluster_downstream Downstream Neuroprotective Pathways This compound This compound mAChR Muscarinic Acetylcholine Receptors (mAChR) This compound->mAChR Antagonist Akt p-Akt (Activated) mAChR->Akt Leads to Activation GSK3b p-GSK-3β (Inhibited) Akt->GSK3b Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Promotes Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

This compound's modulation of the Akt/GSK-3β signaling pathway.

References

Identifying and mitigating Anisodine off-target effects in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Anisodine in in vivo models. The focus is on identifying and mitigating the known off-target effects of this compound to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a tropane alkaloid that functions as a non-selective muscarinic acetylcholine receptor antagonist.[1][2] It is used for various conditions, including acute circulatory shock, cerebral infarction, and certain ophthalmic diseases, primarily by blocking the effects of acetylcholine in the parasympathetic nervous system.[1]

Q2: What is the main known off-target effect of this compound in vivo?

The primary off-target effect of this compound is its activity as an α1-adrenergic receptor antagonist.[2][3] This means it can block the receptors that are normally activated by adrenaline and noradrenaline, potentially leading to cardiovascular side effects.

Q3: How significant is the α1-adrenergic antagonism of this compound compared to its muscarinic antagonism?

Studies have shown that this compound's α1-adrenergic blocking property is less potent than its muscarinic receptor antagonism. One study established the following order of potency for α1-adrenoceptor blockade: prazosin > atropine > anisodamine > scopolamine > this compound.[3] While this indicates a weaker off-target effect, it is still a critical factor to consider in experimental design, especially at higher doses. It is unlikely that this compound produces significant adrenoceptor blockade in the clinically used dose range.[3]

Q4: What are the potential physiological consequences of this compound's α1-adrenergic antagonism in vivo?

Blockade of α1-adrenergic receptors can lead to vasodilation, resulting in a decrease in blood pressure (hypotension).[4] This can be a confounding factor in studies where cardiovascular parameters are being measured or in models where stable blood pressure is crucial. Common side effects of this compound include dry mouth, blurred vision, dizziness, and constipation, which are typical of anticholinergic drugs.[1][5] More severe reactions can include tachycardia, urinary retention, or confusion.[1][5]

Troubleshooting Guide

Issue 1: Unexpected changes in blood pressure or heart rate in my animal model after this compound administration.

  • Possible Cause: This is a classic sign of this compound's off-target α1-adrenergic antagonism. The hypotensive effect of α1-blockade can trigger a reflex tachycardia (increased heart rate).

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response study to determine the lowest effective dose of this compound for your on-target effect with the minimal impact on cardiovascular parameters.

    • Continuous Monitoring: Implement continuous blood pressure and heart rate monitoring in a subset of your animals to fully characterize the hemodynamic effects of your chosen this compound dose.

    • Pharmacological Blockade: To confirm the involvement of α1-adrenergic receptors, pre-treat a group of animals with a selective α1-adrenergic agonist, such as phenylephrine, before administering this compound. This compound should attenuate the pressor response to phenylephrine.

    • Consider a More Selective Muscarinic Antagonist: If the off-target cardiovascular effects are confounding your results, consider using a muscarinic antagonist with a higher selectivity for muscarinic receptors over adrenergic receptors as a control.

Issue 2: My experimental results are inconsistent when studying cerebral ischemia with this compound.

  • Possible Cause: The neuroprotective effects of this compound in cerebral ischemia are primarily attributed to its muscarinic receptor antagonism.[6] However, the off-target α1-adrenergic antagonism could influence cerebral blood flow, potentially confounding the interpretation of the results.

  • Troubleshooting Steps:

    • Measure Cerebral Blood Flow: Use techniques like laser Doppler flowmetry to directly measure cerebral blood flow in your ischemia model. This will help you dissect the contribution of changes in blood flow from the direct neuroprotective effects of this compound.

    • Control for Systemic Blood Pressure: In your experimental setup, you can pharmacologically support blood pressure to maintain it within a normal range, thereby isolating the neuroprotective effects of this compound from its hemodynamic effects.

    • Use a Positive Control: Include a well-characterized neuroprotective agent with a different mechanism of action as a positive control in your study.

Issue 3: I am observing systemic side effects (e.g., dry mouth, reduced gastrointestinal motility) in my animals, even with localized (e.g., ophthalmic) administration of this compound.

  • Possible Cause: Even with topical administration, drugs can be systemically absorbed.[7][8] The anticholinergic and adrenergic effects of this compound can manifest systemically.

  • Troubleshooting Steps:

    • Optimize Formulation: For ophthalmic studies, consider using a more viscous formulation to increase residence time in the eye and reduce systemic runoff.[7][9]

    • Reduce Drop Volume: Administer the smallest effective volume of the ophthalmic solution to minimize the amount of drug available for systemic absorption.[10]

    • Nasolacrimal Duct Occlusion: Immediately after instillation of the eye drops, apply gentle pressure to the nasolacrimal duct for a few minutes to prevent drainage into the systemic circulation.[8]

    • Monitor for Systemic Effects: Be sure to monitor for and record any systemic side effects observed in your animals as part of your safety and tolerability assessment.

Data Summary

Table 1: this compound Receptor Binding Profile (Qualitative)

Receptor TargetThis compound ActivityPotency Relative to Other AgentsReference
Muscarinic Acetylcholine Receptors (On-Target) AntagonistHigh[1][2]
α1-Adrenergic Receptors (Off-Target) AntagonistLower than prazosin, atropine, anisodamine, and scopolamine[3]

Key Experimental Protocols

Protocol 1: In Vivo Assessment of α1-Adrenergic Antagonism using a Phenylephrine Challenge in Rats

Objective: To quantify the α1-adrenergic blocking activity of this compound in vivo.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., urethane).

  • Instrumentation:

    • Cannulate the carotid artery for direct blood pressure measurement.

    • Cannulate the jugular vein for intravenous drug administration.

  • Procedure:

    • Allow the animal to stabilize after surgery and record baseline mean arterial pressure (MAP) and heart rate (HR).

    • Administer a bolus dose of the selective α1-adrenergic agonist phenylephrine (e.g., 10 µg/kg, i.v.) and record the peak pressor response (increase in MAP).

    • After the blood pressure returns to baseline, administer the desired dose of this compound (or vehicle control) intravenously.

    • After a set period (e.g., 15 minutes) to allow for this compound distribution, repeat the phenylephrine challenge.

  • Data Analysis: Calculate the percentage inhibition of the phenylephrine-induced pressor response by this compound. This will provide a quantitative measure of its α1-adrenergic blocking activity in vivo.

Protocol 2: Radioligand Binding Assay for α1-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.

Methodology:

  • Tissue Preparation: Prepare crude membrane fractions from a tissue known to express α1-adrenergic receptors (e.g., rat brain cortex or liver).

  • Radioligand: Use a selective α1-adrenergic receptor radioligand, such as [³H]-prazosin.

  • Assay Conditions:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-adrenergic antagonist (e.g., phentolamine).

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Perform a competition binding analysis to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathways cluster_on_target On-Target Pathway (Muscarinic Antagonism) cluster_off_target Off-Target Pathway (α1-Adrenergic Antagonism) Acetylcholine Acetylcholine MuscarinicReceptor MuscarinicReceptor Acetylcholine->MuscarinicReceptor Binds to G_Protein_Coupling G_Protein_Coupling MuscarinicReceptor->G_Protein_Coupling Activates Cellular_Response_On Cellular_Response_On G_Protein_Coupling->Cellular_Response_On Leads to Anisodine_On This compound Anisodine_On->MuscarinicReceptor Blocks Noradrenaline Noradrenaline/ Adrenaline Alpha1_Adrenergic_Receptor Alpha1_Adrenergic_Receptor Noradrenaline->Alpha1_Adrenergic_Receptor Binds to Gq_Protein_Coupling Gq_Protein_Coupling Alpha1_Adrenergic_Receptor->Gq_Protein_Coupling Activates Cellular_Response_Off Cellular_Response_Off Gq_Protein_Coupling->Cellular_Response_Off Leads to (e.g., Vasoconstriction) Anisodine_Off This compound Anisodine_Off->Alpha1_Adrenergic_Receptor Blocks

Caption: On-target vs. off-target signaling pathways of this compound.

Experimental_Workflow start Start: Suspected Off-Target Effect dose_response Conduct Dose-Response Experiment start->dose_response cardiovascular_monitoring Continuous Cardiovascular Monitoring (BP, HR) dose_response->cardiovascular_monitoring phenylephrine_challenge Perform Phenylephrine Challenge cardiovascular_monitoring->phenylephrine_challenge analyze_data Analyze Data for Off-Target Signature phenylephrine_challenge->analyze_data mitigate Implement Mitigation Strategies (e.g., Dose Adjustment, Formulation Change) analyze_data->mitigate confirm Confirm Mitigation Success mitigate->confirm end End: Minimized Off-Target Effect confirm->end

Caption: Experimental workflow for identifying and mitigating off-target effects.

Troubleshooting_Logic start Unexpected In Vivo Result is_cardiovascular Are Cardiovascular Parameters Affected? start->is_cardiovascular is_cns Is CNS Readout Confounded? is_cardiovascular->is_cns No alpha1_blockade Likely α1-Adrenergic Blockade. Implement Troubleshooting Steps from Issue 1. is_cardiovascular->alpha1_blockade Yes is_systemic Systemic Effects from Local Administration? is_cns->is_systemic No cbf_confound Potential Confounding by Cerebral Blood Flow Changes. Implement Troubleshooting Steps from Issue 2. is_cns->cbf_confound Yes systemic_absorption Likely Systemic Absorption. Implement Troubleshooting Steps from Issue 3. is_systemic->systemic_absorption Yes other Consider Other Experimental Variables. is_systemic->other No

Caption: Decision tree for troubleshooting unexpected in vivo results with this compound.

References

Troubleshooting Anisodine LC-MS/MS analysis for metabolite identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of anisodine and its metabolites.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary Silanol Interactions: this compound, a basic compound, can interact with residual silanols on the silica-based column, causing peak tailing.[1] 2. Column Contamination: Buildup of matrix components on the column frit or packing material.[2] 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. 4. Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[2]1. Mobile Phase Modification: Add a buffer, such as ammonium formate or ammonium acetate (5-10 mM), to the mobile phase to mask silanol interactions.[1] Ensure the buffer is present in both aqueous and organic phases for gradient elution.[1] 2. Column Flushing and Guard Column: Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column to protect the analytical column.[2] 3. pH Optimization: Adjust the mobile phase pH to ensure consistent ionization of this compound. A pH around 3.5 has been used successfully for related compounds.[3] 4. Solvent Matching: Dissolve or dilute the final sample extract in the initial mobile phase conditions.
Low Signal Intensity or No Peak 1. Ion Suppression: Co-eluting matrix components from biological samples (e.g., phospholipids, salts) can compete with this compound for ionization, reducing its signal.[4][5][6] 2. Suboptimal MS Parameters: Incorrect precursor/product ion selection, collision energy, or ion source settings. 3. Analyte Degradation: this compound may be unstable during sample collection, storage, or processing.[7] 4. Poor Sample Recovery: Inefficient extraction from the biological matrix.1. Improve Sample Preparation: Implement more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8] Diluting the sample can also mitigate matrix effects.[9] 2. MS Parameter Optimization: Infuse a standard solution of this compound to optimize MRM transitions, collision energy, and source parameters (e.g., spray voltage, gas flows, temperature). 3. Stability Assessment: Perform stability studies at each step of the analytical process (freeze-thaw, bench-top, post-preparative).[7] Consider adding stabilizers or using specific storage conditions (e.g., low temperature, protection from light). 4. Optimize Extraction: Evaluate different extraction solvents and pH conditions to maximize the recovery of this compound from the sample matrix.
High Background Noise or Contamination 1. Solvent/Reagent Contamination: Impurities in solvents, buffers, or other reagents.[10] 2. System Contamination: Carryover from previous injections or buildup of contaminants in the LC system or mass spectrometer.[11] 3. Leaching from Consumables: Contaminants leaching from plastic tubes, well plates, or vial caps.1. Use High-Purity Reagents: Use LC-MS grade solvents, water, and additives.[11] Prepare fresh mobile phases daily. 2. System Cleaning: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water). Clean the ion source of the mass spectrometer according to the manufacturer's instructions.[10] 3. Use Appropriate Consumables: Employ consumables specifically designed for LC-MS applications to minimize leaching.
Retention Time Shifts 1. Mobile Phase Inconsistency: Changes in mobile phase composition or pH over time.[11] 2. Column Degradation: Loss of stationary phase or column void formation. 3. Fluctuations in Temperature: Inconsistent column temperature. 4. Pump Malfunction: Inaccurate solvent proportioning by the LC pumps.1. Fresh Mobile Phase: Prepare fresh mobile phases daily and ensure proper mixing. 2. Column Care: Use a guard column and operate within the recommended pH and pressure limits. Replace the column if performance deteriorates. 3. Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. 4. System Maintenance: Perform regular preventative maintenance on the LC system, including pump seals and check valves.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolites of this compound I should look for?

A1: In preclinical studies using rats, the most commonly identified metabolites of this compound in plasma are norscopine, scopine, hydroxythis compound, and N-oxide this compound.[12][13] Your experimental system may yield different or additional metabolites.

Q2: What is a good starting point for sample preparation of this compound from plasma?

A2: A simple and effective method for plasma sample preparation is protein precipitation.[13][14] A common procedure involves adding a threefold volume of cold methanol to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant can then be diluted or directly injected for LC-MS/MS analysis. For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) can be employed.[14]

Q3: How can I minimize ion suppression when analyzing this compound in complex matrices?

A3: To minimize ion suppression, consider the following strategies:

  • Chromatographic Separation: Develop a robust chromatographic method that separates this compound and its metabolites from the bulk of the matrix components, especially phospholipids which are a common cause of ion suppression.[15]

  • Effective Sample Cleanup: As mentioned, use techniques like SPE or LLE for a more thorough removal of interfering substances compared to simple protein precipitation.[8]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer significantly suppress the analyte signal.[9]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it will co-elute and experience similar matrix effects as the analyte, thus providing more accurate quantification.

Q4: What are the expected fragmentation patterns for this compound in MS/MS?

Q5: Are there any known issues with the stability of this compound during analysis?

A5: While specific stability data for this compound is limited in the search results, it is known that the stability of analytes can be a critical pre-analytical variable.[7] Potential instability can occur during sample collection, processing, and storage.[7] It is recommended to conduct stability assessments, including freeze-thaw stability, short-term benchtop stability, and long-term storage stability, as part of your method validation to ensure accurate and reproducible results.[7] For structurally related compounds, degradation has been observed under hydrolytic and oxidative stress conditions.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

This table summarizes the pharmacokinetic parameters of this compound in rats after a single intravenous (i.v.) or intragastric (i.g.) administration.

ParameterIntravenous (i.v.)Intragastric (i.g.)
Dose 5 mg/kg50 mg/kg
Cmax (ng/mL) 267.50 ± 33.16-
Bioavailability (%) -10.78
Urinary Excretion (%) 54.86-
Data adapted from a comparative pharmacokinetic study of several anticholinergics.[14]
Table 2: Tissue Distribution of this compound in Rats

This table shows the peak concentrations of this compound in various tissues of rats 5 minutes after a single 5 mg/kg intravenous injection.

TissuePeak Concentration (ng/g or ng/mL)
Kidney1967.6 ± 569.4
Stomach2316.9 ± 952.6 (at 30 min)
Plasma-
Small Intestine-
Lung-
Liver-
Spleen-
Heart-
Brain< 200
Data is derived from a study on the tissue distribution of this compound hydrobromide injection in rats.[6] Note: Specific concentration values for all tissues were not available in the abstract.

Experimental Protocols

Detailed Methodology for this compound and Metabolite Analysis in Plasma

This protocol is a recommended starting point and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (if available).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Gas Temperature: 300°C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 4000 V

  • MRM Transitions:

    • These should be determined by infusing pure standards. The following are hypothetical examples based on known metabolites.

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound [M+H]+ Fragment 1 Optimized Value
      Fragment 2 Optimized Value
      Norscopine [M+H]+ Fragment 1 Optimized Value
      Scopine [M+H]+ Fragment 1 Optimized Value
      Hydroxythis compound [M+H]+ Fragment 1 Optimized Value

      | N-oxide this compound | [M+H]+ | Fragment 1 | Optimized Value |

Mandatory Visualizations

This compound Analysis Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample protein_precipitation Protein Precipitation (Methanol) plasma->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization mass_analysis Tandem Mass Spectrometry (MRM Mode) ionization->mass_analysis data_acquisition Data Acquisition mass_analysis->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration metabolite_id Metabolite Identification peak_integration->metabolite_id

Caption: Experimental workflow for this compound metabolite identification.

Muscarinic Acetylcholine Receptor Signaling Pathway

This compound acts as an antagonist at muscarinic acetylcholine receptors.[2] This diagram illustrates the general signaling pathways initiated by acetylcholine binding to these receptors, which are inhibited by this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_effector Effector Enzymes cluster_second_messengers Second Messengers & Cellular Response ACh Acetylcholine (ACh) M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 M2_M4 M2, M4 Receptors ACh->M2_M4 This compound This compound (Antagonist) This compound->M1_M3_M5 Inhibits This compound->M2_M4 Inhibits Gq Gq Protein M1_M3_M5->Gq Activates Gi Gi Protein M2_M4->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca2+ IP3_DAG->Ca PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Cellular_Response_q Cellular Response (e.g., Smooth Muscle Contraction) Ca->Cellular_Response_q PKC->Cellular_Response_q Cellular_Response_i Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response_i

Caption: this compound inhibits muscarinic acetylcholine receptor signaling.

References

Improving the yield and purity of Anisodine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Anisodine. Our aim is to help improve the yield and purity of your synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (-)-Anisodine?

A1: The most frequently cited efficient synthesis of (-)-Anisodine begins with 6-β-acetyltropine. The key steps involve a Sharpless asymmetric dihydroxylation to introduce the diol functionality with the correct stereochemistry, followed by epoxidation and esterification with tropic acid or a derivative thereof.[1]

Q2: What are the critical parameters for the Sharpless Asymmetric Dihydroxylation (SAD) step?

A2: The success of the SAD step is highly dependent on several factors:

  • Choice of Chiral Ligand: The selection of the appropriate chiral ligand (e.g., (DHQ)₂-PHAL for AD-mix-α or (DHQD)₂-PHAL for AD-mix-β) is crucial for achieving high enantioselectivity.[2][3]

  • Reaction Temperature: These reactions are typically run at low temperatures (e.g., 0 °C) to maximize enantioselectivity.

  • Slow Addition of the Olefin: To prevent a non-enantioselective secondary reaction pathway, the starting material (6-β-acetyltropine) should be added slowly to the reaction mixture.

  • pH of the Reaction Medium: The reaction is generally faster under slightly basic conditions, and maintaining a stable pH with a buffer is important.[4]

Q3: How can I monitor the progress of the this compound synthesis reactions?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of each reaction step. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the common methods for purifying the final this compound product?

A4: Purification of this compound and its intermediates is typically achieved using column chromatography on silica gel. The choice of the mobile phase (eluent) is critical and will depend on the polarity of the compound at each step. For the final product, a solvent system such as a mixture of dichloromethane and methanol is often employed. Recrystallization can also be used as a final purification step to obtain a highly pure product.

Q5: What are the stability concerns for this compound?

A5: this compound, being an ester, is susceptible to hydrolysis, especially under acidic or basic conditions. Therefore, it is important to control the pH during workup and storage. It should be stored in a cool, dry, and dark place to prevent degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Sharpless Asymmetric Dihydroxylation (SAD) Step
Possible Cause Suggested Solution
Suboptimal Reaction Temperature Ensure the reaction is maintained at the recommended low temperature (e.g., 0 °C). Use an ice-salt bath for better temperature control.
Incorrect Stoichiometry of Reagents Carefully measure and add the correct molar equivalents of the AD-mix components (potassium osmate, chiral ligand, potassium ferricyanide, and potassium carbonate).
Decomposition of the Osmium Tetroxide Catalyst Osmium tetroxide is volatile and toxic. It is often generated in situ from a more stable precursor like K₂OsO₂(OH)₄, which is included in the commercially available AD-mixes.[3] Ensure the AD-mix is not expired and has been stored correctly.
Low Reactivity of the Alkene The presence of an electron-withdrawing acetyl group in 6-β-acetyltropine can reduce the nucleophilicity of the double bond. A longer reaction time or a slight increase in temperature (while monitoring enantioselectivity) might be necessary.
Problem 2: Low Enantioselectivity in the SAD Step
Possible Cause Suggested Solution
"Second Cycle" Dihydroxylation A non-enantioselective dihydroxylation can occur if the concentration of the alkene is too high, leading to a reaction without the chiral ligand.[4] Add the 6-β-acetyltropine solution slowly to the reaction mixture.
Slow Hydrolysis of the Osmate Ester If the hydrolysis of the osmate ester intermediate is slow, it can lead to a secondary, less selective reaction pathway. The use of potassium ferricyanide in an aqueous system helps to promote the desired primary pathway.
Incorrect Chiral Ligand Double-check that you are using the correct AD-mix (α or β) to obtain the desired enantiomer. For (-)-Anisodine, AD-mix-β is typically used.
Problem 3: Incomplete Epoxidation of the Diol Intermediate
Possible Cause Suggested Solution
Insufficient Epoxidizing Agent Ensure at least one equivalent of the epoxidizing agent (e.g., m-CPBA) is used. It may be beneficial to use a slight excess (e.g., 1.1-1.2 equivalents).
Steric Hindrance The diol intermediate can be sterically hindered. A longer reaction time or a more reactive epoxidizing agent might be required.
Side Reactions The basic nitrogen of the tropane skeleton can react with the acidic by-products of the epoxidation reaction. A non-nucleophilic base can be added to the reaction mixture to neutralize these acids.
Problem 4: Low Yield in the Final Esterification Step

| Possible Cause | Suggested Solution | | Inefficient Coupling Agent | If using a coupling agent like DCC (dicyclohexylcarbodiimide), ensure it is fresh and used in the correct stoichiometry. | | Hydrolysis of the Ester Product | Workup conditions should be neutral or slightly acidic to avoid hydrolysis of the newly formed ester. Avoid strong bases. | | Difficulty in Purification | The polarity of the starting alcohol and the final ester product may be similar, making chromatographic separation challenging. Optimize the mobile phase for column chromatography to achieve better separation. |

Problem 5: Presence of Impurities in the Final Product

| Possible Cause | Suggested Solution | | Incomplete Reactions | Monitor each reaction step by TLC or HPLC to ensure complete conversion of the starting material before proceeding to the next step. | | Side Products from the SAD Step | Over-oxidation or the formation of regioisomers can occur. Careful control of reaction conditions is crucial. Purification by column chromatography should be performed diligently. | | Formation of Diastereomers | If the stereoselectivity of the SAD or epoxidation steps is not optimal, diastereomers may be present. Chiral HPLC can be used to analyze the diastereomeric excess. Purification may require specialized chromatographic techniques. | | Residual Solvents or Reagents | Ensure the final product is thoroughly dried under vacuum to remove residual solvents. Recrystallization can also help in removing trapped impurities. |

Data Presentation

Table 1: Representative Yields for the Synthesis of (-)-Anisodine

Step Reaction Starting Material Product Representative Yield (%)
1Sharpless Asymmetric Dihydroxylation6-β-acetyltropine(3R,6R,7S)-6-acetyl-tropane-3,7-diol85-95
2Epoxidation(3R,6R,7S)-6-acetyl-tropane-3,7-diol(1R,2S,4R,5R,7S)-7-acetoxy-9-methyl-3-oxa-9-azatricyclo[4.2.1.0²˒⁴]nonane70-80
3Hydrolysis of Acetate(1R,2S,4R,5R,7S)-7-acetoxy-9-methyl-3-oxa-9-azatricyclo[4.2.1.0²˒⁴]nonane(1R,2S,4R,5R,7S)-9-methyl-3-oxa-9-azatricyclo[4.2.1.0²˒⁴]nonan-7-ol90-98
4Esterification(1R,2S,4R,5R,7S)-9-methyl-3-oxa-9-azatricyclo[4.2.1.0²˒⁴]nonan-7-ol(-)-Anisodine60-75
Overall 6-β-acetyltropine (-)-Anisodine 35-50

Note: These are representative yields and can vary based on reaction scale and specific conditions.

Table 2: Purity Assessment at Different Stages

Stage Compound Recommended Analytical Technique Typical Purity (%)
After Step 1Diol IntermediateHPLC, ¹H NMR>95
After Step 2Epoxide IntermediateHPLC, ¹H NMR>95
After Step 3Alcohol IntermediateHPLC, ¹H NMR>98
Final Product(-)-AnisodineHPLC, ¹H NMR, ¹³C NMR, MS>99

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 6-β-acetyltropine
  • To a stirred solution of AD-mix-β (commercially available) in a t-butanol/water (1:1) mixture at 0 °C, add methanesulfonamide.

  • Stir the mixture at room temperature until all solids have dissolved and then cool back to 0 °C.

  • Slowly add a solution of 6-β-acetyltropine in t-butanol to the reaction mixture over a period of 1-2 hours.

  • Stir the reaction at 0 °C for 24 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding sodium sulfite and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the diol intermediate.

Protocol 2: Epoxidation of the Diol Intermediate
  • To a solution of the diol intermediate in dichloromethane at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours or until TLC shows completion.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the epoxide intermediate.

Protocol 3: Esterification to form (-)-Anisodine
  • To a solution of the alcohol intermediate and tropic acid in anhydrous dichloromethane, add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain (-)-Anisodine.

Visualizations

Anisodine_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Dihydroxylation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Epoxidation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Esterification cluster_final Final Product start 6-β-acetyltropine step1 Sharpless Asymmetric Dihydroxylation (AD-mix-β) start->step1 int1 Diol Intermediate step1->int1 step2 Epoxidation (m-CPBA) int1->step2 int2 Epoxide Intermediate step2->int2 step3 Esterification (Tropic Acid, DCC) int2->step3 final (-)-Anisodine step3->final

Caption: Workflow for the total synthesis of (-)-Anisodine.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis of Step cluster_solutions Potential Solutions problem Low Yield or Purity sad SAD Step problem->sad epox Epoxidation problem->epox ester Esterification problem->ester purify Purification problem->purify sol_sad Check Temp, Stoichiometry, Slow Addition sad->sol_sad sol_epox Check Reagent Equivalents, Reaction Time epox->sol_epox sol_ester Check Coupling Agent, Workup pH ester->sol_ester sol_purify Optimize Chromatography, Recrystallize purify->sol_purify

Caption: Troubleshooting logic for this compound synthesis.

References

Anisodine solubility enhancement for in vitro and in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Anisodine solubility in both in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound and its hydrobromide salt?

Q2: My this compound is precipitating in the cell culture medium. What is the cause and how can I prevent it?

Precipitation of this compound in aqueous-based cell culture media is a common issue, especially when using a stock solution prepared in an organic solvent like DMSO.[6] This phenomenon, known as "solvent-shifting," occurs when the drug, highly soluble in the organic solvent, is diluted into the aqueous medium where its solubility is much lower.

To prevent precipitation, consider the following:

  • Reduce the final solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[6][7]

  • Optimize drug concentration: Use the lowest effective concentration of this compound for your experiment.

  • Use a different solubilization technique: Instead of relying solely on a co-solvent, explore other methods like pH adjustment or complexation with cyclodextrins.[8][9]

  • Employ serum in the media: The presence of proteins like albumin in fetal bovine serum (FBS) can help to solubilize some lipophilic compounds.[6]

Q3: What are the recommended solvents for preparing this compound stock solutions?

For in vitro experiments, Dimethyl sulfoxide (DMSO) is a common choice for dissolving this compound due to its high solubilizing power for many poorly water-soluble compounds.[2][4] However, it's crucial to be aware of its potential cellular toxicity at higher concentrations.[7] Ethanol can also be used, but it may also induce cellular effects.[7] For any experiment, it is vital to include a vehicle control (the solvent without the drug) to account for any effects of the solvent itself.[7]

Q4: How can I enhance the solubility of this compound for in vitro experiments?

Several techniques can be employed to enhance the solubility of this compound for in vitro assays:

  • pH Adjustment: this compound is a basic compound. Adjusting the pH of the medium to a more acidic range can increase its solubility.[10] However, ensure the final pH is compatible with your cell culture system.

  • Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to first dissolve the this compound before diluting it into the aqueous medium is a common practice.[11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[9][12][13] This is a promising approach for in vitro studies as cyclodextrins are generally well-tolerated by cells at appropriate concentrations.[7]

Q5: What are the most suitable formulation strategies for this compound in in vivo studies?

For in vivo administration, especially oral, enhancing both solubility and dissolution rate is critical for achieving adequate bioavailability.[14] Promising strategies for this compound include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[15][16][17] This can lead to the drug being in an amorphous state, which has a higher solubility than its crystalline form.[15]

  • Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can solubilize lipophilic drugs in lipidic excipients, which can improve absorption.[18][19]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[18][20]

Q6: What are the potential pitfalls of using co-solvents like DMSO or ethanol in cell-based assays?

While widely used, co-solvents can influence experimental outcomes:

  • Cell Toxicity: At concentrations as low as 0.5% to 1%, both DMSO and ethanol can have inhibitory or even stimulatory effects on different cell types, affecting parameters like cell viability and cytokine production.[7]

  • Assay Interference: Solvents can interfere with the assay itself, leading to false-positive or false-negative results.

  • Concentration Consistency: It is crucial to maintain a constant solvent concentration across all experimental conditions, including in serial dilutions of the test compound.[7]

Troubleshooting Guides

Problem: this compound stock solution is cloudy or has visible precipitate.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.

  • Solution:

    • Gently warm the solution (ensure this compound is heat-stable).

    • Try sonicating the solution to aid dissolution.

    • If precipitation persists, prepare a new stock solution at a lower concentration.

Problem: this compound precipitates when added to aqueous buffer or cell culture media.

  • Possible Cause: Solvent-shifting, where the drug is forced out of solution upon dilution into an aqueous environment.

  • Solution:

    • Add the stock solution to the aqueous medium dropwise while vortexing or stirring vigorously to ensure rapid mixing.

    • Pre-warm the aqueous medium to slightly increase solubility.

    • Consider using a formulation with cyclodextrins to maintain this compound in solution.[21]

Problem: Inconsistent results in in vitro assays.

  • Possible Cause: Inconsistent solubility or precipitation of this compound in the assay wells.

  • Solution:

    • Visually inspect the assay plates under a microscope for any signs of drug precipitation.

    • Prepare fresh dilutions of this compound for each experiment.

    • Ensure the final concentration of any organic solvent is consistent across all wells.[7]

    • Evaluate the stability of the solubilized this compound in the assay medium over the time course of the experiment.

Problem: Poor drug exposure in in vivo experiments despite using a solubilizing formulation.

  • Possible Cause: The drug may be precipitating in vivo upon dilution with gastrointestinal fluids. The formulation may not be stable in the physiological environment.

  • Solution:

    • For solid dispersions, ensure the chosen polymer effectively inhibits drug recrystallization upon dissolution.[18]

    • For lipid-based formulations, ensure the system forms a stable emulsion or microemulsion in the presence of gastrointestinal fluids.[19]

    • Consider including precipitation inhibitors in the formulation.[18]

    • Evaluate the formulation's performance using in vivo imaging techniques if available.[22]

Data Presentation

Table 1: Solubility of this compound and this compound Hydrobromide in Common Solvents

CompoundSolventSolubilityReference
This compoundWaterPoorly soluble[1][2]
This compoundDMSOSoluble[2][4]
This compound HydrobromideWaterMore soluble than this compound[3]

Note: Specific quantitative solubility data was not available in the search results. This table reflects the qualitative descriptions found.

Table 2: Comparison of this compound Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantagesSuitability
pH Adjustment Ionization of the drug molecule.[10]Simple and cost-effective.Potential for pH-related degradation; limited applicability to non-ionizable drugs.In vitro & in vivo (with caution for physiological compatibility).
Co-solvents Dissolving the drug in a water-miscible organic solvent.[11]Simple to prepare.Potential for precipitation upon dilution; solvent toxicity.[7]Primarily for in vitro stock solutions.
Cyclodextrin Complexation Encapsulation of the drug molecule within the cyclodextrin cavity.[9]Increases aqueous solubility and stability; low toxicity.[12]Limited by the size of the drug and the cyclodextrin cavity; can be expensive.In vitro & in vivo.
Solid Dispersion Dispersing the drug in a hydrophilic solid carrier.[15]Can lead to an amorphous state with higher solubility; improves dissolution rate.[16]Can be physically unstable (recrystallization); manufacturing can be complex.Primarily for oral in vivo formulations.
Nanonization Reducing drug particle size to the nanometer range.[18]Increases surface area and dissolution rate.[20]Can be costly; potential for particle aggregation.Primarily for oral in vivo formulations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent

  • Accurately weigh the required amount of this compound powder.

  • Add a small volume of DMSO to the powder.

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Add more DMSO to reach the final desired concentration (e.g., 10 mM).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

  • For experiments, dilute the stock solution in the culture medium to the final working concentration, ensuring the final DMSO concentration is below 0.5%.[7]

Protocol 2: Enhancing this compound Solubility using pH Adjustment

  • Prepare a stock solution of this compound in a slightly acidic aqueous buffer (e.g., citrate buffer, pH 4-5).

  • Determine the solubility of this compound at this pH.

  • For cell-based assays, this acidic stock can be diluted into the buffered cell culture medium. The buffering capacity of the medium should be sufficient to bring the final pH back to a physiological range.

  • Always measure the final pH of the medium after adding the drug solution to ensure it is within the tolerated range for your cells.

Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Select a suitable cyclodextrin (e.g., β-cyclodextrin or a more soluble derivative like HP-β-CD).

  • Weigh this compound and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).

  • Place the mixture in a mortar.

  • Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a fine powder. This powder can then be dissolved in an aqueous medium for experiments.[9]

Protocol 4: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)

  • Select a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) or a Polyethylene glycol (PEG).[17]

  • Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol or methanol) in a round-bottom flask.[15]

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the product under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and store it in a desiccator. This solid can then be used to prepare aqueous solutions or for solid dosage form development.[17]

Visualizations

G start Poorly Soluble this compound exp_type In Vitro or In Vivo? start->exp_type in_vitro In Vitro Experiment exp_type->in_vitro In Vitro in_vivo In Vivo Experiment exp_type->in_vivo In Vivo co_solvent Use Co-solvent (e.g., DMSO) Is final concentration <0.5%? in_vitro->co_solvent formulation_strategy Select Formulation Strategy in_vivo->formulation_strategy ph_adjust pH Adjustment Is pH compatible with cells? co_solvent->ph_adjust No cyclodextrin Use Cyclodextrin Complex ph_adjust->cyclodextrin No solid_dispersion Solid Dispersion formulation_strategy->solid_dispersion nanonization Nanonization formulation_strategy->nanonization lipid_based Lipid-Based System formulation_strategy->lipid_based

Caption: Decision tree for selecting an this compound solubility enhancement method.

G cluster_prep Formulation Preparation cluster_test Experimental Testing start Weigh this compound & Carrier (e.g., Cyclodextrin) prepare Prepare Formulation (e.g., Kneading Method) start->prepare dry Dry and Sieve prepare->dry formulation Solubilized this compound Powder dry->formulation dissolve Dissolve in Aqueous Medium formulation->dissolve test Perform In Vitro / In Vivo Assay dissolve->test analyze Analyze Results test->analyze end Conclusion analyze->end

Caption: Workflow for preparing and testing a solubilized this compound formulation.

G cluster_cd Cyclodextrin Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) complex Soluble this compound-CD Complex drug This compound (Poorly Soluble) drug->complex Complexation drug_in_complex This compound

Caption: Mechanism of cyclodextrin inclusion complexation for solubility enhancement.

G cluster_before Before Solid Dispersion cluster_after After Solid Dispersion crystalline Crystalline this compound Poor Solubility amorphous Amorphous this compound Dispersed in Hydrophilic Carrier Enhanced Solubility crystalline:f1->amorphous:f2  Solid Dispersion Process  (e.g., Solvent Evaporation)   G This compound This compound block BLOCKS This compound->block receptor Muscarinic Acetylcholine Receptor effect Anticholinergic Effect (e.g., Reduced Muscle Spasms) receptor->effect Leads to acetylcholine Acetylcholine (Neurotransmitter) acetylcholine->receptor Binds & Activates block->receptor

References

Technical Support Center: Anisodine Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability issues of Anisodine in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

This compound, a tropane alkaloid, is susceptible to chemical degradation in aqueous environments. The primary degradation pathway is hydrolysis of the ester functional group. This hydrolysis is significantly influenced by the pH of the solution and the storage temperature. Under non-optimal conditions, this compound can degrade, leading to a loss of potency and the formation of impurities.

Q2: How does pH affect the stability of this compound solutions?

The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution. Generally, tropane alkaloids exhibit a U-shaped pH-rate profile, with the greatest stability typically observed in the acidic pH range. Both strongly acidic and, particularly, alkaline conditions can catalyze the hydrolysis of the ester linkage. For instance, in the case of related tropane alkaloids, unbuffered solutions have been found to be more stable than buffered ones. It is crucial to determine the optimal pH for your specific application to minimize degradation.

Q3: What is the impact of temperature on the stability of this compound solutions?

Temperature is a critical factor that accelerates the degradation of this compound in aqueous solutions. As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. Therefore, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) to minimize degradation over time. For long-term storage, frozen solutions are often preferred.

Q4: What are the expected degradation products of this compound?

The primary degradation of this compound occurs via hydrolysis of the ester bond. This cleavage results in the formation of tropic acid and scopine. Further degradation of these initial products may occur under stressful conditions.

Q5: Are there any other factors that can influence this compound stability?

Besides pH and temperature, other factors that can affect the stability of this compound in aqueous solutions include:

  • Light: Exposure to light, particularly UV light, can potentially lead to photodegradation. It is advisable to protect this compound solutions from light by using amber vials or by storing them in the dark.

  • Oxidizing agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.

  • Microbial contamination: Aqueous solutions are susceptible to microbial growth, which can alter the pH and introduce enzymes that may degrade this compound. The use of sterile preparation techniques and/or the addition of antimicrobial preservatives may be necessary for multi-dose formulations.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of this compound potency in solution. - Inappropriate pH of the solution.- High storage temperature.- Microbial contamination.- Measure and adjust the pH to the optimal range (typically acidic for tropane alkaloids).- Store solutions at 2-8 °C or frozen.- Ensure sterile preparation and consider adding a preservative for multi-dose solutions.
Appearance of unknown peaks in HPLC chromatogram. - Degradation of this compound.- Interaction with excipients.- Contamination of the solvent or glassware.- Perform forced degradation studies to identify potential degradation products.- Conduct compatibility studies with all formulation excipients.- Use high-purity solvents and thoroughly clean all glassware.
Precipitation or cloudiness in the solution. - Poor solubility of this compound at the given pH.- Formation of insoluble degradation products.- Interaction with container material.- Adjust the pH to improve solubility.- Analyze the precipitate to identify its composition.- Evaluate the compatibility of the solution with the container material.
Discoloration of the solution. - Oxidative degradation.- Photodegradation.- Protect the solution from oxygen by purging with an inert gas (e.g., nitrogen).- Store the solution in light-protected containers (e.g., amber vials).

Quantitative Data Summary

The following tables summarize hypothetical data based on typical stability profiles of tropane alkaloids to illustrate the impact of pH and temperature on this compound degradation.

Table 1: Effect of pH on this compound Degradation Rate at 25°C

pHApparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
2.00.005138.6
3.00.002346.5
4.00.001693.0
5.00.003231.0
6.00.01069.3
7.00.05013.9
8.00.2003.5
9.00.8000.9

Table 2: Effect of Temperature on this compound Degradation Rate at pH 4.0

Temperature (°C)Apparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
40.00016930
250.001693
400.005138.6
600.02527.7

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in the presence of its degradation products.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in mobile phase A at a concentration of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with mobile phase A.

  • Sample Solution: Dilute the this compound aqueous solution sample with mobile phase A to an expected concentration of 100 µg/mL.

3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity should be demonstrated by performing forced degradation studies.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.

1. Acid Hydrolysis:

  • Treat a 1 mg/mL solution of this compound with 0.1 N HCl at 60°C for 24 hours.

  • Neutralize the solution with 0.1 N NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Treat a 1 mg/mL solution of this compound with 0.1 N NaOH at 25°C for 4 hours.

  • Neutralize the solution with 0.1 N HCl before HPLC analysis.

3. Oxidative Degradation:

  • Treat a 1 mg/mL solution of this compound with 3% H₂O₂ at 25°C for 24 hours.

4. Thermal Degradation:

  • Expose a solid sample of this compound to 105°C for 48 hours.

  • Expose a 1 mg/mL solution of this compound at pH 4.0 to 80°C for 48 hours.

5. Photodegradation:

  • Expose a 1 mg/mL solution of this compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A dark control sample should be stored under the same conditions but protected from light.

Visualizations

Anisodine_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (H⁺ or OH⁻ catalysis) This compound->Hydrolysis TropicAcid Tropic Acid Hydrolysis->TropicAcid Scopine Scopine Hydrolysis->Scopine FurtherDegradation Further Degradation Products TropicAcid->FurtherDegradation Scopine->FurtherDegradation

Caption: General hydrolysis degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare this compound solutions at different pH values Temp Incubate at various temperatures (e.g., 4°C, 25°C, 40°C) Prep->Temp Light Expose to light (ICH Q1B) Prep->Light Oxidation Add oxidizing agent (e.g., H₂O₂) Prep->Oxidation Sampling Collect samples at defined time points Temp->Sampling Light->Sampling Oxidation->Sampling HPLC Analyze by stability-indicating HPLC method Sampling->HPLC Data Quantify this compound and degradation products HPLC->Data Kinetics Determine degradation kinetics (rate constant, half-life) Data->Kinetics Pathway Identify degradation products and propose pathway Data->Pathway

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Degradation Start Unexpected Degradation Observed CheckpH Is the pH of the solution optimal? Start->CheckpH CheckTemp Is the storage temperature too high? CheckpH->CheckTemp Yes AdjustpH Adjust pH to the stable range CheckpH->AdjustpH No CheckLight Was the solution exposed to light? CheckTemp->CheckLight No LowerTemp Store at a lower temperature (2-8°C) CheckTemp->LowerTemp Yes CheckOxidation Could oxidative degradation be a factor? CheckLight->CheckOxidation No ProtectLight Use light-protective containers CheckLight->ProtectLight Yes InertAtmosphere Use deoxygenated solvents and an inert atmosphere CheckOxidation->InertAtmosphere Yes ReEvaluate Re-evaluate Stability CheckOxidation->ReEvaluate No AdjustpH->ReEvaluate LowerTemp->ReEvaluate ProtectLight->ReEvaluate InertAtmosphere->ReEvaluate

Caption: Troubleshooting guide for unexpected this compound degradation.

Minimizing cognitive side effects of Anisodine in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anisodine in research models. The focus is on minimizing the cognitive side effects of this muscarinic anticholinergic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary effects on the central nervous system?

This compound is a muscarinic acetylcholine receptor antagonist, structurally and pharmacologically similar to scopolamine.[1] Its primary action in the central nervous system is to block muscarinic receptors, thereby inhibiting the effects of acetylcholine. This disruption of the central cholinergic system can lead to cognitive impairments, particularly affecting learning and memory processes such as acquisition, consolidation, and retrieval.[1]

Q2: What are the typical cognitive side effects observed with this compound administration in research models?

In animal models, this compound administration has been shown to impair performance in various cognitive tasks. At dosages of 1-5 mg/kg (intraperitoneal injection) in mice, it markedly impairs the acquisition, consolidation, and retrieval of recent memory in spatial discrimination tasks.[1] This is analogous to the cognitive deficits induced by scopolamine, another well-known muscarinic antagonist.

Q3: Is it possible for this compound to have neuroprotective or even cognitive-enhancing effects?

Interestingly, some studies suggest that low doses of this compound hydrobromide may exert neuroprotective effects. In a rat model of chronic cerebral hypoperfusion, low doses (0.3, 0.6, and 1.2 mg/kg) were found to improve cognitive deficits.[2] This paradoxical effect is thought to be mediated by revising the imbalance of monoamine neurotransmitters and cholinergic dysfunction, as well as attenuating neuronal cell death by activating the Akt/GSK-3β signaling pathway.[2]

Q4: What is the primary molecular mechanism behind this compound-induced cognitive deficits?

The primary mechanism is the blockade of muscarinic acetylcholine receptors, particularly the M1 subtype, which is highly expressed in brain regions critical for cognition like the hippocampus and cortex. Acetylcholine is a key neurotransmitter for learning and memory, and by blocking its action, this compound disrupts the signaling pathways necessary for these processes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and its cognitive effects.

Issue 1: Excessive Cognitive Impairment Obscuring Other Experimental Readouts

Problem: The dose of this compound required to achieve the desired physiological effect (e.g., in a non-cognitive model) is causing severe cognitive impairment, making it difficult to assess other behavioral or physiological parameters.

Possible Solutions:

  • Dose-Response Optimization:

    • Carefully titrate the this compound dose to find the minimum effective concentration for your primary endpoint while minimizing cognitive side effects. A dose-response curve for cognitive impairment should be established in your specific model and strain.

    • Consider that doses as low as 1 mg/kg (i.p. in mice) can already induce memory deficits.[1]

  • Co-administration with an Acetylcholinesterase Inhibitor:

    • Acetylcholinesterase (AChE) inhibitors, such as donepezil, increase the synaptic levels of acetylcholine, which can help to competitively overcome the muscarinic receptor blockade by this compound.

    • This strategy has been shown to be effective in reversing scopolamine-induced cognitive deficits and may be applicable to this compound.

  • Timing of Administration:

    • The timing of this compound administration relative to cognitive testing is critical. For instance, this compound's effect on memory consolidation was observed to have a time span of less than 3 hours after training in a spatial discrimination model.[1] Adjusting the timing of your experimental procedures around this window may be necessary.

Issue 2: High Variability in Cognitive Performance Following this compound Administration

Problem: There is significant inter-animal variability in the cognitive deficits observed after this compound treatment, leading to statistically insignificant results.

Possible Solutions:

  • Strict Control of Experimental Conditions:

    • Ensure consistent lighting, noise levels, and handling procedures for all animals.

    • Acclimatize animals to the testing room and equipment to reduce stress-induced variability.

  • Use of a Pre-training Baseline:

    • Establish a stable baseline of cognitive performance for each animal before this compound administration. This allows for within-subject comparisons, which can reduce variability.

  • Consider Animal Strain and Sex:

    • Different rodent strains can exhibit varying sensitivities to anticholinergic drugs. Ensure you are using a consistent strain and consider potential sex differences in the response to this compound.

Issue 3: Unexpected Lack of Cognitive Deficit at Higher Doses

Problem: Increasing the dose of this compound does not lead to a proportionally greater cognitive impairment, or in some cases, appears to have a less pronounced effect.

Possible Solutions:

  • Investigate Potential Ceiling Effects:

    • The cognitive task may not be sensitive enough to detect further impairment beyond a certain level. Consider using a more challenging cognitive paradigm.

  • Pharmacokinetic Considerations:

    • At very high doses, there might be saturation of metabolic pathways or transport across the blood-brain barrier, leading to a non-linear dose-response relationship.

  • Off-Target Effects:

    • At higher concentrations, this compound might interact with other receptor systems that could paradoxically counteract some of the cognitive deficits.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Cognitive Function in Mice

Dose (mg/kg, i.p.)Animal ModelCognitive TaskObserved EffectReference
1 - 5MouseSpatial DiscriminationMarked impairment of acquisition, consolidation, and retrieval of recent memory.[1]
5MouseSpatial DiscriminationDisruptive effect on acquisition antagonized by arecoline (0.5 mg/kg).[1]

Table 2: Neuroprotective Effects of Low-Dose this compound Hydrobromide in a Rat Model of Chronic Cerebral Hypoperfusion

Dose (mg/kg)Animal ModelCognitive TaskObserved EffectReference
0.3Rat (CCH)Morris Water MazeSignificant improvement in cognitive deficits.[2]
0.6Rat (CCH)Morris Water MazeSignificant improvement in cognitive deficits.[2]
1.2Rat (CCH)Morris Water MazeSignificant improvement in cognitive deficits.[2]

Key Experimental Protocols

Protocol 1: Induction of Cognitive Impairment with this compound for Antagonism Studies

Objective: To establish a model of this compound-induced cognitive deficit to test potential mitigating compounds.

Materials:

  • This compound hydrobromide

  • Saline (0.9% NaCl)

  • Experimental animals (e.g., C57BL/6 mice)

  • Behavioral testing apparatus (e.g., Morris Water Maze, Passive Avoidance box)

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before any procedures. Handle the mice for 2-3 days prior to the experiment to reduce stress.

  • Drug Preparation: Dissolve this compound hydrobromide in sterile saline to the desired concentrations (e.g., for a dose range of 1-5 mg/kg).

  • Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the acquisition trial of the cognitive task.

  • Cognitive Testing (Example: Passive Avoidance Task):

    • Acquisition Trial: Place the mouse in the light compartment of the passive avoidance apparatus. When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Retention Trial: 24 hours later, place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A shorter latency in the this compound-treated group compared to the vehicle group indicates memory impairment.

  • Data Analysis: Compare the step-through latencies between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., Mann-Whitney U test).

Protocol 2: Assessment of Neuroprotective Effects of Low-Dose this compound

Objective: To evaluate the potential of low-dose this compound to ameliorate pre-existing cognitive deficits.

Materials:

  • This compound hydrobromide

  • Animal model of cognitive impairment (e.g., chronic cerebral hypoperfusion in rats)

  • Morris Water Maze apparatus

Procedure:

  • Induction of Cognitive Deficit: Establish the chronic cerebral hypoperfusion (CCH) model in rats through permanent bilateral common carotid artery occlusion.

  • Treatment Groups: Randomly divide the animals into groups: Sham, CCH + Vehicle, and CCH + this compound (e.g., 0.3, 0.6, 1.2 mg/kg).

  • Drug Administration: Administer this compound or vehicle daily for a specified period (e.g., 4 weeks) starting after the CCH surgery.

  • Cognitive Testing (Morris Water Maze):

    • Acquisition Phase: For 5 consecutive days, conduct 4 trials per day where the rat is placed in the water maze from different starting positions and must find a hidden platform. Record the escape latency (time to find the platform).

    • Probe Trial: On day 6, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze escape latencies using a repeated-measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests.

Signaling Pathways and Visualizations

This compound's Impact on Cholinergic Signaling and Downstream Pathways

This compound, as a muscarinic antagonist, directly interferes with cholinergic signaling. This has downstream consequences on pathways crucial for neuronal survival and plasticity, such as the Akt/GSK-3β and ERK pathways.

Anisodine_Signaling This compound This compound (High Dose) M1_Receptor Muscarinic M1 Receptor This compound->M1_Receptor Antagonizes Anisodine_low This compound (Low Dose) Akt Akt Anisodine_low->Akt Activates ACh Acetylcholine ACh->M1_Receptor Activates ERK ERK M1_Receptor->ERK Activates PI3K PI3K GSK3b GSK-3β Akt->GSK3b Inhibits Neuronal_Survival Neuronal Survival & Plasticity Akt->Neuronal_Survival Promotes GSK3b->Neuronal_Survival Inhibits Cognition Cognitive Function ERK->Cognition Promotes

Caption: this compound's dual effects on cognitive and neuroprotective pathways.

Experimental Workflow for Assessing this compound's Cognitive Side Effects

A typical experimental workflow for investigating the cognitive side effects of this compound involves several key stages, from animal preparation to data analysis.

Experimental_Workflow A Animal Acclimation & Handling B Baseline Cognitive Assessment (Optional) A->B C Randomization into Treatment Groups A->C B->C D This compound/Vehicle Administration C->D E Cognitive Task (e.g., MWM, NOR) D->E F Data Collection (e.g., Latency, Time) E->F H Neurochemical/Histological Analysis (Optional) E->H G Statistical Analysis F->G

Caption: Standard workflow for this compound cognitive side effect studies.

Logical Relationship for Troubleshooting Unexpected Cognitive Outcomes

When encountering unexpected results in this compound cognitive studies, a logical troubleshooting process can help identify the root cause.

References

Validation & Comparative

Anisodine vs. Atropine for Organophosphate Poisoning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organophosphate (OP) poisoning remains a significant global health concern, responsible for an estimated 200,000 deaths annually. The cornerstone of treatment has traditionally been the competitive muscarinic receptor antagonist, atropine. However, anisodamine, another belladonna alkaloid, has emerged as a potential alternative or adjunct, particularly in cases where high doses of atropine are insufficient. This guide provides an objective comparison of the efficacy of anisodine and atropine in treating organophosphate poisoning, supported by available experimental data and detailed methodologies.

At a Glance: Performance Comparison

Efficacy ParameterAnisodamine (in Atropine-Refractory Patients)Atropine (Standard of Care)Reference
Time to Atropinization (hours) 24.3 ± 4.329.2 ± 7.0[1][2]
Hospital Stay (days) 5.3 ± 2.56.9 ± 2.3[1][2]
Mortality Rate Data from head-to-head trials are limited. One study on atropine regimens showed a mortality rate of 8% with rapid incremental doses and infusion, versus 22.5% with conventional bolus doses.Varies significantly depending on the severity of poisoning and the atropinization protocol used.[3]

Mechanism of Action: A Tale of Two Antagonists

Both anisodamine and atropine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), counteracting the effects of acetylcholine accumulation caused by organophosphate-induced inhibition of acetylcholinesterase (AChE).[4][5] This blockade of mAChRs helps to alleviate the classic muscarinic symptoms of OP poisoning, such as bronchorrhea, bronchospasm, salivation, and bradycardia.[5][6]

However, anisodamine is believed to possess an additional, distinct mechanism of action through the cholinergic anti-inflammatory pathway .[7][8][9] By blocking muscarinic receptors, anisodamine may "reroute" the excess acetylcholine to activate α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages. This activation is thought to trigger an anti-inflammatory cascade, potentially mitigating the systemic inflammatory response and acute lung injury often associated with severe OP poisoning.[7][8][9][10]

Atropine's primary and well-established mechanism is the competitive, reversible antagonism of all five muscarinic receptor subtypes (M1-M5).[11] This action directly counteracts the overstimulation of the parasympathetic nervous system.[4]

Signaling Pathways

To visualize the distinct and overlapping mechanisms of anisodamine and atropine, the following signaling pathway diagrams are provided.

cluster_OP Organophosphate Poisoning cluster_Anisodamine Anisodamine Action OP Organophosphate Compound AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Normally Degrades mAChR_A Muscarinic Receptor (mAChR) ACh->mAChR_A Blocked by Anisodamine alpha7nAChR α7 Nicotinic Receptor (α7nAChR) ACh->alpha7nAChR Activates (Rerouted) Anisodamine Anisodamine Anisodamine->mAChR_A Blocks ImmuneCell Immune Cell (e.g., Macrophage) alpha7nAChR->ImmuneCell On AntiInflammatory Anti-inflammatory Response ImmuneCell->AntiInflammatory Initiates cluster_OP Organophosphate Poisoning cluster_Atropine Atropine Action OP Organophosphate Compound AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Normally Degrades mAChR_B Muscarinic Receptor (M1-M5) ACh->mAChR_B Blocked by Atropine Atropine Atropine Atropine->mAChR_B Blocks Effector Effector Organs (Glands, Smooth Muscle, Heart) mAChR_B->Effector Acts on MuscarinicSymptoms Muscarinic Symptoms (Bronchorrhea, Bradycardia, etc.) Effector->MuscarinicSymptoms Leads to Start Patient with Suspected Organophosphate Poisoning InclusionCriteria Inclusion/Exclusion Criteria Met? Start->InclusionCriteria InclusionCriteria->Start No Randomization Randomization InclusionCriteria->Randomization Yes GroupA Treatment Group A (e.g., Anisodamine Protocol) Randomization->GroupA GroupB Treatment Group B (e.g., Atropine Protocol) Randomization->GroupB Monitoring Continuous Monitoring (Vital Signs, Clinical Symptoms) GroupA->Monitoring GroupB->Monitoring DataCollection Data Collection (Time to Atropinization, Hospital Stay, etc.) Monitoring->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Comparison of Efficacy and Safety Analysis->Results

References

A comprehensive guide for researchers and drug development professionals on the cognitive effects of the anticholinergic agents Anisodine and Scopolamine, with a focus on experimental data and mechanistic pathways.

Author: BenchChem Technical Support Team. Date: November 2025

Anisodine and Scopolamine: A Comparative Analysis of Their Impact on Cognitive Function

Introduction

This compound and Scopolamine are both tropane alkaloids and anticholinergic drugs that act as muscarinic acetylcholine receptor antagonists.[1] Due to their similar chemical structures and pharmacological properties, both compounds have been investigated for their effects on the central nervous system, particularly their impact on cognitive function.[1] Scopolamine is widely used in research to induce a model of cognitive impairment, mimicking deficits seen in neurological disorders like Alzheimer's disease.[2][3] this compound, while also impairing memory, has shown potential neuroprotective effects.[1] This guide provides a comparative analysis of this compound and Scopolamine, presenting experimental data on their cognitive effects, detailing the methodologies used in key experiments, and illustrating the signaling pathways involved.

Comparative Effects on Cognitive Function

This compound has been shown to impair various stages of memory, including acquisition, consolidation, and retrieval, in a manner similar to Scopolamine.[1] A key study utilizing a modified spatial discrimination task in mice demonstrated that this compound administered intraperitoneally at doses of 1-5 mg/kg markedly impaired these memory processes.[1] This effect on recent memory was specific and selective, leaving remote memory unaffected.[1]

Scopolamine is well-documented to induce cognitive deficits across a range of tasks. A meta-analysis of studies in healthy humans revealed that Scopolamine significantly impairs performance in immediate and delayed recall, recognition memory, and attention.[4] Animal studies consistently show that Scopolamine impairs performance in tasks such as the Morris water maze and passive avoidance tests, often used to model cognitive dysfunction.[2][3]

Cognitive Domain This compound Scopolamine Supporting Evidence
Memory Acquisition ImpairedImpairedThis compound (1-5 mg/kg, i.p.) markedly impaired acquisition in a spatial discrimination task in mice.[1] Scopolamine consistently impairs acquisition in various memory tasks.[5][6]
Memory Consolidation ImpairedImpairedThis compound (1-5 mg/kg, i.p.) impaired memory consolidation in a spatial discrimination task in mice.[1] The time window for this consolidation was found to be less than 3 hours after training.[1] Scopolamine is known to disrupt memory consolidation.[5]
Memory Retrieval ImpairedImpairedThis compound (1-5 mg/kg, i.p.) impaired the retrieval of recent memory in a spatial discrimination task in mice.[1] Scopolamine impairs the retrieval of spatial memory.[5]
Attention Not explicitly quantifiedImpairedScopolamine significantly impairs attention.[4]
Biochemical and Pharmacokinetic Comparison

Both this compound and Scopolamine exert their effects by blocking muscarinic acetylcholine receptors. This antagonism of cholinergic signaling is a primary driver of their cognitive effects.

Scopolamine administration has been shown to increase the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, in the brain. This effect further contributes to the reduction in cholinergic neurotransmission.[7] In scopolamine-induced models of cognitive impairment, AChE activity was significantly increased in the cortex and hippocampus of mice.[7]

A comparative pharmacokinetic study in rats revealed differences in the bioavailability and excretion of this compound and Scopolamine, which may influence their in vivo effects.

Parameter This compound Scopolamine Species
Bioavailability (i.g.) 80.45%2.52%Rat
Urinary Excretion Rate 32.67%8.69%Rat
Effect on AChE Activity Not explicitly quantifiedIncreasedMouse[7]

Experimental Protocols

Modified Spatial Discrimination Task for Mice

This protocol is based on the methodology used to assess the effects of this compound on learning and memory.[1]

Apparatus: A testing apparatus that allows for the assessment of spatial discrimination in mice. This typically involves a maze or chamber where the mouse must make a choice based on spatial cues to receive a reward or avoid a negative stimulus.

Procedure:

  • Habituation: Mice are habituated to the testing apparatus for a set period before the start of the experiment.

  • Acquisition Training:

    • Mice are trained to discriminate between two different spatial locations. Correct choices are reinforced (e.g., with a food reward), while incorrect choices are not.

    • Training consists of a predetermined number of trials per day.

    • To test the effect on acquisition, this compound (1-5 mg/kg, i.p.) or Scopolamine is administered before the training session.

  • Consolidation Testing:

    • To assess memory consolidation, the drug is administered immediately after the training session.

    • Retention is tested at a later time point (e.g., 24 hours).

  • Retrieval Testing:

    • To evaluate the effect on retrieval, mice are first trained to criterion without any drug administration.

    • Before the retention test, mice are administered the drug.

  • Data Analysis:

    • Performance is typically measured by the number of correct choices, errors, and latency to make a choice.

    • Statistical analysis is used to compare the performance of drug-treated groups with control groups.

Signaling Pathways

Cholinergic Signaling and Its Antagonism by this compound and Scopolamine

This compound and Scopolamine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, they prevent acetylcholine from exerting its excitatory effects, leading to a disruption of cholinergic neurotransmission, which is critical for cognitive processes.

ACh Acetylcholine mAChR Muscarinic Acetylcholine Receptor ACh->mAChR Binds to and activates Cognitive_Function Cognitive Function mAChR->Cognitive_Function Modulates This compound This compound This compound->mAChR Block Scopolamine Scopolamine Scopolamine->mAChR Block This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

References

Anisodine vs. Other Muscarinic Antagonists: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Anisodine with other well-known muscarinic antagonists, primarily Atropine and Scopolamine. This document synthesizes available preclinical and clinical data to highlight the pharmacological distinctions and potential therapeutic applications of these compounds.

Overview of Muscarinic Antagonists

Muscarinic antagonists are a class of drugs that competitively block the action of acetylcholine (ACh) at muscarinic receptors (M1-M5). This blockade leads to a wide range of physiological effects, making them valuable therapeutic agents for various conditions, including bradycardia, motion sickness, overactive bladder, and organophosphate poisoning. This compound, a tropane alkaloid derived from the plant Anisodus tanguticus, is used clinically in China for treating acute circulatory shock and other conditions.[1] Atropine and scopolamine are other naturally occurring belladonna alkaloids that are widely used in medicine.[2]

Comparative Pharmacokinetics

A 2014 study in rats provided a head-to-head comparison of the pharmacokinetic profiles of this compound, atropine, and scopolamine following intravenous administration. The key parameters are summarized in the table below.

ParameterThis compound (AT3)Atropine (Atr)Scopolamine (Sco)
Maximum Plasma Concentration (Cmax) (ng/mL) 340.50 ± 44.52274.25 ± 53.66483.75 ± 78.13
Bioavailability (%) 80.4521.622.52
Urinary Excretion Rate (%) 32.6711.338.69
Data from a comparative pharmacokinetic study in rats.[2]

Notably, this compound demonstrated significantly higher bioavailability compared to both atropine and scopolamine in this preclinical model.[2] Pharmacokinetic data for this compound in humans is limited, but a study on the related compound, anisodamine, following intramuscular injection in human volunteers, has been conducted.[3]

Comparative Pharmacodynamics

The pharmacodynamic effects of these antagonists vary, particularly concerning their impact on the central nervous system (CNS) and cardiovascular system.

Central Nervous System Effects

This compound and scopolamine are generally considered CNS depressants, while anisodamine and atropine are primarily CNS stimulants.[4] The ability of these drugs to cross the blood-brain barrier influences their central effects. Scopolamine is known to have more potent central effects than atropine.[5] A study in rats demonstrated that while scopolamine and atropine had similar bioavailability, brain levels of scopolamine were much higher.[5]

Cardiovascular and Adrenoceptor Blocking Effects

This compound and the related compound anisodamine have been investigated for their effects on the cardiovascular system, particularly in the context of circulatory shock.[1] A study comparing the adrenoceptor blocking properties of these agents found the following order of potency for displacing the α1-adrenoceptor ligand [3H]-WB-4101: prazosin > atropine > anisodamine > scopolamine > this compound.[6] This suggests that while this compound possesses some α1-adrenoceptor blocking activity, it is less potent than atropine and scopolamine in this regard.[6]

Receptor Binding Affinity

Clinical Applications and Efficacy

While atropine and scopolamine have well-established clinical uses, such as in bradycardia and motion sickness respectively, the clinical application of this compound is primarily documented in China.[7][8] It has been used in the treatment of various conditions, including acute circulatory shock and cerebral ischemia.[1][9]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity of a compound for muscarinic receptors.

  • Objective: To determine the inhibitory constant (Ki) of a test compound against a specific muscarinic receptor subtype (M1-M5).

  • Materials:

    • Cell membranes expressing the desired human muscarinic receptor subtype.

    • Radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS).

    • Test compound (e.g., this compound, Atropine, Scopolamine) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of Atropine).

    • Assay buffer (e.g., PBS pH 7.4).

    • Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 154 mM NaCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubation: A mixture containing the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control is incubated to allow for binding equilibrium.

    • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

    • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value for the test compound is then determined from competition binding curves.

Morris Water Maze for Assessing CNS Effects

This protocol is a widely used behavioral test to assess spatial learning and memory in rodents, which can be affected by CNS-active drugs.

  • Objective: To evaluate the effect of a test compound on spatial learning and memory.

  • Apparatus: A circular pool filled with opaque water, a hidden platform submerged just below the water surface, and visual cues placed around the room.

  • Procedure:

    • Acclimatization: The animal is allowed to acclimate to the testing room.

    • Training Trials: The animal is placed in the pool from different starting positions and must learn to find the hidden platform using the visual cues. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: After several training days, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

    • Drug Administration: The test compound is administered before the trials to assess its effect on performance.

Organ Bath Assay for Gastrointestinal Motility

This in vitro method is used to study the effects of drugs on the contractility of isolated gastrointestinal smooth muscle.

  • Objective: To determine the effect of a test compound on the contraction and relaxation of intestinal tissue.

  • Apparatus: An organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at a constant temperature and aerated with carbogen (95% O2, 5% CO2). A force transducer is used to measure tissue contractions.

  • Procedure:

    • Tissue Preparation: A segment of the intestine (e.g., guinea pig ileum) is isolated and mounted in the organ bath.

    • Equilibration: The tissue is allowed to equilibrate in the organ bath under a small amount of tension.

    • Drug Addition: The test compound is added to the bath in increasing concentrations.

    • Measurement: The contractile responses (either stimulation or inhibition) of the tissue to the drug are recorded by the force transducer.

    • Data Analysis: Concentration-response curves are generated to determine the potency (e.g., EC50 or IC50) of the compound.

Signaling Pathways and Visualizations

Muscarinic antagonists exert their effects by blocking the binding of acetylcholine to its receptors, thereby inhibiting the downstream signaling cascades.

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Below are Graphviz diagrams illustrating the general mechanism of action of muscarinic antagonists and the experimental workflow for a radioligand binding assay.

Muscarinic_Antagonist_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse Muscarinic_Receptor Muscarinic Receptor (M1-M5) G_Protein G-protein Muscarinic_Receptor->G_Protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response Effector->Response Leads to ACh_released->Muscarinic_Receptor Binds Antagonist This compound / Atropine / Scopolamine Antagonist->Muscarinic_Receptor Blocks Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand ([3H]-NMS) - Test Compound - Buffers start->prepare_reagents incubation Incubate Components: Membranes + Radioligand + (Buffer or Test Compound or Control) prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine Ki counting->analysis end End analysis->end

References

Anisodine in Combination with Neuroprotective Agents: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anisodine, a tropane alkaloid derived from Anisodus tanguticus, has demonstrated significant neuroprotective properties, primarily attributed to its function as an anticholinergic agent.[1] Its therapeutic potential is being explored in various neurological conditions, including ischemic stroke and vascular dementia.[1][2] This guide provides a comparative analysis of the efficacy of this compound when used in combination with other neuroprotective agents, supported by experimental data, detailed methodologies, and an examination of the underlying signaling pathways.

This compound: A Multi-Target Neuroprotective Agent

This compound hydrobromide (AH), the commonly used form of this compound, exerts its neuroprotective effects through several mechanisms:

  • Anticholinergic Activity: It acts as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][3] This action is believed to improve microcirculation and reduce vascular resistance, enhancing blood flow to ischemic brain regions.[1][4]

  • Anti-Oxidative Stress: this compound has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of superoxide dismutase (SOD), a key antioxidant enzyme.[2]

  • Anti-Inflammatory Properties: It can reduce the production of pro-inflammatory cytokines, a key factor in the progression of many neurological disorders.[3]

  • Anti-Apoptotic Effects: this compound can inhibit neuronal apoptosis by modulating the expression of apoptosis-related proteins.[2]

Combination Therapy: Rationale and Synergistic Potential

The multifaceted pathophysiology of neurological disorders such as stroke suggests that therapies targeting a single mechanism may have limited efficacy. Combining neuroprotective agents with different mechanisms of action could offer a synergistic or additive therapeutic effect, leading to improved outcomes. This guide examines the experimental evidence for this compound in two combination formulations: with Neostigmine and as a component of "Compound this compound."

I. This compound in Combination with Neostigmine

A promising combination therapy involves this compound (also referred to as Anisodamine in this context) and Neostigmine for the treatment of ischemic stroke.

Rationale for Combination: Neostigmine is a cholinesterase inhibitor that increases the levels of endogenous acetylcholine. While beneficial, its off-target action on muscarinic receptors can cause adverse effects. Anisodamine, as a muscarinic receptor antagonist, can block these adverse effects, thereby directing the increased acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR). Activation of α7nAChR is known to have neuroprotective and anti-inflammatory effects.[2][5]

Comparative Efficacy Data

The following table summarizes the neuroprotective effects of the Neostigmine/Anisodamine combination in a rat model of middle cerebral artery occlusion (MCAO).

Treatment GroupInfarct Volume (% of hemisphere)Neurological Deficit ScoreReference
Sham00[5]
MCAO + Vehicle35.2 ± 3.13.5 ± 0.5[5]
MCAO + Neo/Ani (1:500)18.6 ± 2.51.8 ± 0.4[5]
MCAO + Neo/Ani in α7nAChR KO33.8 ± 2.93.2 ± 0.6[5]

*p<0.05 compared to MCAO + Vehicle group. Neo/Ani: Neostigmine/Anisodamine combination; KO: Knockout.

The data clearly indicates that the combination of Neostigmine and Anisodamine significantly reduces infarct volume and improves neurological function in wild-type animals.[5] This protective effect is abolished in α7nAChR knockout mice, confirming the crucial role of this receptor in the therapeutic mechanism.[5]

Modulation of Apoptotic and Inflammatory Markers
Protein/CytokineMCAO + VehicleMCAO + Neo/Ani (1:500)MCAO + Neo/Ani in α7nAChR KOReference
BadIncreasedDecreasedNo significant change[5]
BaxIncreasedDecreasedNo significant change[5]
Bcl-2DecreasedIncreasedNo significant change[5]
Bcl-xlDecreasedIncreasedNo significant change[5]
TNF-αIncreasedDecreasedNo significant change[2]
IL-6IncreasedDecreasedNo significant change[2]

*p<0.05 compared to MCAO + Vehicle group.

The combination therapy effectively modulates key proteins involved in the apoptotic cascade, shifting the balance towards cell survival.[5] It also significantly reduces the levels of pro-inflammatory cytokines.[2]

Experimental Protocol: this compound/Neostigmine Combination in MCAO Model
  • Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce ischemic stroke.[5]

  • Treatment Groups:

    • Sham-operated group.

    • MCAO group receiving vehicle.

    • MCAO group receiving a combination of Neostigmine and Anisodamine at varying ratios (the optimal ratio was found to be 1:500).[5]

    • Experiments are also conducted in α7nAChR knockout mice to verify the mechanism of action.[5]

  • Drug Administration: The drug combination is administered intravenously at the onset of reperfusion.[5]

  • Outcome Measures:

    • Infarct Volume: Measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[5]

    • Neurological Deficit Score: Assessed using a 5-point scale.[5]

    • Molecular Analysis: Western blotting is used to measure the expression of apoptotic proteins (Bad, Bax, Bcl-2, Bcl-xl) in the ischemic brain tissue.[5] ELISA is used to quantify pro-inflammatory cytokines (TNF-α, IL-6).[2]

Signaling Pathway

G Neostigmine Neostigmine AChE Acetylcholinesterase (AChE) Neostigmine->AChE Inhibits Anisodamine Anisodamine mAChR Muscarinic ACh Receptors (mAChR) Anisodamine->mAChR Blocks ACh Acetylcholine (ACh) AChE->ACh Breaks down ACh->mAChR a7nAChR α7 Nicotinic ACh Receptor (α7nAChR) ACh->a7nAChR Activates JAK2 JAK2 a7nAChR->JAK2 STAT3 STAT3 JAK2->STAT3 Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) STAT3->Inflammation Apoptosis ↓ Pro-apoptotic Proteins (Bax, Bad) ↑ Anti-apoptotic Proteins (Bcl-2, Bcl-xl) STAT3->Apoptosis Neuroprotection Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection

This compound/Neostigmine Neuroprotective Pathway

II. Compound this compound

"Compound this compound" is a formulation that combines this compound Hydrobromide with Procaine Hydrochloride.

Rationale for Combination: This combination leverages the distinct properties of each component. This compound improves microcirculation via its anticholinergic effects, while Procaine acts as an antioxidant, scavenging reactive oxygen species (ROS).[6][7]

Comparative Efficacy Data

The following table presents data on the effects of Compound this compound (CA) on hypoxia-induced rat retinal progenitor cells (RPCs) and brain neural stem cells (BNSCs).

Treatment GroupCell Viability (% of control)Intracellular Ca2+ (Fluorescence Intensity)Reference
Normal Control100Low[6]
Hypoxia Model65.2 ± 3.4High[6]
Hypoxia + CA (1.010 g/l)88.5 ± 4.1Significantly Reduced[6]

*p<0.05 compared to Hypoxia Model group.

Compound this compound significantly improves cell viability and attenuates the intracellular calcium overload induced by hypoxia.[6]

Experimental Protocol: Compound this compound in Hypoxia Model
  • Cell Culture: Rat retinal progenitor cells (RPCs) and brain neural stem cells (BNSCs) are cultured.[6]

  • Hypoxia Induction: Cells are exposed to hypoxic conditions (<1% oxygen) for four hours.[6]

  • Treatment Groups:

    • Normal control group.

    • Hypoxia model group (untreated).

    • Hypoxia groups treated with varying concentrations of Compound this compound (0.126 to 1.010 g/l).[6]

  • Outcome Measures:

    • Cell Viability: Assessed using an MTT assay.[6]

    • Intracellular Calcium Concentration: Measured using laser scanning confocal microscopy.[6]

    • Protein Expression: Western blotting is used to analyze the expression of proteins in the p-ERK1/2/HIF-1α/VEGF pathway.[6]

Signaling Pathway

G Hypoxia Hypoxia pERK ↓ p-ERK Hypoxia->pERK HIF1a ↑ HIF-1α Hypoxia->HIF1a CyclinD1 ↓ Cyclin D1 Hypoxia->CyclinD1 Calcium ↑ Intracellular Ca2+ Overload Hypoxia->Calcium CA Compound this compound (this compound + Procaine) CA->pERK Upregulates CA->HIF1a Downregulates VEGF ↑ VEGF CA->VEGF Downregulates CA->CyclinD1 Upregulates CA->Calcium Inhibits CellProlif ↓ Cell Proliferation & Viability pERK->CellProlif HIF1a->VEGF CyclinD1->CellProlif Calcium->CellProlif Neuroprotection Neuroprotection

Compound this compound Neuroprotective Pathway

III. This compound vs. Butylphthalide (NBP)

While not a combination study, research on chronic cerebral hypoperfusion in rats has used Butylphthalide (NBP), another neuroprotective agent, as a positive control, allowing for a direct comparison with this compound Hydrobromide (AH).

Comparative Efficacy Data
Treatment GroupCognitive Deficits (Morris Water Maze)Neuronal Apoptosis (TUNEL staining)Reference
ShamNormalMinimal[8]
CCH ModelSignificant ImpairmentSignificant Increase[8]
CCH + NBPImprovedReduced[8]
CCH + AH (0.3-1.2 mg/kg)Significantly Improved (dose-dependent)Reduced (dose-dependent)[8]

CCH: Chronic Cerebral Hypoperfusion.

Both this compound Hydrobromide and Butylphthalide demonstrated neuroprotective effects by improving cognitive deficits and reducing neuronal apoptosis.[8] The study suggests that this compound is a potent neuroprotective agent, comparable in efficacy to NBP in this model.[8]

Experimental Protocol: this compound vs. Butylphthalide in CCH Model
  • Animal Model: Chronic cerebral hypoperfusion (CCH) is induced in adult male Sprague-Dawley rats by permanent ligation of the bilateral common carotid arteries.[8]

  • Treatment Groups:

    • Sham-operated group.

    • CCH model group (untreated).

    • CCH group treated with Butylphthalide (NBP) as a positive control.[8]

    • CCH groups treated with low, medium, and high doses of this compound Hydrobromide (AH).[8]

  • Outcome Measures:

    • Cognitive Behavior: Assessed using the Morris Water Maze test.[8]

    • Neuronal Survival and Apoptosis: Evaluated by Nissl staining and TUNEL staining.[8]

    • Molecular Analysis: Western blotting is used to detect the expression of proteins in the Akt/GSK-3β signaling pathway.[8]

Experimental Workflow

G cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Outcome Assessment A1 Sprague-Dawley Rats A2 Bilateral Common Carotid Artery Ligation A1->A2 Induces CCH B1 Sham Control A2->B1 Randomized Assignment B2 CCH + Vehicle A2->B2 Randomized Assignment B3 CCH + NBP A2->B3 Randomized Assignment B4 CCH + this compound (AH) A2->B4 Randomized Assignment C1 Morris Water Maze (Cognition) B1->C1 Evaluation C2 Nissl & TUNEL Staining (Apoptosis) B1->C2 Evaluation C3 Western Blot (Signaling Pathways) B1->C3 Evaluation B2->C1 Evaluation B2->C2 Evaluation B2->C3 Evaluation B3->C1 Evaluation B3->C2 Evaluation B3->C3 Evaluation B4->C1 Evaluation B4->C2 Evaluation B4->C3 Evaluation

Experimental Workflow for this compound vs. NBP

Conclusion

The available experimental data suggests that this compound holds significant promise as a neuroprotective agent, both as a monotherapy and in combination with other drugs.

  • The combination of This compound and Neostigmine demonstrates a strong synergistic effect in ischemic stroke models, mediated by the α7nAChR. This combination not only enhances neuroprotection but also mitigates the potential side effects of Neostigmine monotherapy.

  • Compound this compound , a pre-formulated combination with the antioxidant Procaine, is effective in protecting neural stem and progenitor cells from hypoxic damage by modulating the p-ERK1/2/HIF-1α/VEGF pathway and reducing calcium overload.

  • In a comparative study, This compound showed efficacy comparable to Butylphthalide , an established neuroprotective agent, in a model of chronic cerebral hypoperfusion.

These findings underscore the potential of developing this compound-based combination therapies for various neurological disorders. Further research, particularly randomized controlled clinical trials, is warranted to fully elucidate the therapeutic benefits and safety of these combination strategies in human patients. The multi-target nature of this compound makes it an excellent candidate for inclusion in poly-pharmacological approaches to treating complex neurological diseases.

References

Anisodamine vs. Scopolamine: A Comparative Analysis of Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of two tropane alkaloids, anisodamine and scopolamine. While structurally similar, these compounds exhibit markedly different pharmacological profiles concerning neuronal health. Scopolamine is widely utilized in preclinical research to induce cognitive impairment and mimic aspects of neurodegenerative disease, thereby serving as a model for testing potential neuroprotective agents. In contrast, anisodamine, a derivative of atropine, has been investigated for its potential therapeutic neuroprotective properties, particularly in the context of ischemic injury and neuroinflammation. This guide synthesizes available experimental data to elucidate their contrasting effects on neuronal viability, signaling pathways, and cognitive function.

At a Glance: Anisodamine vs. Scopolamine

FeatureAnisodamineScopolamine
Primary Neurological Effect NeuroprotectiveNeurotoxic / Cognitive Impairment
Mechanism of Action Muscarinic receptor antagonist, α7nAChR activator, anti-oxidative, anti-inflammatoryMuscarinic receptor antagonist
Blood-Brain Barrier Permeability PoorReadily crosses
Effect on Cognition Tends to improve cognition at repeated high doses[1]Induces spatial cognitive deficits[1]
Central Nervous System Toxicity Less CNS toxicity compared to scopolamine[2][3]Central nervous system side effects including confusion and hallucinations[4][5]

Quantitative Data Comparison

The following tables summarize quantitative data from key experimental studies, highlighting the divergent neuroprotective and neurotoxic effects of anisodamine and scopolamine.

Table 1: Effects on Neuronal Viability and Oxidative Stress
ParameterModelAnisodamine EffectScopolamine EffectSource
Viable Neurons (% of sham) Cerebral Ischemia (Gerbils)Medial CA1: 41% ± 12%Middle CA1: 50% ± 21%Lateral CA1: 67% ± 15%Medial CA1: 3% ± 2%Middle CA1: 4% ± 3%Lateral CA1: 7% ± 4%[6]
Hydroxyl Radical (OH) Production (fold of sham) Cerebral Ischemia (Gerbils)2.4-fold increase5-fold increase[6]
Superoxide Dismutase (SOD) Activity Brain Injury (Rats)Enhanced SOD activityDecreased antioxidant enzymes[7][8]
Malondialdehyde (MDA) Levels Brain Injury (Rats)Inhibited elevation of superoxidesIncreased lipid peroxidation[9][10][8]
Acetylcholinesterase (AChE) Activity Scopolamine-induced cognitive impairmentDecreased AChE activityIncreased AChE activity[11][12]
Table 2: Effects on Inflammatory and Apoptotic Markers
ParameterModelAnisodamine EffectScopolamine EffectSource
Pro-inflammatory Cytokines (IL-1β, TNF-α) Ischemic Stroke (Mice)ReducedIncreased[13]
Bcl-2 (Anti-apoptotic) Ischemic Stroke (Mice)Increased expression-[13]
Bax (Pro-apoptotic) Ischemic Stroke (Mice)Decreased expression-[13]
Cleaved-caspase-3 Myocardial I/RDownregulated expression-[14]
GFAP and Iba-1 (Reactive Gliosis) --Increased expression[9]

Signaling Pathways

The neuroprotective effects of anisodamine and the neurotoxic effects of scopolamine are mediated by distinct signaling pathways.

Anisodamine's Neuroprotective Pathways

Anisodamine appears to exert its neuroprotective effects through multiple pathways, including the activation of the cholinergic anti-inflammatory pathway via α7 nicotinic acetylcholine receptors (α7nAChR) and the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.

G Anisodamine Signaling Pathway Anisodamine Anisodamine mAChR Muscarinic Receptor Anisodamine->mAChR blocks ERK_Pathway ERK Pathway Anisodamine->ERK_Pathway activates ACh Acetylcholine alpha7nAChR α7nAChR ACh->alpha7nAChR activates Anti_inflammatory Anti-inflammatory Response alpha7nAChR->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects ERK_Pathway->Anti_apoptotic Neuroprotection Neuroprotection Anti_inflammatory->Neuroprotection Anti_apoptotic->Neuroprotection

Anisodamine's neuroprotective signaling pathways.
Scopolamine's Neurotoxic Pathways

Scopolamine induces neurotoxicity by blocking muscarinic acetylcholine receptors, leading to cholinergic dysfunction. This disruption can trigger oxidative stress and neuroinflammation through pathways like the Nrf-2/JNK/GSK-3β and ERK/CREB signaling cascades.

G Scopolamine Signaling Pathway Scopolamine Scopolamine mAChR Muscarinic Receptor Scopolamine->mAChR blocks Cholinergic_Dysfunction Cholinergic Dysfunction mAChR->Cholinergic_Dysfunction Oxidative_Stress Oxidative Stress Cholinergic_Dysfunction->Oxidative_Stress Neuroinflammation Neuroinflammation Cholinergic_Dysfunction->Neuroinflammation ERK_CREB ERK/CREB Pathway Cholinergic_Dysfunction->ERK_CREB dysregulates Nrf2_JNK_GSK3b Nrf-2/JNK/GSK-3β Pathway Oxidative_Stress->Nrf2_JNK_GSK3b Neuroinflammation->Nrf2_JNK_GSK3b Neuronal_Damage Neuronal Damage & Cognitive Impairment Nrf2_JNK_GSK3b->Neuronal_Damage ERK_CREB->Neuronal_Damage

Scopolamine's neurotoxic signaling pathways.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cerebral Ischemia-Reperfusion Model in Gerbils
  • Objective: To assess the neuroprotective effect of anisodamine against neuronal death and hydroxyl radical production following cerebral ischemia.

  • Animal Model: Male gerbils.

  • Procedure:

    • Animals were divided into sham-operated, control, and anisodamine groups.

    • Forebrain ischemia was induced by occluding the bilateral common carotid arteries for 10 minutes.

    • Anisodamine was administered to the treatment group.

    • Neuronal death was assessed by histological examination of the CA1 sectors of the hippocampus.

    • Hydroxyl radical production was determined by measuring 2,3- and 2,5-dihydroxybenzoic acid (DHBA) outputs using high-performance liquid chromatography with electrochemical detection.

  • Source: [6]

Scopolamine-Induced Cognitive Impairment Model
  • Objective: To induce an Alzheimer's-like pathology with cognitive deficits to test the efficacy of neuroprotective agents.

  • Animal Model: Rats or mice.

  • Procedure:

    • Scopolamine is administered systemically (e.g., intraperitoneally).

    • Cognitive function is assessed using behavioral tests such as the Morris water maze or passive avoidance tasks.

    • Post-mortem brain tissue analysis is conducted to measure markers of oxidative stress (e.g., lipid peroxidation, reactive oxygen species), neuroinflammation (e.g., IL-1β, TNF-α, GFAP, Iba-1), and synaptic integrity (e.g., SNAP-23, PSD-95).[9][10]

    • Signaling pathway components (e.g., Nrf-2, JNK, GSK-3β, ERK, CREB) are analyzed using techniques like Western blotting and immunofluorescence.[9][10][15]

  • Source: [9][10][11][15][16][17][18]

Experimental Workflow for Comparative Analysis

The following diagram illustrates a potential experimental workflow for a direct comparison of the neuroprotective effects of anisodamine and a scopolamine-induced neurotoxicity model.

G Comparative Experimental Workflow Start Animal Model (e.g., Rats) Group_Control Control Group (Vehicle) Start->Group_Control Group_Scopolamine Scopolamine Group Start->Group_Scopolamine Group_Anisodamine Anisodamine Group (in neurotoxic model) Start->Group_Anisodamine Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Group_Control->Behavioral_Tests Group_Scopolamine->Behavioral_Tests Group_Anisodamine->Behavioral_Tests Biochemical_Assays Biochemical Assays (Oxidative Stress, AChE) Behavioral_Tests->Biochemical_Assays Histology Histological Analysis (Neuronal Viability) Biochemical_Assays->Histology Molecular_Analysis Molecular Analysis (Western Blot, ELISA) Histology->Molecular_Analysis Data_Analysis Data Analysis and Comparison Molecular_Analysis->Data_Analysis

References

A Comparative Analysis of Anisodine and Anisodamine: Potency and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative potency and toxicity of two tropane alkaloids, anisodine and anisodamine. Both compounds are recognized for their anticholinergic and α1-adrenergic receptor antagonist properties, with applications in treating conditions like acute circulatory shock. This document synthesizes available experimental data to facilitate informed decisions in research and drug development.

At a Glance: Key Differences

FeatureThis compoundAnisodamine
Primary Actions Muscarinic Acetylcholine Receptor Antagonist, α1-Adrenergic Receptor AntagonistMuscarinic Acetylcholine Receptor Antagonist, α1-Adrenergic Receptor Antagonist
Relative Potency Generally considered less potent than anisodamine at α1-adrenoceptors.More potent than this compound at α1-adrenoceptors.
Toxicity Generally considered less toxic than related tropane alkaloids like atropine and scopolamine.Specific LD50 values have been established in animal models.

Potency Comparison

The potency of this compound and anisodamine has been evaluated through their binding affinity to their primary targets: muscarinic acetylcholine receptors and α1-adrenergic receptors.

α1-Adrenergic Receptor Antagonism

A key differentiator between the two compounds lies in their potency at the α1-adrenergic receptor. Experimental data from radioligand binding assays has established a clear order of potency.

Table 1: Relative Potency in Displacing [3H]-WB-4101 from α1-Adrenoceptors [1][2]

CompoundOrder of Potency
Prazosin>
Atropine>
Anisodamine >
Scopolamine>
This compound

This qualitative comparison indicates that anisodamine has a higher affinity for α1-adrenoceptors than this compound.

Muscarinic Acetylcholine Receptor Antagonism

Both this compound and anisodamine act as antagonists at muscarinic acetylcholine receptors (mAChRs)[3][4][5]. This action is central to their anticholinergic effects. While quantitative binding affinity data (Ki or IC50 values) for a direct comparison of this compound and anisodamine at various muscarinic receptor subtypes (M1-M5) is limited in the reviewed literature, anisodamine is generally considered a non-subtype-selective muscarinic antagonist[6].

Toxicity Profile

The toxicity of these compounds is a critical consideration for their therapeutic application. Acute toxicity is often assessed by determining the median lethal dose (LD50).

Table 2: Acute Toxicity (LD50) of Anisodamine in Mice [7][8]

Route of AdministrationLD50 (mg/kg)
Oral1600
Intraperitoneal350

Specific LD50 values for this compound are not consistently reported in the available literature. However, it is generally reputed to be less toxic than other tropane alkaloids such as atropine and scopolamine.

Signaling Pathways

The pharmacological effects of this compound and anisodamine are mediated through their interaction with specific cell surface receptors, which in turn triggers intracellular signaling cascades.

Anisodamine Signaling Pathways

Anisodamine has been shown to modulate at least two significant signaling pathways:

  • Cholinergic Anti-inflammatory Pathway: Anisodamine's blockade of muscarinic receptors leads to an increased availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages. This activation of α7nAChR inhibits the production of pro-inflammatory cytokines, thus exerting an anti-inflammatory effect[2][3].

  • PI3K/Akt/NF-κB Pathway: Anisodamine can activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. Concurrently, it inhibits the NF-κB pathway, a key regulator of inflammation and apoptosis. This dual action contributes to its protective effects against cellular damage[9].

Anisodamine_Signaling cluster_0 Cholinergic Anti-inflammatory Pathway cluster_1 PI3K/Akt/NF-κB Pathway Anisodamine_mAChR Anisodamine mAChR mAChR Anisodamine_mAChR->mAChR blocks ACh Acetylcholine ACh->mAChR alpha7nAChR α7nAChR ACh->alpha7nAChR Inflammation ↓ Pro-inflammatory Cytokines alpha7nAChR->Inflammation Anisodamine_PI3K Anisodamine PI3K PI3K Anisodamine_PI3K->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB inhibits Apoptosis ↓ Apoptosis Akt->Apoptosis Inflammation2 ↓ Inflammation NFkB->Inflammation2

Anisodamine's dual signaling pathway modulation.

This compound Signaling Pathway

This compound's primary mechanisms of action are through the blockade of muscarinic acetylcholine receptors and α1-adrenergic receptors[5].

  • Muscarinic Acetylcholine Receptor Antagonism: By blocking mAChRs, this compound prevents acetylcholine from binding, leading to a reduction in parasympathetic nervous system activity. This results in effects such as smooth muscle relaxation and reduced glandular secretions[3].

  • α1-Adrenergic Receptor Antagonism: this compound's blockade of α1-adrenergic receptors inhibits the action of norepinephrine and epinephrine. This leads to vasodilation and a decrease in blood pressure.

Anisodine_Signaling cluster_0 Muscarinic Receptor Antagonism cluster_1 α1-Adrenergic Receptor Antagonism Anisodine_mAChR This compound mAChR mAChR Anisodine_mAChR->mAChR blocks Parasympathetic_Response ↓ Parasympathetic Response mAChR->Parasympathetic_Response ACh Acetylcholine ACh->mAChR Anisodine_alpha1 This compound alpha1_AR α1-Adrenoceptor Anisodine_alpha1->alpha1_AR blocks Vasoconstriction ↓ Vasoconstriction alpha1_AR->Vasoconstriction Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->alpha1_AR

This compound's receptor antagonism mechanisms.

Experimental Protocols

Determination of Receptor Binding Affinity (Ki)

The binding affinity of a compound to a receptor is typically determined using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound or anisodamine) for a specific receptor (e.g., muscarinic or α1-adrenergic receptor).

Materials:

  • Radioligand (e.g., [3H]-Prazosin for α1-adrenoceptors, [3H]-QNB for muscarinic receptors)

  • Cell membranes expressing the receptor of interest

  • Test compound (unlabeled)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand

    • Kd is the dissociation constant of the radioligand

Determination of Acute Oral Toxicity (LD50)

The median lethal dose (LD50) is determined according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The Up-and-Down Procedure (UDP) (OECD Test Guideline 425) is a commonly used method.

Objective: To determine the oral LD50 of a test substance in a rodent model.

Animals: Typically, adult female rats are used. Animals are fasted prior to dosing.

Procedure:

  • Dose Selection: A starting dose is selected based on preliminary information about the substance's toxicity. A dose progression factor (commonly 3.2) is also chosen.

  • Sequential Dosing: A single animal is dosed.

  • Observation: The animal is observed for signs of toxicity and mortality for a defined period (e.g., 48 hours for short-term outcomes and up to 14 days for delayed effects).

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (the previous dose multiplied by the dose progression factor).

    • If the animal dies, the next animal is dosed at a lower level (the previous dose divided by the dose progression factor).

  • Stopping Criteria: Dosing continues until one of the stopping criteria is met, which typically involves a certain number of reversals in outcome (survival followed by death or vice versa).

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

This guide provides a comparative overview based on the currently available scientific literature. Further direct comparative studies are warranted to provide more precise quantitative data on the relative potency and toxicity of this compound and anisodamine.

References

Cross-Validation of Anisodine's Effects in Different Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine is a tropane alkaloid derived from the plant Anisodus tanguticus. It is known for its anticholinergic properties, primarily acting as a muscarinic acetylcholine receptor antagonist.[1] Clinically, it has been used for various conditions, including circulatory shock. This guide provides a comparative overview of the experimentally determined effects of this compound across different animal models, focusing on its neuroprotective and cardiovascular activities. While this compound is reported to have anti-inflammatory and analgesic effects, a comprehensive search of publicly available scientific literature did not yield specific quantitative data from standardized animal models of pain and inflammation. This represents a notable gap in the current understanding of this compound's pharmacological profile and an area ripe for future investigation.

Data Presentation: this compound's Effects in Animal Models

The following tables summarize the quantitative effects of this compound observed in neuroprotective and cardiovascular studies.

Table 1: Neuroprotective Effects of this compound Hydrobromide in a Rat Model of Chronic Cerebral Hypoperfusion

Animal ModelTreatment GroupDosageKey FindingsReference
Chronic Cerebral Hypoperfusion (Rats)2-VO + this compound Hydrobromide (AH)0.3 mg/kgAttenuated neuronal cell death and apoptosis.[2]
2-VO + this compound Hydrobromide (AH)0.6 mg/kgSignificantly improved cognitive deficits.[2]
2-VO + this compound Hydrobromide (AH)1.2 mg/kgIncreased the content of 5-HT and decreased the activity of AchE.[2]
Promoted the protein expression of Bcl-2, and phosphorylation of Akt and GSK-3β.[2]
Downregulated the protein expression of Bax.[2]

2-VO: Two-vessel occlusion; 5-HT: 5-hydroxytryptamine; AchE: Acetylcholinesterase.

Table 2: Cardiovascular Effects of this compound Hydrobromide in Conscious Beagle Dogs

Animal ModelTreatment GroupDosage (mg/kg)Heart RatePR IntervalQTcV IntervalBlood PressureReference
Conscious Beagle DogsThis compound (Ani)0.1No significant changesNo significant changesNo significant changesNo significant changes[3]
This compound (Ani)0.4Significantly increasedSignificantly shortenedSignificantly shortenedNo significant changes[3]
This compound (Ani)1.6Significantly increasedSignificantly shortenedSignificantly shortenedDiastolic and mean BP significantly increased from 1h to 2h[3]
This compound (Ani)6.4Significantly increasedSignificantly shortenedSignificantly shortenedDiastolic and mean BP significantly increased from 1h to 2h[3]

BP: Blood Pressure

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Chronic Cerebral Hypoperfusion in Rats
  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of Chronic Cerebral Hypoperfusion (CCH): CCH was induced by permanent bilateral common carotid artery ligation (two-vessel occlusion, 2-VO).

  • Experimental Groups:

    • Sham group

    • 2-VO group

    • 2-VO + Butylphthalide and sodium chloride injection (NBP, positive control)

    • 2-VO + this compound Hydrobromide (AH) at 1.2 mg/kg, 0.6 mg/kg, and 0.3 mg/kg

  • Drug Administration: Intraperitoneal injection.

  • Assessments:

    • Cognitive Behavior: Morris Water Maze test.

    • Neuronal Survival and Apoptosis: Nissl staining and TUNEL staining.

    • Neurotransmitter and Enzyme Activity: Measurement of 5-hydroxytryptamine (5-HT), norepinephrine (NA), acetylcholine (Ach) content, and acetylcholinesterase (AchE) activity.

    • Protein Expression: Western blot assay for Bcl-2, Bax, p-Akt, and p-GSK-3β.[2]

Cardiovascular Function in Conscious Dogs
  • Animal Model: Telemetered beagle dogs.

  • Experimental Design: Latin square design with six phases and a 72-hour washout period between each phase.

  • Experimental Groups:

    • Normal Saline (NS)

    • Sotalol Hydrochloride (Sol) (32 mg/kg, positive control)

    • This compound (Ani) at 0.1, 0.4, 1.6, or 6.4 mg/kg

  • Drug Administration: Intravenous injection for this compound and normal saline; gavage for Sotalol.

  • Assessments:

    • Electrocardiogram (ECG)

    • Blood Pressure (BP)

    • Respiratory parameters

  • Data Collection: Data was collected before and for 24 hours after administration.[3]

Signaling Pathways and Mechanisms of Action

This compound primarily functions as a non-selective muscarinic acetylcholine receptor antagonist.[1] Its effects are mediated through the blockade of these receptors in the central and peripheral nervous system.

Neuroprotection

In models of cerebral ischemia, the neuroprotective effects of this compound are linked to the modulation of several signaling pathways:

  • Akt/GSK-3β Signaling Pathway: this compound has been shown to promote the phosphorylation of Akt and GSK-3β.[2] This pathway is crucial for cell survival and is known to inhibit apoptosis. By activating this pathway, this compound helps in reducing neuronal cell death.[2]

  • Notch Signaling Pathway: Studies in a mouse model of ischemic stroke suggest that this compound promotes neurological function and neuroplasticity, and that the Notch signaling pathway is involved in these effects.[4]

The following diagram illustrates the proposed neuroprotective signaling pathway of this compound.

Neuroprotective_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound mAChR Muscarinic Acetylcholine Receptor This compound->mAChR Antagonist Notch Notch Signaling This compound->Notch Modulates PI3K PI3K mAChR->PI3K Modulation Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits Apoptosis Apoptosis GSK3b->Apoptosis Promotes Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Neuroprotection Neuroprotection & Neuroplasticity Notch->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound.

Cardiovascular Effects

The cardiovascular effects of this compound, such as increased heart rate and blood pressure at higher doses, are primarily attributed to its blockade of muscarinic receptors in the heart and blood vessels. By antagonizing the effects of acetylcholine, which is part of the parasympathetic nervous system that slows the heart rate, this compound can lead to a relative increase in sympathetic tone.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for evaluating the effects of this compound in animal models.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) Grouping Randomly Assign to Groups (Control, Vehicle, this compound Doses) Animal_Model->Grouping Induction Induce Pathological State (e.g., Cerebral Hypoperfusion) Grouping->Induction Administration Administer this compound (Specify Route and Dosage) Induction->Administration Monitoring Monitor Physiological Parameters (e.g., ECG, BP, Behavior) Administration->Monitoring Data_Collection Collect Quantitative Data Monitoring->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: Generalized experimental workflow for this compound studies.

Conclusion

This compound demonstrates significant neuroprotective and dose-dependent cardiovascular effects in various animal models. Its mechanism of action is primarily centered on the antagonism of muscarinic acetylcholine receptors, which in turn modulates downstream signaling pathways like the Akt/GSK-3β and Notch pathways, promoting cell survival and neuroplasticity. The cardiovascular effects are a direct consequence of its anticholinergic activity.

A critical gap in the literature is the lack of specific, quantitative data on the analgesic and anti-inflammatory effects of this compound in established animal models. Future research should focus on evaluating this compound in models such as the acetic acid-induced writhing, hot plate, formalin, and carrageenan-induced edema tests to provide a more complete pharmacological profile. Such studies would be invaluable for understanding its potential therapeutic applications in pain and inflammation and for guiding further drug development efforts.

References

Anisodine's Efficacy in Preclinical Cerebrovascular Disease Models: A Meta-analytic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive meta-analysis of preclinical studies reveals the potential of Anisodine, a tropane alkaloid, as a neuroprotective agent in animal models of cerebrovascular disease. This comparison guide synthesizes the available quantitative data, details the experimental methodologies used to assess its efficacy, and visually represents its proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals in the field of neurology and cerebrovascular disease.

This compound, derived from the plant Anisodus tanguticus, has been investigated for its therapeutic effects in ischemic stroke and chronic cerebral hypoperfusion. Preclinical evidence suggests that its neuroprotective properties are mediated through multiple signaling pathways, leading to improved neurological outcomes, reduced neuronal apoptosis, and enhanced neuroplasticity. This guide provides an objective comparison of this compound's performance against other therapeutic alternatives and outlines the experimental frameworks that underpin these findings.

Quantitative Data Summary

The efficacy of this compound has been quantified across various preclinical models of cerebrovascular disease. The following tables summarize the key findings, comparing this compound treatment to control groups and an alternative therapeutic agent, Butylphthalide (NBP).

Table 1: Efficacy of this compound in a Rat Model of Chronic Cerebral Hypoperfusion (2-Vessel Occlusion)

Treatment GroupDose (mg/kg)Escape Latency (s) in Morris Water Maze (Day 5)Time in Target Quadrant (%)Neuronal Apoptosis (%)
Sham-~20~40<5
2-VO (Control)->50~25>35
This compound (Low)0.3~40~30~25
This compound (Medium)0.6~30~35~10
This compound (High)1.2~25~38<5
Butylphthalide (NBP)-~35~32~15

Data synthesized from studies on chronic cerebral hypoperfusion models. Absolute values are approximations based on graphical representations in the source literature.

Table 2: Neuroprotective Effects of this compound in a Rat Model of Vascular Dementia

Treatment GroupDoseSuperoxide Dismutase (SOD) Activity (U/mg protein)Malondialdehyde (MDA) Level (nmol/mg protein)TUNEL-positive (Apoptotic) Cells (%)
Sham-~130~4.5<5
VD Model (Control)-~85~6.0~36
This compound (Low)-~100~5.5~25
This compound (Medium)-~120~4.5~10
This compound (High)-~160~4.0~3

VD: Vascular Dementia. Data represents approximate values from published studies.

Table 3: Effects of this compound in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

Outcome MeasureMCAO (Control) GroupThis compound-treated Group
Neurological Deficit Score (e.g., Bederson scale)Significantly impairedSignificantly improved
Infarct VolumeLargeSignificantly reduced
Neurite Intersections & Dendritic Spine DensityReducedIncreased

Specific quantitative data for MCAO models are often presented graphically in the literature. The table reflects the qualitative outcomes consistently reported.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human ischemic stroke.

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • Anesthesia is induced, typically with isoflurane.

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected distally.

    • A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Occlusion is maintained for a specific duration (e.g., 60-90 minutes) for transient MCAO, after which the filament is withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Evaluated at various time points post-MCAO using scales such as the Bederson score or a composite neuroscore, assessing posture, spontaneous activity, and focal deficits.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white. The infarct volume is quantified using image analysis software.

Two-Vessel Occlusion (2-VO) Model of Chronic Cerebral Hypoperfusion

This model simulates chronic reduced blood flow to the brain, relevant to vascular dementia.

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Surgical Procedure:

    • Under anesthesia, a ventral midline incision is made in the neck.

    • Both common carotid arteries are carefully isolated.

    • Permanent ligation of both common carotid arteries is performed using surgical silk.

  • Outcome Assessment:

    • Cognitive Function: Assessed using the Morris Water Maze (MWM) test.

      • Acquisition Phase: Rats are trained over several days to find a hidden platform in a circular pool of water, using distal visual cues. Escape latency (time to find the platform) is recorded.

      • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

    • Histological Analysis: Brain sections are stained (e.g., with Nissl stain or TUNEL stain) to assess neuronal survival and apoptosis, respectively.

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are attributed to its modulation of key signaling pathways involved in cell survival, inflammation, and neuroplasticity.

experimental_workflow cluster_model Cerebrovascular Disease Model Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment MCAO_Model MCAO Model (Focal Ischemia) This compound This compound MCAO_Model->this compound Control Vehicle Control MCAO_Model->Control Alternative Alternative Drug (e.g., Butylphthalide) MCAO_Model->Alternative 2VO_Model 2-VO Model (Chronic Hypoperfusion) 2VO_Model->this compound 2VO_Model->Control 2VO_Model->Alternative Behavioral Behavioral Tests (Neurological Score, MWM) This compound->Behavioral Histological Histological Analysis (Infarct Volume, Apoptosis) This compound->Histological Molecular Molecular Analysis (Western Blot, IHC) This compound->Molecular Control->Behavioral Control->Histological Control->Molecular Alternative->Behavioral Alternative->Histological Alternative->Molecular

Experimental workflow for preclinical evaluation.
Notch Signaling Pathway

This compound has been shown to modulate the Notch signaling pathway, which is crucial for neural plasticity and regeneration.[1] Following ischemic stroke, this compound treatment upregulates the expression of key components of this pathway.

Notch_Pathway This compound This compound Notch1 Notch1 Receptor This compound->Notch1 Further Upregulates NGF NGF This compound->NGF Increases Gap43 Gap43 This compound->Gap43 Increases Ischemic_Stroke Ischemic Stroke Ischemic_Stroke->Notch1 Upregulates Hes1 Hes1 Notch1->Hes1 Activates Neuroprotection Neuroprotection & Neural Remodeling Hes1->Neuroprotection NGF->Neuroprotection Gap43->Neuroprotection

This compound's modulation of the Notch pathway.
Akt/GSK-3β Signaling Pathway

The Akt/GSK-3β pathway is a key regulator of cell survival and apoptosis. This compound has been demonstrated to activate this pro-survival pathway in models of chronic cerebral hypoperfusion.

Akt_GSK3b_Pathway This compound This compound pAkt p-Akt (Active) This compound->pAkt Promotes Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulates Bax Bax (Pro-apoptotic) This compound->Bax Downregulates Cerebral_Hypoperfusion Cerebral Hypoperfusion Akt Akt Cerebral_Hypoperfusion->Akt Inhibits GSK3b GSK-3β Cerebral_Hypoperfusion->GSK3b Activates pGSK3b p-GSK-3β (Inactive) pAkt->pGSK3b Promotes Phosphorylation (Inactivation) Apoptosis Neuronal Apoptosis pGSK3b->Apoptosis Inhibits Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

This compound's activation of the Akt/GSK-3β pathway.

Conclusion

The meta-analysis of existing preclinical data indicates that this compound holds significant promise as a neuroprotective agent for cerebrovascular diseases. Its efficacy in improving neurological function, reducing infarct volume, and mitigating neuronal apoptosis is supported by studies utilizing robust animal models. The elucidation of its mechanisms of action through the Notch and Akt/GSK-3β signaling pathways provides a strong rationale for its therapeutic potential. Further research, including well-controlled, larger-scale preclinical studies and eventual clinical trials, is warranted to fully establish the therapeutic utility of this compound in the treatment of ischemic stroke and other cerebrovascular disorders.

References

Safety Operating Guide

Navigating the Disposal of Anisodine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Precautions

Anisodine and its analogs are classified as toxic, potential carcinogens, and very toxic to aquatic life.[1][2] Therefore, stringent safety measures are essential during all handling and disposal procedures.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves. Contaminated gloves should be disposed of as hazardous waste in accordance with good laboratory practices.[1]

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.[1]

  • Skin and Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[1]

Quantitative Hazard Data Summary

The following table summarizes key hazard information for compounds related to this compound, providing a basis for risk assessment in the laboratory.

Hazard ClassificationDescriptionReference
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[2]
Skin Irritation (Category 2)Causes skin irritation.[2]
Eye Irritation (Category 2)Causes serious eye irritation.[2]
Specific target organ toxicity - single exposure (Category 3)May cause respiratory irritation.[2]
Acute aquatic toxicity (Category 1)Very toxic to aquatic life.[2]
Chronic aquatic toxicity (Category 1)Very toxic to aquatic life with long lasting effects.[2]

Experimental Protocols for Safe Disposal

Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.[1]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1]

  • For small spills, use absorbent paper to pick up the material.[3]

  • Place the contaminated absorbent paper and any contaminated clothing into a sealed, vapor-tight plastic bag for disposal as hazardous waste.[3]

  • Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[3]

  • For major spills, contact your institution's emergency response team immediately.[1]

Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.[1] All waste containing this compound must be treated as hazardous waste.[1]

  • The recommended method of disposal is to contact a licensed professional waste disposal service.[1][2]

  • The material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]

Contaminated Material Disposal:

  • Any materials that have come into contact with this compound, such as gloves, bench paper, and empty containers, should be disposed of as hazardous waste.[1]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AnisodineDisposal Start This compound Waste Generated Segregate Segregate Waste in Labeled, Sealed Container Start->Segregate Spill Spill Occurs Segregate->Spill DisposalPath Ready for Disposal Segregate->DisposalPath No Spill SmallSpill Small Spill Procedure: 1. Evacuate & Ventilate 2. Absorb Material 3. Seal Contaminated Items 4. Decontaminate Area Spill->SmallSpill Yes (Small) LargeSpill Large Spill: Contact EHS Immediately Spill->LargeSpill Yes (Large) SmallSpill->Segregate ContactEHS Consult Institutional EHS for Specific Protocols DisposalPath->ContactEHS ProfessionalDisposal Contact Licensed Professional Waste Disposal Service ContactEHS->ProfessionalDisposal Incineration Chemical Incineration with Afterburner and Scrubber ProfessionalDisposal->Incineration End Disposal Complete Incineration->End

This compound Waste Disposal Workflow

This procedural guide, based on best practices for similar chemical compounds, provides a foundation for the safe management and disposal of this compound. Adherence to these steps, in conjunction with institution-specific EHS protocols, is paramount for ensuring the safety of laboratory personnel and the protection of the environment.

References

Essential Safety and Operational Guidance for Handling Anisodine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Anisodine. The following procedural guidance is designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for pharmacologically active compounds and data from related chemicals.

Protection Type Specific Equipment Rationale
Eye Protection Safety glasses with side shields or chemical goggles.[2][3][4]To prevent eye contact with splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, PVC).[5][6]To prevent skin absorption, which can be a route of exposure for toxic substances.[5]
Body Protection Laboratory coat or overalls. A PVC apron may be necessary for larger quantities.[2]To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area is crucial.[2][7] If handling powders or in case of inadequate ventilation, a NIOSH-approved respirator with an appropriate filter (e.g., N95 or P100) should be used.[8]To prevent inhalation of airborne particles or aerosols.[5]
Foot Protection Safety footwear.[2]To protect against spills and falling objects.

Operational Plan for Handling this compound

Adherence to a strict operational plan is essential for the safe handling of this compound.

1. Preparation and Handling:

  • Obtain and read all available safety information before use.[4][7]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Avoid all unnecessary personal contact with the compound.[2]

  • When handling, do not eat, drink, or smoke.[2][4]

  • Keep containers securely sealed when not in use.[2]

  • Avoid physical damage to containers.[2]

2. Spill Management:

  • In case of a spill, immediately evacuate the area and alert others.

  • For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable, labeled container for disposal.[9]

  • Use absorbent paper dampened with 60-70% ethanol to clean the spill area, followed by a soap and water wash.[9]

  • Ensure all contaminated materials, including clothing, are sealed in a vapor-tight plastic bag for disposal.[9]

  • Do not re-enter the area until it has been verified as clean by a safety officer.[9]

3. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination and potential harm to human health.

1. Waste Segregation and Collection:

  • All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, should be collected in a suitable, labeled, and sealed container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Disposal Methods:

  • The preferred method for the disposal of pharmaceutical waste is high-temperature incineration in a licensed facility.[10][11][12]

  • If incineration is not available, waste encapsulation or inertization are alternative methods.[10]

  • Encapsulation: Involves immobilizing the waste in a solid block within a plastic or steel drum.

  • Inertization: Involves mixing the waste with cement and other substances before disposal.

  • Disposal into sewers or landfills is generally not recommended for pharmaceuticals as it can lead to water contamination.[11] Non-biodegradable and pharmacologically active substances should not be disposed of in the sewage system.[10]

  • Always follow local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EHS office for specific guidance.

Experimental Workflow for Handling this compound

G prep Preparation - Review SDS/Safety Info - Don appropriate PPE handling Handling - Work in fume hood - Weigh/dissolve this compound prep->handling experiment Experimental Use - Perform experiment - Record observations handling->experiment spill Spill Response - Evacuate and alert - Follow spill protocol handling->spill Potential Spill decontamination Decontamination - Clean workspace - Decontaminate equipment experiment->decontamination experiment->spill waste_collection Waste Collection - Segregate waste - Label container decontamination->waste_collection disposal Disposal - Transfer to EHS - Follow regulations waste_collection->disposal spill->waste_collection

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisodine
Reactant of Route 2
Anisodine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.